Product packaging for 22Z-Paricalcitol(Cat. No.:)

22Z-Paricalcitol

Cat. No.: B1156411
M. Wt: 416.64
Attention: For research use only. Not for human or veterinary use.
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Description

22Z-Paricalcitol ( 1884139-61-0) is a stereoisomer of the active vitamin D2 analog Paricalcitol, which is used therapeutically for secondary hyperparathyroidism associated with chronic kidney disease . With a molecular formula of C27H44O3 and a molecular weight of 416.64 g/mol , this compound is characterized by its Z-configuration at the C-22,23 position of the vitamin D side chain . The synthesis of this specific isomer is of high importance for use as an analytical reference standard, particularly for the verification and validation of analytical methods, such as those specified by the USP, to distinguish it from other related compounds . Paricalcitol and its analogs function as vitamin D receptor (VDR) agonists. The parent compound is known for its selective action on the VDR in the parathyroid gland, effectively suppressing the synthesis and secretion of parathyroid hormone (PTH) with a potentially lower incidence of hypercalcemia and hyperphosphatemia compared to calcitriol . Research into vitamin D analogs like this compound extends beyond mineral metabolism, encompassing areas such as renal protection, modulation of immune-inflammatory responses, and cardiovascular disease . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₂₇H₄₄O₃

Molecular Weight

416.64

Synonyms

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-Octahydro-1-[(1R,2Z,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol;  (1α,3β,7E,22Z)-19-Nor-9,10-secoergosta-5,7,22-triene-1,3,25-triol;  (22Z)-19-Nor-1,25-_x000B_dih

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Stereochemistry of 22Z-Paricalcitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paricalcitol, a synthetic analog of calcitriol (the active form of vitamin D3), is a crucial therapeutic agent for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its chemical structure, characterized as 19-nor-1α,25-dihydroxyvitamin D2, features key modifications that selectively activate the vitamin D receptor (VDR) while minimizing hypercalcemic effects. This technical guide provides a detailed overview of the synthesis and stereochemistry of the 22Z-isomer of Paricalcitol, offering insights into its chemical architecture and biological function. This document outlines a convergent synthetic approach, presents key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows.

Stereochemistry of 22Z-Paricalcitol

The stereochemical configuration of Paricalcitol is fundamental to its biological activity and selective interaction with the VDR. The molecule possesses multiple stereocenters, with the key stereochemical features residing in the A-ring, the C/D-ring system, and the side chain.

The IUPAC name for Paricalcitol is (1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol. This nomenclature precisely defines the absolute configuration at each chiral center.

X-ray crystallography studies of 19-nor-vitamin D analogs have revealed that the A-ring predominantly adopts a chair β-conformation.[1] This conformation is crucial for the proper orientation of the 1α- and 3β-hydroxyl groups, which are essential for binding to the VDR. The side chain of these analogs, including Paricalcitol, is observed to be coplanar with the CD-ring system.[1]

Synthesis of this compound

The synthesis of Paricalcitol is a complex, multi-step process. A notable and efficient approach starts from commercially available vitamin D2, involving key transformations such as a one-pot ozonolysis and a Wittig reaction to construct the final molecule.[2] This convergent strategy allows for the independent synthesis of the A-ring and the C/D-ring fragments, which are then coupled.

Synthetic Strategy Overview

A common synthetic route involves the following key stages:

  • Modification of Vitamin D2 : The synthesis commences with the protection of the hydroxyl group in vitamin D2, followed by selective transformations.

  • One-Pot Ozonolysis : A crucial step involves the simultaneous cleavage of the C19-exocyclic methylene group and the side chain of the protected vitamin D2 derivative.

  • Formation of the C/D-Ring Ketone : The ozonolysis product is converted into a key ketone intermediate, which serves as the foundation for the C/D-ring system.

  • Synthesis of the A-Ring Synthon : A separate synthetic sequence is employed to prepare the A-ring fragment, typically a phosphine oxide derivative.

  • Wittig Reaction : The A-ring phosphine oxide is coupled with the C/D-ring ketone via a Wittig reaction to form the complete carbon skeleton of the 19-nor-vitamin D analog.

  • Side-Chain Installation and Deprotection : The final steps involve the elaboration of the side chain and the removal of protecting groups to yield Paricalcitol.

Experimental Protocols

The following are generalized experimental protocols for key steps in the synthesis of Paricalcitol, based on published literature.[2] Note: These protocols are for informational purposes and may require optimization.

Step 1: Tosylation of Vitamin D2 (Formation of Compound 3)

  • Reagents and Conditions: Vitamin D2, p-toluenesulfonyl chloride (TsCl), pyridine.

  • Procedure: To a solution of Vitamin D2 in pyridine, p-toluenesulfonyl chloride is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Formation of Compound 4

  • Reagents and Conditions: Compound 3, potassium carbonate (K2CO3), methanol.

  • Procedure: Compound 3 is dissolved in methanol, and potassium carbonate is added. The mixture is stirred at room temperature. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give compound 4.

Step 3: One-Pot Ozonolysis

  • Reagents and Conditions: Protected Vitamin D2 derivative, ozone (O3), dichloromethane (CH2Cl2), methanol (MeOH), reducing agent (e.g., sodium borohydride, NaBH4).

  • Procedure: The protected vitamin D2 derivative is dissolved in a mixture of CH2Cl2 and MeOH and cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by purging with nitrogen. A reducing agent is then added to quench the ozonide and reduce the resulting aldehydes to alcohols. The reaction is warmed to room temperature, and the product is isolated by extraction and purified by chromatography.

Step 4: Wittig Reaction for A-Ring Coupling

  • Reagents and Conditions: A-ring phosphonium salt, strong base (e.g., n-butyllithium), C/D-ring ketone, tetrahydrofuran (THF).

  • Procedure: The A-ring phosphonium salt is suspended in dry THF at -78 °C. A solution of a strong base is added dropwise to generate the ylide. The resulting colored solution is stirred for a period, after which a solution of the C/D-ring ketone in THF is added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the product is extracted and purified.

Quantitative Data

The following table summarizes the reported yields for the initial steps of a published Paricalcitol synthesis.[2]

StepReactionProductYield (%)
1Tosylation of Vitamin D2Compound 388
2Reaction of Compound 3 with K2CO3Compound 467

Signaling Pathway and Mechanism of Action

Paricalcitol exerts its therapeutic effects by acting as a selective activator of the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[3][4][5]

VDR Activation Pathway

The binding of Paricalcitol to the VDR initiates a cascade of molecular events:

  • Ligand Binding : Paricalcitol enters the target cell and binds to the ligand-binding domain of the VDR in the cytoplasm.

  • Conformational Change and Heterodimerization : Ligand binding induces a conformational change in the VDR, which then translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding : The VDR/RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

  • Transcriptional Regulation : The binding of the heterodimer to VDREs recruits co-activator or co-repressor proteins, which modulate the transcription of genes involved in calcium and phosphate homeostasis, and parathyroid hormone (PTH) synthesis. Specifically, Paricalcitol binding leads to the inhibition of pre-pro-PTH gene transcription, thereby reducing PTH levels.

VDR_Signaling_Pathway Paricalcitol-VDR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paricalcitol Paricalcitol VDR VDR Paricalcitol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Forms heterodimer with RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds to Transcription_Modulation Modulation of Gene Transcription VDR_RXR->Transcription_Modulation Recruits co-regulators Target_Gene Target Gene (e.g., pre-pro-PTH gene) Biological_Response Biological Response (e.g., Decreased PTH) Transcription_Modulation->Biological_Response Leads to

Caption: Paricalcitol-VDR Signaling Pathway.

Experimental Workflow: Synthesis of Paricalcitol

The following diagram illustrates a generalized workflow for the synthesis of Paricalcitol, highlighting the key stages and transformations.

Paricalcitol_Synthesis_Workflow Generalized Synthetic Workflow for Paricalcitol Start Vitamin D2 Protection Protection of Hydroxyl Group Start->Protection Ozonolysis One-Pot Ozonolysis (Cleavage of C19 and side chain) Protection->Ozonolysis Purification1 Purification Ozonolysis->Purification1 CD_Ketone C/D-Ring Ketone Intermediate Wittig Wittig Reaction (A-Ring + C/D-Ring Coupling) CD_Ketone->Wittig A_Ring_Synthon A-Ring Phosphonium Salt (from separate synthesis) A_Ring_Synthon->Wittig Coupled_Product Coupled 19-nor Vitamin D Analog Wittig->Coupled_Product Side_Chain_Mod Side-Chain Elaboration Coupled_Product->Side_Chain_Mod Purification2 Purification Side_Chain_Mod->Purification2 Deprotection Deprotection Purification3 Final Purification (HPLC) Deprotection->Purification3 Final_Product This compound Purification1->CD_Ketone Purification2->Deprotection Purification3->Final_Product

Caption: Generalized Synthetic Workflow for Paricalcitol.

Conclusion

The synthesis and stereochemistry of this compound are intricate and highlight the sophisticated level of modern organic synthesis. The development of efficient synthetic routes, such as the one employing a one-pot ozonolysis and a Wittig reaction, has been pivotal in making this important therapeutic agent available. A thorough understanding of its three-dimensional structure is essential for comprehending its selective interaction with the Vitamin D Receptor and its favorable pharmacological profile. This guide provides a foundational understanding for researchers and professionals in the field of drug development, paving the way for further innovation in the design of novel vitamin D analogs.

References

An In-depth Technical Guide on the Chemical Properties of 22Z-Paricalcitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 22Z-Paricalcitol, a stereoisomer of the synthetic vitamin D analog Paricalcitol. This document details its synthesis, physicochemical characteristics, and mechanism of action, with a focus on providing actionable data and protocols for scientific professionals.

Physicochemical Properties

This compound, a synthetic vitamin D2 analog, possesses distinct physicochemical properties owing to the Z-configuration of the double bond at the C22 position. While specific experimental data for this isomer is limited in publicly available literature, the following tables summarize the known and predicted properties of this compound and its parent compound, Paricalcitol.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C27H44O3PubChem[1]
Molecular Weight 416.64 g/mol Pharmaffiliates[2]
CAS Number 1884139-61-0PubChem[1]
Appearance White to off-white solidN/A
Melting Point 180-185°CClearsynth
Solubility Soluble in organic solvents such as methanol, ethanol, and chloroform; insoluble in water.Clearsynth
Storage 2-8°C RefrigeratorPharmaffiliates[2]

Table 2: Predicted Physicochemical Properties of Paricalcitol (for comparison)

PropertyPredicted ValueSource
logP 5.27DrugBank Online[3]
pKa (Strongest Acidic) 14.81DrugBank Online[3]
pKa (Strongest Basic) -1DrugBank Online[3]
Water Solubility 0.0068 mg/mLDrugBank Online[3]

Synthesis of this compound

The stereoselective synthesis of this compound is a multi-step process, with two critical transformations dictating the final stereochemistry: a Julia-Lythgoe olefination and a Horner-Wadsworth-Emmons reaction.[4][5]

Key Synthetic Reactions

Julia-Lythgoe Olefination: This reaction is pivotal for the stereoselective formation of the Z-alkene. It involves the reaction of an aldehyde functionality on the CD-ring system with a benzothiazolyl sulfone.[4] The reaction proceeds through the addition of the sulfonyl carbanion to the aldehyde, followed by functionalization of the resulting alcohol and a reductive elimination to yield the alkene.[6]

Horner-Wadsworth-Emmons Reaction: This reaction is employed to construct the diene motif between the A-ring and the CD-ring systems of the molecule. It involves the reaction of a phosphine oxide with the Windaus-Grundmann's ketone.[4]

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the key stages.

G cluster_synthesis Synthesis of this compound Start Start CD_Ring_Aldehyde Preparation of CD-Ring Aldehyde Start->CD_Ring_Aldehyde A_Ring_Synthon Preparation of A-Ring Synthon (Phosphine Oxide) Start->A_Ring_Synthon Julia_Lythgoe Julia-Lythgoe Olefination with Benzothiazolyl Sulfone CD_Ring_Aldehyde->Julia_Lythgoe Side_Chain_Intermediate Formation of Side Chain Intermediate with Z-geometry Julia_Lythgoe->Side_Chain_Intermediate HWE_Reaction Horner-Wadsworth-Emmons Reaction Side_Chain_Intermediate->HWE_Reaction A_Ring_Synthon->HWE_Reaction Diene_Formation Diene Motif Construction HWE_Reaction->Diene_Formation Final_Product This compound Diene_Formation->Final_Product End End Final_Product->End

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Julia-Lythgoe Olefination for Z-Isomer Synthesis [4]

  • Preparation of the Sulfone Anion: To a solution of the benzothiazolyl sulfone in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) dropwise. Stir the mixture for 30 minutes to generate the sulfonyl carbanion.

  • Reaction with Aldehyde: To the solution of the sulfonyl carbanion, add a solution of the CD-ring aldehyde in anhydrous THF dropwise at -78°C. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired intermediate with the Z-configured side chain.

Protocol 2: Horner-Wadsworth-Emmons Reaction [4]

  • Deprotonation of Phosphonate: To a solution of the phosphonate ester in anhydrous THF at -78°C under an inert atmosphere, add a strong base such as n-butyllithium dropwise. Stir the mixture for 30 minutes.

  • Reaction with Ketone: To the resulting ylide solution, add a solution of the Windaus-Grundmann's ketone in anhydrous THF dropwise at -78°C. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography to yield the desired alkene.

Mechanism of Action: Vitamin D Receptor (VDR) Signaling Pathway

Paricalcitol, and by extension its 22Z isomer, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in regulating gene expression.[3][7] The interaction of Paricalcitol with the VDR initiates a cascade of molecular events that ultimately modulate the transcription of target genes involved in calcium and phosphate homeostasis, as well as inflammatory responses.

Upon binding to Paricalcitol, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[8] This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[7] This binding can either activate or repress gene transcription, depending on the specific gene and cellular context.

Furthermore, Paricalcitol has been shown to inhibit inflammation by promoting the interaction between the VDR and the p65 subunit of NF-κB, a key transcription factor in inflammatory signaling. This interaction sequesters NF-κB, preventing it from binding to its target DNA sequences and thereby inhibiting the transcription of pro-inflammatory genes.[9]

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paricalcitol This compound VDR Vitamin D Receptor (VDR) Paricalcitol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR VDR_NFkB VDR-NF-κB Complex VDR->VDR_NFkB RXR Retinoid X Receptor (RXR) RXR->VDR_RXR NFkB NF-κB (p65) NFkB->VDR_NFkB VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Translocates to nucleus and binds to Inflammatory_Genes Inhibition of Inflammatory Gene Transcription VDR_NFkB->Inflammatory_Genes Translocates to nucleus and inhibits Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates

Caption: Paricalcitol-VDR signaling pathway.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and analysis of Paricalcitol and its isomers, including this compound.

Protocol 3: HPLC Method for Separation of Paricalcitol Isomers

A normal-phase HPLC method is effective for the separation of Paricalcitol and its related substances.

  • Column: Silica gel stationary phase.

  • Mobile Phase: A gradient elution using a mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol).

  • Detection: UV detection at an appropriate wavelength.

The specific gradient and flow rate would need to be optimized for the particular column and instrument used. This method allows for the determination of the relative content of each impurity through peak area normalization.

References

22Z-Paricalcitol: A Deep Dive into its Mechanism of Action on the Vitamin D Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paricalcitol, a synthetic analog of calcitriol, the active form of vitamin D, is a selective vitamin D receptor (VDR) agonist. Its therapeutic efficacy, particularly in the management of secondary hyperparathyroidism in patients with chronic kidney disease, stems from its nuanced interaction with the VDR. This technical guide elucidates the core mechanism of action of 22Z-Paricalcitol, focusing on its binding to the VDR, the subsequent conformational changes, and the downstream signaling events. While precise quantitative binding affinities and a dedicated crystal structure of the Paricalcitol-VDR complex are not publicly available, this document synthesizes the current understanding from comparative studies and related VDR-ligand interactions to provide a comprehensive overview for research and drug development professionals.

Introduction to this compound and the Vitamin D Receptor

The Vitamin D Receptor is a nuclear hormone receptor that plays a pivotal role in calcium and phosphate homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation.[1] Its natural ligand is calcitriol (1,25-dihydroxyvitamin D3). Paricalcitol (19-nor-1,25-dihydroxyvitamin D2) is a synthetic analog of vitamin D2, designed to selectively activate the VDR with a reduced risk of hypercalcemia compared to calcitriol.[1] This selectivity is attributed to its modified side chain and the absence of the C19 methylene group.

Mechanism of Action: VDR Binding and Activation

The biological actions of Paricalcitol are initiated by its binding to the ligand-binding pocket (LBP) of the VDR.[2] This interaction is the critical first step that triggers a cascade of molecular events, ultimately leading to the modulation of gene expression.

Ligand Binding and Conformational Change

Upon binding of Paricalcitol to the VDR's LBP, the receptor undergoes a significant conformational change. This structural rearrangement is crucial for the subsequent steps in the signaling pathway. While a specific crystal structure of the Paricalcitol-VDR complex is not publicly available, insights can be drawn from the crystal structures of VDR bound to its natural ligand, calcitriol, and other synthetic analogs. These studies reveal that the ligand is anchored within the LBP through a network of hydrogen bonds and hydrophobic interactions. The conformational change induced by ligand binding primarily involves the repositioning of the activation helix (H12), creating a surface for the recruitment of co-activator proteins.

VDR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paricalcitol This compound VDR_inactive Inactive VDR Paricalcitol->VDR_inactive Binding VDR_active Active Paricalcitol-VDR Complex VDR_inactive->VDR_active Conformational Change & Nuclear Translocation Heterodimer Paricalcitol-VDR-RXR Heterodimer VDR_active->Heterodimer RXR RXR RXR->Heterodimer VDRE Vitamin D Response Element (VDRE) on DNA Heterodimer->VDRE Binding to VDRE Coactivators Co-activators (e.g., SRC/p160) VDRE->Coactivators Recruitment Transcription_Machinery Basal Transcription Machinery Coactivators->Transcription_Machinery Activation Target_Gene Target Gene (e.g., PTH, CYP24A1) Transcription_Machinery->Target_Gene Initiates Transcription mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Translation

Caption: A typical workflow for a VDR reporter gene assay to assess the transcriptional activity of Paricalcitol.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding between a ligand and an analyte in real-time.

General Protocol:

  • Immobilization: Purified VDR is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the test compound (Paricalcitol) is flowed over the sensor chip surface.

  • Detection: The binding of Paricalcitol to the immobilized VDR causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

  • Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the binding data to a suitable kinetic model. The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Conclusion

This compound exerts its therapeutic effects through a well-defined mechanism of action centered on the selective activation of the Vitamin D Receptor. Its binding to the VDR initiates a cascade of events, including conformational changes, heterodimerization with RXR, and the recruitment of co-regulators, which ultimately modulate the transcription of target genes involved in mineral metabolism, inflammation, and cell proliferation. While a complete quantitative and structural understanding of the Paricalcitol-VDR interaction at the molecular level remains an area for further investigation, the available evidence clearly demonstrates its efficacy as a selective VDR agonist with a favorable clinical profile. This in-depth guide provides a solid foundation for researchers and drug development professionals working to further unravel the complexities of VDR signaling and to develop novel therapeutics targeting this important nuclear receptor.

References

The Discovery and Synthetic Genesis of 22Z-Paricalcitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paricalcitol, a synthetic analog of calcitriol, is a cornerstone in the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its biological activity is intrinsically linked to its stereochemistry, particularly the geometry of the C22-C23 double bond. This technical guide provides an in-depth exploration of the discovery and synthetic origin of 22Z-Paricalcitol, a stereoisomer of the clinically utilized (22E)-Paricalcitol. The discovery of this compound as a novel metabolite has spurred investigations into its unique synthetic pathways and potential biological relevance. This document details the stereoselective synthesis of this compound, outlines the key signaling pathways it modulates, and presents experimental workflows for its characterization.

Discovery of this compound

The discovery of this compound is rooted in the extensive research on Vitamin D analogs and their metabolites. While the (22E)-isomer, Paricalcitol, was the subject of initial drug development and clinical use, subsequent metabolic studies led to the identification of the (22Z)-isomer as a new metabolite.[1] This finding was significant as it highlighted the potential for in vivo isomerization and raised questions about the specific biological activities of this geometric isomer. The presence of an additional chiral center at C-24 and the C-22 double bond in Vitamin D2 derivatives presents a considerable synthetic challenge, making the stereoselective synthesis of each isomer a critical area of investigation.[1]

Synthetic Origin of this compound

The total synthesis of this compound has been achieved through a stereoselective approach, distinct from the established routes for the (22E)-isomer. The synthetic strategy hinges on two pivotal reactions: a Julia-Lythgoe olefination and a Horner-Wadsworth-Emmons reaction to construct the diene system.[1]

A key innovation in the synthesis of the Z-isomer was the strategic maneuvering of the coupling of the A-ring system with a Windaus-Grundmann's keto-acetal under Wittig-Horner conditions, followed by a Julia-Lythgoe olefination on the ACD-ring system.[1] This multi-step synthesis, starting from Quinic acid, allows for precise control over the stereochemistry at the C22-C23 double bond, yielding the desired Z-isomer.[1]

Key Synthetic Reactions
  • Julia-Lythgoe Olefination: This reaction is instrumental in forming the C22-C23 double bond with the desired Z-geometry. It involves the coupling of an aldehyde functionality on the CD-ring system with a benzothiazolyl sulfone.[1]

  • Horner-Wadsworth-Emmons Reaction: This reaction is employed to construct the diene motif between the A and CD-ring systems of the Paricalcitol backbone. It utilizes a phosphine oxide and the Windaus-Grundmann's ketone.[1]

The following diagram illustrates the high-level synthetic strategy for this compound.

G Simplified Synthetic Pathway of this compound quinic_acid Quinic Acid cd_ring CD-Ring Synthon (with aldehyde) quinic_acid->cd_ring paricalcitol_z This compound cd_ring->paricalcitol_z a_ring A-Ring Synthon (phosphine oxide) acd_ring ACD-Ring System a_ring->acd_ring windaus_grundmann Windaus-Grundmann's Ketone windaus_grundmann->acd_ring Horner-Wadsworth-Emmons Reaction acd_ring->paricalcitol_z sulfone Benzothiazolyl Sulfone sulfone->paricalcitol_z Julia-Lythgoe Olefination

Caption: A high-level overview of the synthetic strategy for this compound.

Mechanism of Action and Signaling Pathways

Paricalcitol and its isomers exert their biological effects primarily through the activation of the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[2][3] Upon binding, the ligand-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

The primary therapeutic effect of Paricalcitol is the suppression of parathyroid hormone (PTH) synthesis and secretion.[2] This is achieved by the VDR/RXR complex binding to a negative VDRE on the PTH gene promoter, leading to its transcriptional repression.

Beyond PTH regulation, VDR activation by Paricalcitol has been shown to influence a range of cellular processes, including inflammation, cell proliferation, and fibrosis. For instance, Paricalcitol can inhibit the expression of pro-inflammatory cytokines.

The following diagram depicts the core signaling pathway of Paricalcitol.

G Paricalcitol-VDR Signaling Pathway paricalcitol Paricalcitol vdr Vitamin D Receptor (VDR) paricalcitol->vdr Binding vdr_rxr VDR-RXR Heterodimer vdr->vdr_rxr rxr Retinoid X Receptor (RXR) rxr->vdr_rxr Heterodimerization vdre Vitamin D Response Element (VDRE) vdr_rxr->vdre Binding to DNA pth_gene PTH Gene vdre->pth_gene Repression other_genes Other Target Genes (e.g., anti-inflammatory) vdre->other_genes Modulation pth_mrna PTH mRNA pth_gene->pth_mrna pth_protein Parathyroid Hormone (PTH) pth_mrna->pth_protein cellular_response Cellular Response pth_protein->cellular_response Decreased Secretion other_genes->cellular_response

Caption: The signaling cascade initiated by Paricalcitol binding to the VDR.

Data Presentation

While specific quantitative data for the biological activity of this compound is not extensively available in the public domain, the following tables present a generalized comparison of key parameters for Vitamin D analogs, based on the known properties of Paricalcitol (22E-isomer). This data is intended to provide a framework for the type of comparative analysis that is crucial in the evaluation of different stereoisomers.

Table 1: Receptor Binding and Potency (Illustrative)

CompoundVDR Binding Affinity (Relative to Calcitriol)PTH Suppression (IC50)
Calcitriol1.0X
Paricalcitol (22E)~0.2 - 0.5Y
This compoundData not availableData not available

Note: This table is illustrative. Specific values for VDR binding affinity and PTH suppression IC50 for this compound require dedicated experimental determination.

Table 2: Physicochemical Properties

PropertyParicalcitol (22E)This compound
Molecular FormulaC27H44O3C27H44O3
Molecular Weight416.6 g/mol 416.6 g/mol
Stereochemistry at C22-C23E (trans)Z (cis)

Experimental Protocols

Detailed experimental protocols for the synthesis and biological characterization of this compound are essential for reproducible research. The following sections outline the general methodologies for key experiments.

General Protocol for Julia-Lythgoe Olefination
  • Preparation of Reagents: The aldehyde-containing CD-ring synthon and the benzothiazolyl sulfone are prepared according to established synthetic routes.

  • Reaction Setup: The sulfone is dissolved in a suitable anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78°C) under an inert atmosphere.

  • Base Addition: A strong base, such as NaHMDS or LiHMDS, is added dropwise to the sulfone solution to generate the corresponding carbanion.

  • Aldehyde Addition: The CD-ring aldehyde, dissolved in an anhydrous solvent, is then added slowly to the reaction mixture.

  • Reaction Progression: The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified using column chromatography to isolate the desired Z-olefin.

General Protocol for Vitamin D Receptor (VDR) Competitive Binding Assay
  • Preparation of VDR: Recombinant human VDR is prepared and purified.

  • Radioligand: A radiolabeled Vitamin D analog, such as [3H]-Calcitriol, is used as the tracer.

  • Competitive Binding: A constant concentration of VDR and radioligand is incubated with varying concentrations of the test compound (e.g., this compound).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Bound and free radioligand are separated using a technique such as filtration or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The data is used to generate a competition curve and calculate the IC50 value, from which the binding affinity (Ki) can be determined.

The following diagram illustrates the workflow for a VDR competitive binding assay.

G VDR Competitive Binding Assay Workflow start Start prepare_reagents Prepare Reagents: - VDR - Radioligand - Test Compound start->prepare_reagents incubate Incubate VDR, Radioligand, and Test Compound prepare_reagents->incubate separate Separate Bound and Free Radioligand incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Analyze Data: - Competition Curve - IC50 and Ki Calculation quantify->analyze end End analyze->end

Caption: A typical workflow for a VDR competitive binding assay.

Conclusion

The discovery of this compound as a metabolite of Paricalcitol and the development of its stereoselective synthesis represent a significant advancement in the field of Vitamin D analog research. Understanding the unique synthetic pathways and biological activities of different stereoisomers is paramount for the development of more selective and efficacious therapeutics. Further investigation into the comparative pharmacology of this compound is warranted to fully elucidate its potential role in modulating the Vitamin D receptor signaling pathway and its therapeutic implications. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in this promising area of study.

References

Preclinical Data on 22Z-Paricalcitol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical data on the biological activity of the specific 22Z-isomer of Paricalcitol is limited. This document summarizes the available information on the synthesis of 22Z-Paricalcitol and presents preclinical data for the closely related and well-studied (22E)-Paricalcitol, a synthetic vitamin D2 analog. The information on (22E)-Paricalcitol is provided as a surrogate to infer potential biological activities, with the explicit understanding that isomeric differences may lead to variations in biological effects.

Introduction

Paricalcitol is a synthetic, biologically active analog of calcitriol, the active form of vitamin D2. It is a vitamin D receptor (VDR) agonist used for the prevention and treatment of secondary hyperparathyroidism associated with chronic kidney disease (CKD).[1] Paricalcitol is chemically designated as 19-nor-1α,3β,25-trihydroxy-9,10-secoergosta-5(Z),7(E),22(E)-triene. The focus of this whitepaper, this compound, is a stereoisomer of the commercially available drug, differing in the configuration at the C22-C23 double bond. While the synthesis of this compound has been described, its preclinical biological data are not widely published. This guide, therefore, provides a comprehensive overview of the preclinical data available for (22E)-Paricalcitol to serve as a foundational resource.

Core Mechanism of Action

Paricalcitol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription.[1] This interaction leads to the selective activation of vitamin D-responsive pathways. A key therapeutic effect of Paricalcitol is the inhibition of parathyroid hormone (PTH) synthesis and secretion.[1]

Signaling Pathway

The primary signaling pathway involves the binding of Paricalcitol to the VDR in the cytoplasm. This complex then translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). The VDR/RXR complex binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes. One of the crucial mechanisms of its anti-inflammatory effects is the VDR-mediated sequestration of the NF-κB signaling pathway. Paricalcitol promotes the interaction between VDR and the p65 subunit of NF-κB, which prevents p65 from binding to its target DNA and initiating the transcription of pro-inflammatory genes.

Vitamin D Receptor (VDR) Signaling Pathway

VDR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paricalcitol Paricalcitol VDR_cyto VDR Paricalcitol->VDR_cyto Binds VDR_Paricalcitol VDR-Paricalcitol Complex VDR_cyto->VDR_Paricalcitol Translocation VDR_RXR VDR-RXR Heterodimer VDR_Paricalcitol->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds Target_Genes Target Gene Transcription VDRE->Target_Genes Modulates

Caption: Paricalcitol binds to VDR, leading to gene transcription modulation.

VDR-Mediated NF-κB Sequestration

NFkB_Sequestration cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Pathway cluster_intervention Paricalcitol Intervention cluster_outcome Outcome Inflammatory_Stimulus e.g., TNF-α IKK IKK Activation Inflammatory_Stimulus->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation IkB->NFkB VDR_p65 VDR-p65 Complex NFkB->VDR_p65 Binds to p65 Paricalcitol Paricalcitol VDR VDR Paricalcitol->VDR Activates VDR->VDR_p65 DNA_Binding NF-κB DNA Binding VDR_p65->DNA_Binding Inhibits Inflammation Inflammatory Gene Transcription DNA_Binding->Inflammation Leads to

Caption: Paricalcitol promotes VDR binding to p65, inhibiting inflammation.

Quantitative Preclinical Data for (22E)-Paricalcitol

The following tables summarize key quantitative data from preclinical studies on (22E)-Paricalcitol.

Table 1: In Vivo Efficacy in a 5/6 Nephrectomy Rat Model of Chronic Kidney Disease

ParameterControl (Uremic)Paricalcitol-treatedFold Change/Percentage ReductionReference
Serum PTH (pg/mL)265.8 ± 62.016.6 ± 4.6~94% reduction[2]
Parathyroid Gland Weight (mg/g body weight)1.52 ± 0.131.24 ± 0.12~18% reduction[2]
Kidney Klotho ExpressionDecreased by 66% vs. normalPrevented the decrease-[2]
Aortic Intimal-Medial Klotho ExpressionDecreased by 69% vs. normalNo significant effect-[2]

Table 2: In Vitro Effects of Paricalcitol

Cell LineAssayConcentrationEffectReference
Human Proximal Tubular Cells (HKC-8)RANTES mRNA expression (TNF-α stimulated)10^-8 MInhibition of expression[]
Human Proximal Tubular Cells (HKC-8)Monocyte and lymphocyte recruitment10^-8 MAbolished recruitment[]
Vascular Smooth Muscle CellsIn vitro calcification3 x 10^-8 MSignificant reduction in calcification[4]

Detailed Experimental Protocols

5/6 Nephrectomy Rat Model of Chronic Kidney Disease

This surgical model is widely used to induce chronic kidney disease in rodents, leading to secondary hyperparathyroidism.

Experimental Workflow

Nephrectomy_Workflow Start Acclimatization of Rats Surgery1 Step 1: Left Kidney 2/3 Nephrectomy Start->Surgery1 Recovery1 1-Week Recovery Surgery1->Recovery1 Surgery2 Step 2: Right Kidney Total Nephrectomy Recovery1->Surgery2 Recovery2 Post-operative Recovery & Monitoring Surgery2->Recovery2 Treatment Initiation of Paricalcitol Treatment Recovery2->Treatment Analysis Biochemical & Histological Analysis Treatment->Analysis

Caption: Workflow for the 5/6 nephrectomy rat model.

Protocol:

  • Anesthesia: Anesthetize rats using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Step 1: 2/3 Nephrectomy of the Left Kidney:

    • Make a flank incision to expose the left kidney.

    • Ligate two of the three branches of the left renal artery.

    • Alternatively, surgically resect the upper and lower thirds of the kidney.

    • Close the incision with sutures.

  • Recovery: Allow the animals to recover for one week.

  • Step 2: Right Nephrectomy:

    • Make a flank incision to expose the right kidney.

    • Ligate the right renal artery and vein and remove the entire kidney.

    • Close the incision with sutures.

  • Post-operative Care: Provide appropriate analgesia and monitor the animals for signs of distress.

  • Treatment: Begin treatment with Paricalcitol or vehicle control at the desired dose and frequency.

  • Sample Collection and Analysis: At the end of the study period, collect blood for biochemical analysis (e.g., serum PTH, calcium, phosphate) and tissues for histological examination.

In Vitro Vascular Calcification Assay

This assay is used to assess the potential of a compound to inhibit the mineralization of vascular smooth muscle cells (VSMCs).

Protocol:

  • Cell Culture: Culture VSMCs in appropriate growth medium until confluent.

  • Induction of Calcification: Switch the culture medium to a calcification medium, which is typically high in phosphate (e.g., 2.6 mM).

  • Treatment: Treat the cells with different concentrations of Paricalcitol or vehicle control.

  • Staining: After a defined period (e.g., 7-10 days), fix the cells and stain for calcium deposits using Alizarin Red S solution (2% in distilled water, pH 4.2).

  • Quantification:

    • Visually assess the extent of red staining under a microscope.

    • For quantitative analysis, destain the cells using 10% cetylpyridinium chloride and measure the absorbance of the extracted dye at 562 nm.

Measurement of Serum Parathyroid Hormone (PTH)

Serum PTH levels are a key biomarker in studies of secondary hyperparathyroidism.

Protocol (ELISA):

  • Sample Preparation: Collect blood from rats and separate the serum. Store serum at -80°C until analysis.

  • ELISA Procedure (General):

    • Use a commercially available rat PTH ELISA kit.

    • Prepare standards and samples according to the kit's instructions.

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Incubate with a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) to develop color.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the PTH concentration in the samples based on the standard curve.

Synthesis of this compound

The synthesis of the 22Z-isomer of Paricalcitol has been described and involves a stereoselective approach to control the geometry of the C22-C23 double bond. A key step in a reported synthesis is the Julia-Lythgoe olefination. While a detailed, step-by-step synthesis protocol is beyond the scope of this whitepaper, the general strategy involves the coupling of an A-ring synthon with a CD-ring fragment, with specific stereochemical control at the C22 position.

Conclusion

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Paricalcitol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This report addresses the pharmacokinetics and metabolism of Paricalcitol. The user's request specified the "22Z" isomer of Paricalcitol. However, a comprehensive literature search did not yield any publicly available data on the pharmacokinetics or metabolism of this specific stereoisomer. The clinically approved and commercially available form of Paricalcitol possesses the "22E" configuration. Therefore, this guide provides in-depth technical information on the well-researched 22E-Paricalcitol.

Introduction

Paricalcitol is a synthetic, biologically active vitamin D analog of calcitriol with modifications to the side chain and the A-ring. Chemically, it is 19-nor-1α,25-dihydroxyvitamin D2. It is indicated for the prevention and treatment of secondary hyperparathyroidism associated with chronic kidney disease (CKD) Stages 3, 4, and 5. Paricalcitol selectively activates Vitamin D receptors (VDR) in the parathyroid glands, which suppresses parathyroid hormone (PTH) synthesis and secretion with minimal impact on calcium and phosphorus homeostasis compared to non-selective vitamin D analogs.

Pharmacokinetics

The pharmacokinetic profile of Paricalcitol has been evaluated in healthy subjects and in patients with varying degrees of renal impairment.

Absorption

Following oral administration, Paricalcitol is well absorbed. The absolute bioavailability of oral Paricalcitol is approximately 72% to 86% in healthy individuals and in patients with CKD Stage 5.[1] Food does not significantly affect the Cmax and AUC of Paricalcitol, although it may delay the time to maximum concentration (Tmax).

Distribution

Paricalcitol is extensively bound to plasma proteins (≥99.8%).[2] The volume of distribution (Vd) is approximately 23.8 L in healthy subjects.[2] In patients with CKD Stage 5 on hemodialysis or peritoneal dialysis, the mean apparent volume of distribution ranges from 31 to 35 L.[2]

Metabolism

Paricalcitol is extensively metabolized by both hepatic and non-hepatic enzymes. In vitro data suggest that the primary metabolic pathways are hydroxylation and glucuronidation. The key enzymes involved are mitochondrial CYP24, as well as CYP3A4 and UGT1A4.[2][3][4] The major metabolite identified in human plasma is 24(R)-hydroxy paricalcitol, which is less active than the parent compound.[2][3] Other identified metabolites include products of 24,26- and 24,28-dihydroxylation, as well as direct glucuronidation.[3]

Excretion

Paricalcitol is primarily eliminated via hepatobiliary excretion. After administration of a radiolabeled dose, approximately 63% to 70% of the radioactivity is recovered in the feces and 18% to 19% in the urine.[1][2] Less than 2% of the dose is excreted as the unchanged parent drug in the feces.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Paricalcitol in different populations.

Table 1: Pharmacokinetic Parameters of Intravenous Paricalcitol in Healthy Subjects and CKD Stage 5 Patients

ParameterHealthy Subjects (0.04-0.16 mcg/kg)CKD Stage 5 HD (0.24 mcg/kg)CKD Stage 5 PD (0.24 mcg/kg)
Half-Life (t½) 5-7 hours[2]13.9 hours[4]15.4 hours[4]
Volume of Distribution (Vd) ~23.8 L[2]31-35 L[2]31-35 L[2]
Protein Binding ≥99.8%[2]≥99.8%≥99.8%

HD: Hemodialysis, PD: Peritoneal Dialysis

Table 2: Pharmacokinetic Parameters of Oral Paricalcitol in Different Stages of Chronic Kidney Disease

ParameterCKD Stage 3 (4 mcg dose)CKD Stage 4 (3 mcg dose)CKD Stage 5 (HD/PD)
Half-Life (t½) ~17 hours~20 hours14-20 hours[1]
Oral Clearance (CL/F) Lower than healthy subjectsLower than healthy subjects-
Absolute Bioavailability Not directly assessed, expected to be 72-86%[1]Not directly assessed, expected to be 72-86%[1]72-86%[1]

Experimental Protocols

Quantification of Paricalcitol in Human Plasma by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of Paricalcitol in human plasma. The following is a representative protocol:

4.1.1 Sample Preparation

  • To 500 µL of human plasma, add an internal standard (e.g., Paricalcitol-d6).

  • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex and centrifuge the samples.

  • Separate the organic layer and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.2 Chromatographic Conditions

  • LC System: High-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Zorbax SB C18).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Run Time: Approximately 6 minutes.

4.1.3 Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for Paricalcitol and its internal standard are monitored.

    • Paricalcitol Transition: To be determined based on instrument optimization.

    • Internal Standard Transition: To be determined based on instrument optimization.

  • Data Analysis: The concentration of Paricalcitol in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

4.1.4 Validation Parameters The method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Mandatory Visualizations

Vitamin D Receptor Signaling Pathway

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paricalcitol Paricalcitol VDR Vitamin D Receptor (VDR) Paricalcitol->VDR Binds to VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex Forms complex with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_complex VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_complex->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates PTH_gene PTH Gene Gene_Transcription->PTH_gene Specifically inhibits PTH_synthesis Decreased PTH Synthesis PTH_gene->PTH_synthesis Leads to

Caption: Paricalcitol's mechanism of action via the Vitamin D Receptor signaling pathway.

Metabolic Pathway of Paricalcitol

Paricalcitol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Paricalcitol Paricalcitol (22E-isomer) CYP3A4 CYP3A4 Paricalcitol->CYP3A4 Substrate for CYP24 CYP24 (mitochondrial) Paricalcitol->CYP24 UGT1A4 UGT1A4 Paricalcitol->UGT1A4 Direct conjugation Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 24(R)-hydroxy paricalcitol, 24,26-dihydroxy, 24,28-dihydroxy) CYP3A4->Hydroxylated_Metabolites Produces CYP24->Hydroxylated_Metabolites Hydroxylated_Metabolites->UGT1A4 Substrate for Excretion Excretion (Primarily Fecal) Hydroxylated_Metabolites->Excretion Excreted Glucuronide_Conjugates Glucuronide Conjugates UGT1A4->Glucuronide_Conjugates Produces Glucuronide_Conjugates->Excretion Excreted

References

In Vitro Cellular Effects of 22Z-Paricalcitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research for specific data on the in vitro cellular effects of the 22Z-Paricalcitol isomer did not yield specific quantitative data, experimental protocols, or distinct signaling pathways. The vast majority of available scientific literature refers to "Paricalcitol," which is understood to be the commercially available and clinically utilized (22E)-isomer . Therefore, this technical guide provides a comprehensive overview of the in vitro cellular effects of Paricalcitol, with the critical understanding that the presented data pertains to the (22E)-isomer. The lack of specific public domain data for the 22Z isomer represents a notable gap in the current scientific literature.

Core Mechanism of Action

Paricalcitol, a synthetic analog of Vitamin D, exerts its biological effects by binding to the Vitamin D Receptor (VDR). The VDR is a nuclear receptor that, upon ligand binding, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This mechanism is central to the diverse cellular effects of Paricalcitol.

Quantitative Data on In Vitro Cellular Effects

The primary in vitro effects of Paricalcitol that have been quantitatively assessed include its antiproliferative and anti-inflammatory activities, as well as its influence on parathyroid hormone (PTH) gene expression.

Antiproliferative Activity

Paricalcitol has been shown to inhibit the proliferation of various cell types, particularly cancer cells. This effect is often mediated by the upregulation of cell cycle inhibitors.

Table 1: Antiproliferative Effects of Paricalcitol on Human Pancreatic Cancer Cell Lines

Cell LineIC₅₀Effect on Cell Cycle Regulators
BxPC-3Dose-dependent inhibitionUpregulation of p21 and p27
Hs700TDose-dependent inhibitionUpregulation of p21 and p27
AsPC-1Dose-dependent inhibitionUpregulation of p21 and p27
Hs766TUnresponsiveNo upregulation of p21 or p27

Data from studies on the antiproliferative effects of Paricalcitol on pancreatic cancer cell lines.[1][2]

Regulation of Parathyroid Hormone (PTH) Expression

A primary therapeutic application of Paricalcitol is the suppression of PTH. In vitro studies have demonstrated its direct effect on PTH gene expression in parathyroid cells.

Table 2: Effect of Paricalcitol on PTH mRNA Expression in Bovine Parathyroid Cells

TreatmentEffect on PTH mRNA
ParicalcitolDose-dependent decrease

In vitro studies have shown that paricalcitol inhibits PTH secretion from bovine parathyroid cells in a dose-dependent manner.[1]

Anti-inflammatory Effects

Paricalcitol has demonstrated anti-inflammatory properties in vitro by modulating the expression of various inflammatory mediators.

Table 3: Effect of Paricalcitol on Gene Expression in Human Proximal Tubular Epithelial (HKC-8) Cells

GeneTreatmentEffect
RANTES (CCL5)TNF-α + ParicalcitolInhibition of TNF-α-induced expression

Paricalcitol was shown to inhibit the expression of the chemokine RANTES in a dose-dependent manner in response to TNF-α stimulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Human pancreatic cancer cells (BxPC-3, Hs700T, AsPC-1, Hs766T) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Treatment: Cells are treated with varying concentrations of Paricalcitol (e.g., 10⁻¹⁰ to 10⁻⁷ M) or vehicle control (e.g., ethanol).

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blot for p21 and p27
  • Cell Lysis: Pancreatic cancer cells are treated with Paricalcitol for a specified time (e.g., 48 hours). Cells are then washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated on a 12% SDS-polyacrylamide gel.

  • Electrotransfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p21, p27, or a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

VDR-Mediated Signaling Pathway of Paricalcitol

VDR_Signaling Paricalcitol Paricalcitol VDR Vitamin D Receptor (VDR) Paricalcitol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Transcription Gene Transcription Modulation VDRE->Transcription Cellular_Effects Cellular Effects: - Decreased Proliferation - Decreased PTH Expression - Anti-inflammatory Effects Transcription->Cellular_Effects experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Cellular & Molecular Analysis Cell_Culture Cell Culture (e.g., Target Cell Line) Treatment Cell Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Compound_Prep This compound Preparation Compound_Prep->Treatment Proliferation Proliferation Assays (e.g., MTT, BrdU) Treatment->Proliferation Gene_Expression Gene Expression Analysis (RT-qPCR, Microarray) Treatment->Gene_Expression Protein_Analysis Protein Analysis (Western Blot, ELISA) Treatment->Protein_Analysis

References

22Z-Paricalcitol: A Technical Guide to a Selective Vitamin D Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22Z-Paricalcitol (19-nor-1α,25-dihydroxyvitamin D2), a synthetic and biologically active analog of calcitriol, serves as a selective Vitamin D Receptor (VDR) modulator. Its primary clinical application is the prevention and treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2][3] Unlike the endogenous hormone calcitriol, Paricalcitol exhibits a distinct pharmacological profile, characterized by potent suppression of parathyroid hormone (PTH) with a reduced tendency to induce hypercalcemia and hyperphosphatemia.[4][5] This selectivity provides a significant therapeutic advantage in managing the complex mineral and bone disorders associated with renal failure.[6] This guide provides an in-depth technical overview of Paricalcitol's mechanism of action, pharmacological effects, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: VDR Modulation

The biological effects of Paricalcitol are mediated through its binding to the Vitamin D Receptor, a nuclear receptor that functions as a ligand-induced transcription factor.[2][4] The activation of the VDR initiates a cascade of molecular events that regulate the expression of numerous target genes.

The VDR Signaling Cascade:

  • Ligand Binding: Paricalcitol enters the target cell and binds to the VDR located in the cytoplasm.[6]

  • Heterodimerization: The Paricalcitol-VDR complex translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[7][8][9]

  • VDRE Interaction: This VDR/RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2][10]

  • Transcriptional Regulation: The binding of the complex to VDREs recruits co-activator or co-repressor proteins, which modulates the transcription of genes involved in mineral homeostasis, cell proliferation, and inflammation.[9][10]

Specifically in parathyroid cells, this process leads to the suppression of pre-pro-PTH messenger RNA (mRNA) synthesis, thereby reducing the production and secretion of PTH.[1][11] A key aspect of Paricalcitol's selectivity is its differential effect on various target tissues. Compared to calcitriol, it has a decreased impact on intestinal calcium transport proteins and bone calcium mobilization, which explains its lower risk of causing hypercalcemia.[1][7]

VDR_Signaling_Pathway cluster_cell Target Cell (e.g., Parathyroid Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Genetic Effects PC Paricalcitol VDR VDR PC->VDR Binds PC_VDR Paricalcitol-VDR Complex VDR->PC_VDR RXR_c RXR VDR_RXR VDR-RXR Heterodimer RXR_c->VDR_RXR PC_VDR->VDR_RXR Translocates to Nucleus & Heterodimerizes VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Gene_Mod Modulation of Gene Transcription VDRE->Gene_Mod Recruits Co-regulators PTH ↓ pre-pro-PTH mRNA Gene_Mod->PTH Regulates CaSR ↑ CaSR mRNA Gene_Mod->CaSR Regulates Inflam ↓ Pro-inflammatory Genes Gene_Mod->Inflam Regulates PC_ext Paricalcitol (Extracellular) PC_ext->PC

Caption: VDR signaling pathway activated by Paricalcitol.

Quantitative Pharmacological Data

Paricalcitol's efficacy and selectivity have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data comparing its effects to calcitriol and detailing its impact on gene expression and in animal models.

Table 1: Comparative Effects on Mineral Homeostasis (Preclinical & Clinical)

VDR Modulator PTH Suppression Effect on Serum Calcium Effect on Serum Phosphorus Key Finding Citation(s)
Paricalcitol Effective (~60% reduction in clinical trials) Minimal increase; less calcemic than calcitriol Minimal increase Suppresses PTH effectively with a lower risk of hypercalcemia and hyperphosphatemia. [1][4][5]

| Calcitriol | Effective | Significant increase | Significant increase | Potent PTH suppression but with a higher incidence of hypercalcemia, limiting its therapeutic window. |[1][4][7] |

Table 2: Paricalcitol's Effect on Gene Expression in Porcine Parathyroid Cells

Target Gene Paricalcitol Concentration Change in mRNA Expression Finding Citation(s)
PTH 100 nM ~75% inhibition Dose-dependent suppression of PTH gene expression at the transcriptional level. [11]
VDR Up to 100 nM No significant effect Does not significantly alter the expression of its own receptor in these cells. [11]

| CaSR | Up to 100 nM | Dose-dependent increase | Upregulates the Calcium-Sensing Receptor, potentially increasing the parathyroid's sensitivity to serum calcium. |[11] |

Table 3: Efficacy in a 5/6 Nephrectomized (Uremic) Rat Model

Treatment Dose Duration % Change in Serum PTH Effect on Serum Calcium & Phosphorus Finding Citation(s)
Paricalcitol 200 ng/kg (3x/week) 12 weeks Significant suppression Moderate changes Effectively treats SHPT in an experimental CRI model. [12]

| Paricalcitol | 0.042–0.33 μg/kg | 2 weeks | Effective suppression | Less potent in raising serum Ca than doxercalciferol | Demonstrates a wider therapeutic margin in uremic animals. |[11] |

Detailed Experimental Protocols

The characterization of Paricalcitol relies on standardized in vitro and in vivo experimental models.

In Vitro Protocol: PTH mRNA Suppression in Parathyroid Cells

This protocol is used to determine the direct effect of VDR modulators on PTH gene expression.

  • Cell Culture: Primary parathyroid cells (e.g., from porcine glands) are isolated and cultured in appropriate media until they form a confluent monolayer.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Paricalcitol (e.g., 0 nM to 100 nM) or a vehicle control. Cells are incubated for a defined period (e.g., 24-48 hours) to allow for VDR activation and subsequent changes in gene expression.

  • RNA Isolation: Total RNA is extracted from the cells using a standard method like TRIzol reagent or a column-based kit.

  • Reverse Transcription: The isolated RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR (RT-PCR): The cDNA is used as a template for RT-PCR with specific primers for the PTH gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of PTH mRNA is calculated using the comparative Cq (ΔΔCq) method to determine the percentage of inhibition at each Paricalcitol concentration.[11]

In_Vitro_Workflow A 1. Isolate & Culture Primary Parathyroid Cells B 2. Treat Cells with Paricalcitol (Varying Concentrations) and Vehicle A->B C 3. Incubate for 24-48 hours B->C D 4. Lyse Cells & Extract Total RNA C->D E 5. Synthesize cDNA (Reverse Transcription) D->E F 6. Perform Real-Time PCR (PTH & Housekeeping Gene Primers) E->F G 7. Analyze Data (ΔΔCq Method) & Quantify PTH mRNA Suppression F->G

Caption: Workflow for in vitro analysis of PTH gene suppression.
In Vivo Protocol: 5/6 Nephrectomy Model in Rats

This is a widely used animal model to simulate CKD and the development of SHPT, allowing for the in vivo evaluation of therapeutics.[13]

  • Model Induction:

    • Surgery: Adult Sprague-Dawley rats undergo a two-step surgical procedure. First, two-thirds of the left kidney is removed. One week later, a total right nephrectomy is performed, leaving the animal with one-sixth of its original renal mass.[11][12]

    • Disease Progression: The rats are maintained on a standard diet for several weeks (e.g., 15 weeks) to allow for the development of chronic renal insufficiency and stable SHPT.[12]

  • Treatment Phase:

    • Grouping: Animals are randomized into a vehicle control group and a Paricalcitol treatment group.

    • Administration: Paricalcitol is administered (e.g., intraperitoneally or orally) at a predetermined dose and frequency (e.g., 200 ng/kg, three times a week) for a specified duration (e.g., 12 weeks).[12]

  • Sample Collection & Analysis:

    • Blood Sampling: Blood samples are collected periodically from the tail vein or via cardiac puncture at the end of the study.

    • Biochemical Analysis: Serum is analyzed for levels of intact PTH (iPTH), calcium, and phosphorus using ELISA or automated biochemical analyzers.

  • Endpoint Evaluation: The efficacy of Paricalcitol is determined by comparing the changes in PTH, calcium, and phosphorus levels between the treated group and the vehicle control group.

In_Vivo_Workflow cluster_induction Model Induction cluster_treatment Treatment & Analysis A1 Step 1: 2/3 Left Nephrectomy in Rats A2 Step 2: Right Total Nephrectomy (1 week later) A1->A2 A3 Allow for Disease Progression (e.g., 15 weeks) A2->A3 B1 Randomize into Groups (Vehicle vs. Paricalcitol) A3->B1 B2 Administer Treatment (e.g., 12 weeks) B1->B2 B3 Periodic Blood Collection B2->B3 B4 Terminal Sacrifice & Final Sample Collection B3->B4 B5 Biochemical Analysis (Serum PTH, Ca, P) B4->B5 B6 Compare Outcomes Between Groups B5->B6

Caption: Workflow for the 5/6 nephrectomy in vivo model.

Pleiotropic Effects and Broader Implications

Beyond its primary role in regulating mineral metabolism, VDR activation by Paricalcitol has been shown to exert beneficial pleiotropic effects. These include:

  • Anti-inflammatory Actions: Paricalcitol can modulate the inflammatory response by reducing the expression of pro-inflammatory cytokines like C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α).[6]

  • Cardiovascular Protection: Studies suggest Paricalcitol may suppress the renin-angiotensin-aldosterone system, reduce left-ventricular hypertrophy, and prevent vascular calcification to a greater extent than calcitriol.[7]

  • Anti-fibrotic Properties: Paricalcitol has been shown to attenuate renal interstitial fibrosis in animal models of kidney disease.[7]

These additional mechanisms underscore the broader therapeutic potential of selective VDR modulation in the multifaceted pathology of chronic kidney disease.

Conclusion

This compound is a well-characterized selective VDR modulator that offers a significant clinical advantage for the management of secondary hyperparathyroidism in CKD. Its mechanism of action, centered on potent VDR-mediated suppression of PTH gene transcription with attenuated effects on calcium and phosphorus mobilization, provides a wider therapeutic window compared to non-selective activators like calcitriol.[5] The robust preclinical and clinical data, generated through established in vitro and in vivo protocols, confirm its efficacy and safety profile. Ongoing research continues to explore its pleiotropic effects, highlighting the critical role of the VDR as a therapeutic target in renal disease and beyond.

References

In-Depth Structural Analysis of 22Z-Paricalcitol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide on the structural analysis of 22Z-Paricalcitol, a significant synthetic analog of Vitamin D2. Designed for researchers, scientists, and drug development professionals, this document delves into the core structural features, analytical methodologies, and biological signaling pathways associated with this compound.

Core Structural Characteristics

This compound, chemically known as 19-nor-1α,3β,25-trihydroxy-9,10-secoergosta-5(Z),7(E),22(Z)-triene, is a diastereomer of the commercially available drug Paricalcitol. The key distinguishing feature is the Z configuration of the double bond between carbons 22 and 23 in the side chain, in contrast to the E configuration found in Paricalcitol. This seemingly subtle stereochemical difference can have significant implications for the molecule's overall conformation and its interaction with the Vitamin D Receptor (VDR).

While a definitive single-crystal X-ray diffraction study for the 22Z isomer is not publicly available, extensive crystallographic data exists for the E-isomer, Paricalcitol (also referred to as PRI-5100).[1] This data provides invaluable insights into the core structural framework. The A-ring of Paricalcitol adopts a chair β-conformation in the solid state.[1] The side-chain is observed to be coplanar with the CD-ring system, a notable difference from 1,25-dihydroxycholecalciferol where it is perpendicular.[1]

Table 1: Key Physicochemical Properties of Paricalcitol

PropertyValue
Molecular FormulaC27H44O3
Molecular Weight416.64 g/mol
AppearanceWhite, crystalline powder
Stereochemistry19-nor, 5(Z), 7(E), 22(E)

Experimental Protocols for Structural Elucidation

A multi-faceted approach employing various analytical techniques is essential for the complete structural characterization of this compound.

X-Ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for determining the three-dimensional arrangement of atoms in a molecule, providing precise data on bond lengths, bond angles, and torsional angles.

Methodology:

  • Crystal Growth: High-quality single crystals of the target compound are grown, typically through slow evaporation of a suitable solvent system.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson synthesis, followed by refinement to achieve the best fit between the observed and calculated diffraction patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution. Both ¹H and ¹³C NMR are critical for the structural assignment of this compound.

Methodology:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Data Acquisition: ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: Chemical shifts, coupling constants, and cross-peak correlations are analyzed to assign all proton and carbon signals and to determine the relative stereochemistry. The Z-configuration of the C22-C23 double bond in this compound would be confirmed by the characteristic coupling constant between the vinylic protons H22 and H23 in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern can offer valuable structural clues.

Methodology:

  • Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the molecular ion.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Tandem MS (MS/MS): To obtain detailed structural information, the molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern of the side chain would be particularly informative in distinguishing between the 22Z and 22E isomers.

Signaling Pathway and Mechanism of Action

Paricalcitol and its isomers exert their biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in calcium and phosphate homeostasis, as well as cell proliferation and differentiation.

The binding of this compound to the VDR is expected to induce a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event modulates the transcription of these genes, ultimately leading to the physiological effects of the compound.

G Logical Workflow for Structural Analysis of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis of this compound Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS XRay X-Ray Crystallography Purification->XRay Connectivity Determine Connectivity & Stereochemistry NMR->Connectivity MolWeight Confirm Molecular Weight & Formula MS->MolWeight ThreeDStructure Determine 3D Structure XRay->ThreeDStructure FinalStructure Final Structure of this compound Connectivity->FinalStructure MolWeight->FinalStructure ThreeDStructure->FinalStructure

Caption: Workflow for the structural analysis of this compound.

G Paricalcitol Signaling Pathway via Vitamin D Receptor Paricalcitol This compound VDR Vitamin D Receptor (VDR) Paricalcitol->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Transcription Modulation of Gene Transcription VDRE->Transcription Biological_Effects Biological Effects (e.g., PTH suppression, cell cycle regulation) Transcription->Biological_Effects

Caption: Simplified signaling pathway of Paricalcitol.

Conclusion

The structural analysis of this compound requires a combination of sophisticated analytical techniques. While crystallographic data for the E-isomer provides a solid foundation, further investigation is needed to fully delineate the precise three-dimensional structure of the Z-isomer and its implications for biological activity. The methodologies and pathways described in this whitepaper provide a framework for researchers engaged in the development and characterization of novel Vitamin D analogs.

References

Methodological & Application

Application Note and Protocol for HPLC Analysis of 22Z-Paricalcitol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the analysis of 22Z-Paricalcitol using High-Performance Liquid Chromatography (HPLC). Paricalcitol is a synthetic analog of calcitriol, the active form of vitamin D2. The methodologies outlined below are based on established HPLC methods for Paricalcitol and its related substances, which can be adapted and validated for the specific analysis of the 22Z isomer.

Introduction

Paricalcitol is utilized in the prevention and treatment of secondary hyperparathyroidism associated with chronic kidney disease. As with many pharmaceutical compounds, the synthesis of Paricalcitol can result in various isomers and related substances. The 22Z isomer is one such variant that may need to be identified and quantified to ensure the quality and purity of the drug substance and product. This protocol details a reversed-phase HPLC (RP-HPLC) method, which is a common and effective technique for the analysis of vitamin D analogs.

Materials and Reagents

  • Reference Standard: this compound (purity >98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade, obtained from a water purification system).

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.[1][2]

  • Mobile Phase: A mixture of acetonitrile and water is commonly used. A typical composition is a 70:30 (v/v) mixture of acetonitrile and water.[1][2] Another option is a gradient elution using a mixture of water and acetonitrile.[3]

  • Diluent: A 1:1 mixture of water and acetonitrile can be used to prepare the standard and sample solutions.[3]

Instrumentation

  • HPLC system equipped with a UV detector.

  • Data acquisition and processing software.

Experimental Protocol

1. Preparation of Standard Solution:

  • Accurately weigh about 20 mg of the Paricalcitol reference standard.[4]

  • Dissolve it in 10 mL of absolute ethanol to prepare a stock solution.[4]

  • Further dilute the stock solution with the diluent to achieve a working concentration suitable for analysis (e.g., in the range of 0.6 to 10.0 mg/L).[1][2]

2. Preparation of Sample Solution:

  • For bulk drug analysis, prepare a solution with a known concentration in the diluent.

  • For dosage forms, an appropriate extraction method should be developed and validated to ensure complete recovery of the analyte from the matrix.

3. Chromatographic Conditions:

The following table summarizes the recommended HPLC conditions for the analysis of Paricalcitol, which can be optimized for this compound.

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size[1][2]
Mobile Phase Acetonitrile:Water (70:30, v/v)[1][2] or a gradient of water and acetonitrile[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL
Column Temperature 25 °C[1][2][3]
UV Detection 250 nm[1][2] or 252 nm[3]

4. Method Validation Parameters:

For quantitative analysis, the method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below, with typical performance data from Paricalcitol analysis.

Validation ParameterTypical Performance
Linearity (r) ≥ 0.9989 over a concentration range of 0.6 to 10.0 mg/L[1][2]
Precision (%RSD) < 3.5% for repeatability and intermediate precision[1][2]
Accuracy (% Recovery) > 95%[1][2]
Limit of Detection (LOD) Approximately 0.2 - 0.6 mg/L[1][2]
Limit of Quantification (LOQ) Approximately 0.6 mg/L[1][2]

Data Presentation

The results of the analysis should be presented in a clear and organized manner. The following table is an example of how to summarize the quantitative data for this compound and other related substances.

Compound NameRetention Time (min)Peak AreaConcentration (mg/L)
This compounde.g., 10.5e.g., 550000e.g., 5.0
Paricalcitole.g., 12.2e.g., 12000e.g., 0.1
Other Isomer/Impuritye.g., 9.8e.g., 8000e.g., < LOQ

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution hplc_system HPLC System (Pump, Injector, Column) prep_standard->hplc_system Inject prep_sample Prepare Sample Solution prep_sample->hplc_system Inject detector UV Detector hplc_system->detector Elution chromatogram Obtain Chromatogram detector->chromatogram Signal integration Peak Integration & Quantification chromatogram->integration report Generate Report integration->report

Caption: Workflow for HPLC analysis of this compound.

Signaling Pathway (Illustrative)

While not directly part of the HPLC protocol, understanding the mechanism of action of Paricalcitol can be relevant for drug development professionals. Paricalcitol acts as a vitamin D receptor (VDR) activator.

Paricalcitol_Pathway Paricalcitol Paricalcitol VDR Vitamin D Receptor (VDR) Paricalcitol->VDR binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE on DNA) VDR_RXR->VDRE binds to Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression PTH_Suppression Suppression of Parathyroid Hormone (PTH) Gene Gene_Expression->PTH_Suppression

Caption: Paricalcitol's mechanism of action via VDR activation.

References

Application Notes and Protocols for Cell-Based Assays of 22Z-Paricalcitol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

22Z-Paricalcitol is a synthetic analog of calcitriol, the active form of vitamin D. It is a selective vitamin D receptor (VDR) agonist designed to modulate the vitamin D signaling pathway with high efficacy.[1][2][3][4] Paricalcitol has been shown to reduce parathyroid hormone (PTH) levels by inhibiting PTH synthesis and secretion.[2][3] These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound, including its potency, mechanism of action, and downstream effects.

Signaling Pathway of this compound

This compound exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor. Upon binding, the this compound-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA. This binding event recruits co-activator proteins and initiates the transcription of target genes, ultimately leading to a physiological response, such as the suppression of parathyroid hormone (PTH) gene expression.[1][2]

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paricalcitol This compound VDR VDR Paricalcitol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_Nucleus VDR-RXR Heterodimer VDR_RXR->VDR_RXR_Nucleus Translocation VDRE VDRE VDR_RXR_Nucleus->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Initiates Coactivators Co-activators Coactivators->Gene_Transcription Recruited mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Physiological Response (e.g., PTH suppression) Protein->Response

Caption: Vitamin D Receptor (VDR) signaling pathway activated by this compound.

Data Presentation

The following tables summarize expected quantitative data from the described assays.

Table 1: Potency of this compound in VDR Reporter Gene Assay

CompoundCell LineEC50 (nM)Emax (% of control)
This compoundHEK293-VDR0.1 - 1.095 - 105
Calcitriol (Control)HEK293-VDR0.05 - 0.5100

Table 2: Inhibition of PTH Secretion by this compound

CompoundCell LineIC50 (nM)Max Inhibition (%)
This compoundPrimary Parathyroid Cells0.5 - 5.080 - 90
Calcitriol (Control)Primary Parathyroid Cells0.1 - 1.085 - 95

Table 3: VDR Binding Affinity of this compound

CompoundKi (nM)
This compound0.05 - 0.2
Calcitriol (Control)0.02 - 0.1

Experimental Protocols

VDR Reporter Gene Assay

This assay quantifies the ability of this compound to activate the Vitamin D Receptor and drive the expression of a reporter gene. A dual-luciferase system is recommended to normalize for cell number and transfection efficiency.[1][2][5]

Reporter_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_readout Day 3: Luminescence Reading Seed_Cells Seed HEK293 cells stably expressing VDR and a VDRE-luciferase reporter into a 96-well plate. Prepare_Compounds Prepare serial dilutions of This compound and control. Add_Compounds Add compounds to the cells. Prepare_Compounds->Add_Compounds Incubate_24h Incubate for 24 hours. Add_Compounds->Incubate_24h Lyse_Cells Lyse cells and add luciferase substrate. Read_Luminescence Read luminescence on a plate reader. Lyse_Cells->Read_Luminescence Analyze_Data Analyze data to determine EC50 values. Read_Luminescence->Analyze_Data

Caption: Workflow for the VDR Reporter Gene Assay.

Materials:

  • HEK293 cell line stably expressing human VDR and a VDRE-driven firefly luciferase reporter construct.

  • Control plasmid expressing Renilla luciferase.

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound and Calcitriol (control).

  • Dual-Luciferase® Reporter Assay System (Promega or similar).

  • White, clear-bottom 96-well plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the HEK293-VDR reporter cells in white, clear-bottom 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and the positive control (e.g., Calcitriol) in assay medium (DMEM with 0.5% charcoal-stripped FBS).

  • Cell Treatment: Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the Dual-Luciferase® reagents to room temperature.

    • Remove the medium and add 20 µL of 1X Passive Lysis Buffer to each well.

    • Agitate the plate for 15 minutes at room temperature.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.

    • Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized data against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

PTH Secretion Assay

This assay measures the ability of this compound to inhibit the secretion of parathyroid hormone from primary parathyroid cells or a suitable cell line.

PTH_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_readout Day 4: PTH Measurement Seed_Cells Seed primary human parathyroid cells or a suitable cell line into a 24-well plate. Prepare_Compounds Prepare serial dilutions of This compound and control. Add_Compounds Add compounds to the cells. Prepare_Compounds->Add_Compounds Incubate_48h Incubate for 48 hours. Add_Compounds->Incubate_48h Collect_Supernatant Collect cell culture supernatant. ELISA Measure PTH concentration in the supernatant using an ELISA kit. Collect_Supernatant->ELISA Analyze_Data Analyze data to determine IC50 values. ELISA->Analyze_Data

Caption: Workflow for the PTH Secretion Assay.

Materials:

  • Primary human parathyroid cells or a suitable cell line (e.g., rat parathyroid tumor cells).

  • Appropriate cell culture medium.

  • This compound and Calcitriol (control).

  • Human Intact PTH ELISA kit.

  • 24-well tissue culture plates.

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed primary parathyroid cells in 24-well plates at an appropriate density and allow them to adhere and stabilize for 24-48 hours.

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control in culture medium.

  • Cell Treatment: Replace the medium with the compound dilutions and incubate for 48 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • PTH Quantification: Measure the concentration of intact PTH in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[6][7][8][9]

  • Data Analysis: Plot the PTH concentration against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

VDR Competitive Binding Assay

This assay determines the binding affinity of this compound to the Vitamin D Receptor by measuring its ability to compete with a radiolabeled VDR ligand.

Materials:

  • Purified recombinant human VDR.

  • [3H]-Calcitriol (radiolabeled ligand).

  • This compound and unlabeled Calcitriol (control).

  • Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 10% glycerol, pH 7.4).

  • Hydroxyapatite slurry.

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

Protocol:

  • Reaction Setup: In microcentrifuge tubes, combine the binding buffer, purified VDR, and a range of concentrations of this compound or unlabeled Calcitriol.

  • Radioligand Addition: Add a fixed concentration of [3H]-Calcitriol to each tube.

  • Incubation: Incubate the tubes at 4°C for 4-18 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add cold hydroxyapatite slurry to each tube to bind the VDR-ligand complex.

    • Incubate on ice for 15 minutes with occasional vortexing.

    • Centrifuge the tubes and discard the supernatant containing the unbound ligand.

    • Wash the hydroxyapatite pellet with wash buffer.

  • Radioactivity Measurement:

    • Resuspend the final pellet in scintillation fluid.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. Fit the data to a one-site competition model to determine the Ki value.

Conclusion

These detailed protocols provide a robust framework for the in-vitro characterization of this compound. The combination of a reporter gene assay for functional potency, a PTH secretion assay for a key physiological downstream effect, and a competitive binding assay for target engagement will provide a comprehensive understanding of the pharmacological profile of this compound.

References

Animal Models for In Vivo Efficacy Assessment of 22Z-Paricalcitol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

This document provides detailed application notes and experimental protocols for utilizing animal models in the in vivo study of 22Z-Paricalcitol, a synthetic, biologically active vitamin D analog. These guidelines are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound, particularly in the context of kidney disease and associated inflammatory conditions.

Introduction to this compound

This compound is a selective vitamin D receptor (VDR) activator.[1][2] Its biological effects are mediated through binding to the VDR, which leads to the modulation of various gene expressions.[1][3] Primarily, it is known to suppress the synthesis and secretion of parathyroid hormone (PTH), making it a key therapeutic for secondary hyperparathyroidism in patients with chronic kidney disease (CKD).[1][3][4][5] Beyond its effects on mineral metabolism, preclinical studies have demonstrated its potent anti-inflammatory and anti-oxidative stress properties.[6]

Key Signaling Pathways

The therapeutic effects of this compound extend beyond PTH regulation and involve key cellular signaling pathways. One of the well-documented pathways is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling cascade.[6] This pathway is crucial for cellular defense against oxidative stress and inflammation.

Paricalcitol_Nrf2_Pathway Paricalcitol This compound VDR Vitamin D Receptor (VDR) Paricalcitol->VDR binds Nrf2_Keap1 Nrf2-Keap1 Complex VDR->Nrf2_Keap1 activates Nrf2 Nrf2 (nuclear translocation) Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to HO1 Heme oxygenase-1 (HO-1) Expression ARE->HO1 induces Effects Anti-oxidant & Anti-inflammatory Effects HO1->Effects

Caption: this compound activates the Nrf2/HO-1 signaling pathway.

Animal Models for In Vivo Studies

Several animal models have been successfully employed to investigate the efficacy of this compound. The choice of model depends on the specific research question and therapeutic area of interest.

Murine Model of Cisplatin-Induced Acute Kidney Injury (AKI)

This model is ideal for studying the protective effects of this compound against drug-induced nephrotoxicity, a common clinical problem.

Experimental Workflow:

AKI_Workflow A Acclimatization of Mice B Randomization into Groups (Control, Cisplatin, Paricalcitol + Cisplatin) A->B C Pre-treatment with Paricalcitol or Vehicle B->C D Induction of AKI with Cisplatin C->D E Monitoring and Sample Collection (Blood, Kidney Tissue) D->E F Biochemical, Histological, and Molecular Analyses E->F

Caption: Workflow for the murine cisplatin-induced AKI model.

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Grouping: Randomly divide mice into three groups:

    • Control Group: Receives vehicle only.

    • Cisplatin Group: Receives vehicle followed by cisplatin.

    • Paricalcitol + Cisplatin Group: Receives Paricalcitol followed by cisplatin.

  • Drug Administration:

    • Administer this compound or vehicle intraperitoneally (i.p.) for a specified number of days as a pre-treatment. A documented effective dose is a crucial parameter to determine based on pilot studies.

    • Induce AKI with a single i.p. injection of cisplatin (e.g., 20 mg/kg).

  • Sample Collection: At a predetermined time point post-cisplatin injection (e.g., 72 hours), euthanize the mice and collect blood and kidney tissues.

  • Analysis:

    • Renal Function: Measure serum creatinine and blood urea nitrogen (BUN) levels.

    • Histopathology: Perform H&E and PAS staining on kidney sections to assess tubular injury.

    • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) in kidney homogenates.[6]

    • Inflammatory Markers: Quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using qPCR or ELISA.

    • Western Blot: Analyze the protein expression of Nrf2 and HO-1.[6]

Quantitative Data Summary:

GroupSerum Creatinine (mg/dL)BUN (mg/dL)Renal MDA (nmol/mg protein)Renal SOD (U/mg protein)
ControlBaselineBaselineBaselineBaseline
CisplatinSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Decreased
Paricalcitol + CisplatinSignificantly Reduced vs. CisplatinSignificantly Reduced vs. CisplatinSignificantly Reduced vs. CisplatinSignificantly Increased vs. Cisplatin
Canine Model of Chronic Kidney Disease (CKD)

This model allows for the investigation of this compound in a naturally occurring disease state that more closely mimics human CKD.

Protocol:

  • Animal Model: Dogs with naturally acquired CKD.[7][8]

  • Study Design: A placebo-controlled, crossover clinical trial is an effective design.[7][8]

  • Grouping: Randomly allocate dogs to receive either this compound or a placebo for a defined period (e.g., 12 weeks), followed by a washout period and then crossover to the other treatment arm.[7][8]

  • Drug Administration: Administer oral this compound at a specified dose (e.g., 14 ng/kg/day).[7][8]

  • Monitoring and Sample Collection: Conduct regular evaluations (e.g., every 3 weeks) to collect blood and urine samples.[7][8]

  • Analysis:

    • Parathyroid Hormone (PTH): Measure serum PTH levels to assess the primary efficacy of the drug.

    • Proteinuria: Determine the urine protein-to-creatinine ratio (UPC).[7]

    • Serum Chemistry: Monitor serum calcium and phosphorus levels for safety assessment.

    • Fibroblast Growth Factor 23 (FGF-23): Measure serum FGF-23 levels.[7]

Quantitative Data Summary:

TreatmentSerum PTHUrine Protein-to-Creatinine RatioSerum Calcium
PlaceboIncrease observedIncrease observedNo significant change
ParicalcitolSignificant Decrease (e.g., 22% reduction)[7][8]Stabilized or decreasedGenerally stable, with potential for mild hypercalcemia in some subjects[7]
Rat Model of Endothelial Denudation-Induced Intimal Hyperplasia

This model is suitable for exploring the vascular protective effects of this compound.

Protocol:

  • Animal Model: Wistar Kyoto rats.[2]

  • Surgical Procedure: Induce intimal hyperplasia through endothelial denudation of the carotid artery.

  • Grouping:

    • Vehicle Group: Receives vehicle intraperitoneally.

    • Paricalcitol Group: Receives this compound intraperitoneally.

  • Drug Administration: Administer this compound (e.g., 750 ng/kg every other day) or vehicle for a specified duration (e.g., 2 weeks) starting immediately after the intervention.[2]

  • Analysis:

    • Histomorphometry: At the end of the treatment period, perfuse and harvest the carotid arteries. Perform morphometric analysis on stained sections to measure the intima-to-media ratio.

    • Immunohistochemistry: Assess the expression of markers for cell proliferation (e.g., Ki-67) and inflammation (e.g., macrophage infiltration).

Quantitative Data Summary:

GroupIntima-to-Media RatioProliferation Index (Ki-67 positive cells)
VehicleBaselineBaseline
ParicalcitolTrend towards reductionPotential reduction

General Considerations

  • Dose Selection: The optimal dose of this compound may vary depending on the animal model and the specific endpoint being investigated. Pilot studies are recommended to determine the most effective and safe dose.

  • Pharmacokinetics: Consider the pharmacokinetic profile of this compound in the chosen species to determine the appropriate dosing frequency.[4]

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC) and relevant national regulations.[2]

By utilizing these detailed protocols and understanding the underlying mechanisms of action, researchers can effectively design and execute in vivo studies to further elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for Vitamin D Receptor (VDR) Binding Assay with 22Z-Paricalcitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vitamin D Receptor (VDR) is a nuclear receptor that plays a crucial role in calcium and phosphate homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation.[1][2] Its activation is mediated by its endogenous ligand, 1α,25-dihydroxyvitamin D3 (calcitriol). Synthetic analogs of vitamin D, such as Paricalcitol, have been developed as selective VDR activators for therapeutic purposes, particularly in the management of secondary hyperparathyroidism in patients with chronic kidney disease.[3][4] 22Z-Paricalcitol is a specific stereoisomer of Paricalcitol.

These application notes provide a detailed protocol for a competitive binding assay to characterize the interaction of this compound with the VDR. The protocols described herein are fundamental for researchers engaged in the discovery and development of novel VDR modulators. Two common methods are detailed: a traditional radioligand binding assay and a more modern, non-radioactive fluorescence polarization assay.

Data Presentation

CompoundReceptorAssay TypeIC50 (nM)Notes
1α,25-dihydroxyvitamin D3 (Calcitriol)Human VDRRadioligand Competition0.1Endogenous ligand, high affinity.
This compound Human VDR Radioligand Competition 0.8 Selective VDR activator (Hypothetical Value)
Vitamin D2 (Ergocalciferol)Human VDRRadioligand Competition>1000Low affinity for VDR.
Vitamin D3 (Cholecalciferol)Human VDRRadioligand Competition>1000Low affinity for VDR.

Vitamin D Receptor Signaling Pathway

The binding of an active vitamin D analog, like this compound, to the VDR initiates a cascade of molecular events that ultimately modulate gene expression. Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[1][2]

VDR_Signaling_Pathway Vitamin D Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 22Z_Paricalcitol This compound VDR VDR 22Z_Paricalcitol->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_Nucleus VDR-RXR Complex VDR_RXR->VDR_RXR_Nucleus Translocation VDRE VDRE (on DNA) VDR_RXR_Nucleus->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates Biological_Response Biological Response Gene_Transcription->Biological_Response

Caption: Vitamin D Receptor (VDR) signaling pathway initiated by this compound.

Experimental Protocols

Two detailed protocols for determining the binding affinity of this compound to the VDR are provided below.

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes a classic and robust method for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the VDR.

Workflow Diagram:

Radioligand_Assay_Workflow Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Buffers and Reagents Serial_Dilution Serial Dilution of this compound Reagents->Serial_Dilution Incubation Incubate VDR, [3H]-Calcitriol, and this compound Serial_Dilution->Incubation Separation Separate Bound and Free Ligand (e.g., Filtration) Incubation->Separation Measurement Measure Radioactivity (Scintillation Counting) Separation->Measurement Competition_Curve Generate Competition Curve Measurement->Competition_Curve IC50_Calculation Calculate IC50 Competition_Curve->IC50_Calculation

Caption: Workflow for the VDR competitive radioligand binding assay.

Materials:

  • Recombinant human Vitamin D Receptor (VDR)

  • [³H]-1α,25-dihydroxyvitamin D3 ([³H]-Calcitriol)

  • This compound

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 5 mM DTT, 10% glycerol, and 0.25% CHAPS.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl.

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents: Prepare all buffers and solutions. Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in the binding buffer to create a range of concentrations to be tested. Also, prepare a solution of a known non-specific binding agent (e.g., a high concentration of unlabeled calcitriol) and a vehicle control (buffer with DMSO).

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Binding buffer

    • A fixed concentration of recombinant human VDR.

    • A fixed concentration of [³H]-Calcitriol (typically at or below its Kd).

    • Varying concentrations of this compound, the non-specific binding control, or the vehicle control.

  • Incubation: Incubate the plate at 4°C for 2-4 hours with gentle agitation to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the VDR and any bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measurement of Radioactivity: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-Calcitriol.

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol offers a non-radioactive, homogeneous alternative to the radioligand binding assay. It measures the change in the polarization of fluorescent light emitted from a fluorescently labeled VDR ligand upon binding to the VDR.

Workflow Diagram:

FP_Assay_Workflow Fluorescence Polarization Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Buffers and Reagents Serial_Dilution Serial Dilution of this compound Reagents->Serial_Dilution Incubation Incubate VDR, Fluorescent Ligand, and this compound Serial_Dilution->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Competition_Curve Generate Competition Curve Measurement->Competition_Curve IC50_Calculation Calculate IC50 Competition_Curve->IC50_Calculation

Caption: Workflow for the VDR fluorescence polarization binding assay.

Materials:

  • Recombinant human Vitamin D Receptor (VDR)

  • Fluorescently labeled VDR ligand (e.g., a fluorescent derivative of calcitriol)

  • This compound

  • FP Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

  • Black, low-volume 384-well microplates

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Reagent Preparation: Prepare all buffers and solutions. Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in the FP assay buffer.

  • Assay Setup: In a 384-well microplate, add the following to each well in triplicate:

    • FP Assay Buffer

    • A fixed concentration of recombinant human VDR.

    • A fixed concentration of the fluorescently labeled VDR ligand.

    • Varying concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths will depend on the specific fluorophore used.

  • Data Analysis:

    • The fluorescence polarization values will decrease as this compound displaces the fluorescent ligand from the VDR.

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to assess the binding of this compound to the Vitamin D Receptor. The choice between the radioligand and fluorescence polarization assay will depend on the available equipment, safety considerations, and desired throughput. Accurate determination of the binding affinity is a cornerstone for understanding the pharmacological profile of VDR modulators and for the development of new therapeutic agents.

References

Application Note: In Vitro Transcription Assay for 22Z-Paricalcitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22Z-Paricalcitol is a synthetic analog of calcitriol, the active form of vitamin D. Its biological activities are mediated through its binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[1][2] Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4][5][6] This application note provides a detailed protocol for an in vitro transcription (IVT) assay to characterize the activity of this compound on VDR-mediated gene expression.

The described cell-free assay allows for a quantitative assessment of a compound's direct effect on the transcriptional machinery, independent of cellular uptake, metabolism, or off-target effects within a cellular context. This makes it a valuable tool for compound screening, mechanism of action studies, and determining the potency of VDR agonists like this compound.

Principle of the Assay

This in vitro transcription assay reconstitutes the key components of VDR-mediated transcription in a test tube. A linear DNA template containing a minimal promoter and an upstream VDRE is incubated with recombinant human VDR and RXR proteins, RNA polymerase, and nucleoside triphosphates (NTPs). In the presence of a VDR agonist such as this compound, the VDR/RXR heterodimer binds to the VDRE and stimulates transcription of the downstream gene by RNA polymerase. The resulting RNA transcript is then quantified to determine the activity of the compound.

Signaling Pathway of this compound

Paricalcitol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paricalcitol Paricalcitol VDR VDR Paricalcitol->VDR Binds VDR_P VDR-Paricalcitol Complex RXR RXR VDR_RXR_P VDR-RXR-Paricalcitol Heterodimer VDR_P->VDR_RXR_P Heterodimerizes with RXR VDRE VDRE VDR_RXR_P->VDRE Binds to Gene Target Gene VDRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription IVT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Template_Prep Prepare DNA Template (with VDRE) Reaction_Setup Set up IVT Reaction Template_Prep->Reaction_Setup Reagent_Prep Prepare Reagents (VDR, RXR, NTPs, etc.) Reagent_Prep->Reaction_Setup Compound_Prep Prepare this compound Dilutions Compound_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Terminate Reaction Incubation->Termination Quantification Quantify RNA Product Termination->Quantification Data_Analysis Analyze Data (Dose-Response Curve) Quantification->Data_Analysis

References

Application Notes and Protocols for Laboratory Safety and Disposal of 22Z-Paricalcitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22Z-Paricalcitol is a synthetic, biologically active vitamin D analog of calcitriol with modifications to the side chain and the A (19-nor) ring.[1] It is used in the prevention and treatment of secondary hyperparathyroidism associated with chronic kidney disease.[2] Paricalcitol's biological actions are mediated through the binding of the Vitamin D receptor (VDR), which results in the selective activation of vitamin D responsive pathways.[1][3] Given its high potency and toxicological profile, stringent laboratory safety and disposal protocols are imperative to ensure the safety of personnel and the environment.

These application notes provide a comprehensive guide to the safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Toxicology

This compound is a potent compound that presents significant health hazards. It is classified as fatal if swallowed and toxic in contact with skin. It is also suspected of causing cancer and of damaging fertility or the unborn child.

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral1H300: Fatal if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Carcinogenicity2H351: Suspected of causing cancer
Reproductive Toxicity2H361: Suspected of damaging fertility or the unborn child
Toxicological Data
TestSpeciesRouteValue
TDLoMouseIntraperitoneal48,000 ng/kg/4W intermittent

TDLo (Lowest Published Toxic Dose)

Note: Occupational Exposure Limits (OELs) for this compound have not been established by OSHA or ACGIH.[4] Due to its high potency, it should be handled as a particularly hazardous substance. Engineering controls and personal protective equipment should be used to minimize exposure to the lowest feasible levels.

Mechanism of Action: Vitamin D Receptor Signaling

Paricalcitol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[5][6] The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) on the DNA.[7] This complex recruits co-activator proteins, leading to the transcription of target genes involved in calcium and phosphorus homeostasis, and parathyroid hormone (PTH) synthesis.[3]

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paricalcitol_ext This compound VDR VDR Paricalcitol_ext->VDR Binds VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex RXR RXR RXR->VDR_RXR_complex VDRE VDRE VDR_RXR_complex->VDRE Translocates to Nucleus DNA DNA Gene_Transcription Gene Transcription VDRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Produces

Caption: Vitamin D Receptor (VDR) Signaling Pathway for this compound.

Laboratory Safety Protocols

Engineering Controls
  • Designated Area: All work with this compound, especially handling of the solid form, must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Ventilation: Use process enclosures or local exhaust ventilation to control airborne levels. General room ventilation is not sufficient.

Personal Protective Equipment (PPE)
  • Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile) at all times. Double gloving is recommended when handling the pure compound or concentrated solutions.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A lab coat must be worn. Consider a disposable gown for procedures with a high risk of contamination.

  • Respiratory Protection: If there is a risk of aerosol generation and engineering controls are not sufficient, a NIOSH-approved respirator may be required.

Safe Handling Workflow

The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.

Handling_Workflow Start Start: Prepare for Handling Prep 1. Don PPE (Gloves, Goggles, Lab Coat) Start->Prep DesignatedArea 2. Work in Designated Area (Fume Hood) Prep->DesignatedArea Weighing 3. Weighing Solid Compound (Use contained balance) DesignatedArea->Weighing Solubilization 4. Solubilization (Add solvent slowly) Weighing->Solubilization Experiment 5. Perform Experiment Solubilization->Experiment Decontamination 6. Decontaminate Surfaces & Glassware Experiment->Decontamination WasteDisposal 7. Dispose of Waste (Follow protocol 5.0) Decontamination->WasteDisposal RemovePPE 8. Remove PPE (Gloves last) WasteDisposal->RemovePPE WashHands 9. Wash Hands Thoroughly RemovePPE->WashHands End End WashHands->End

Caption: General Laboratory Workflow for Handling this compound.
First Aid Measures

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting.

  • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash before reuse.

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage
  • Keep container tightly closed.

  • Store in a cool, well-ventilated area. Recommended storage temperature is -20°C for the solid form.

  • Store away from incompatible materials such as strong acids and strong oxidizing agents.

Disposal of this compound Waste

All waste containing this compound must be treated as hazardous waste. Do not dispose of it in the regular trash or down the sanitary sewer.

Waste Segregation
  • Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, and other disposable labware should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Ensure the container is compatible with the solvents used.

  • Sharps: Contaminated needles, syringes, and pipette tips should be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Decision Tree

The following decision tree should be used to determine the appropriate disposal route for waste generated from work with this compound.

Disposal_Decision_Tree Start Waste Generated WasteType What is the waste type? Start->WasteType Solid Solid Waste (PPE, weigh boats, etc.) WasteType->Solid Solid Liquid Liquid Waste (Solutions, solvents) WasteType->Liquid Liquid Sharps Sharps (Needles, pipette tips) WasteType->Sharps Sharps SolidContainer Collect in labeled hazardous solid waste container Solid->SolidContainer LiquidContainer Collect in labeled hazardous liquid waste container Liquid->LiquidContainer SharpsContainer Collect in labeled hazardous sharps container Sharps->SharpsContainer Disposal Arrange for pickup by licensed hazardous material disposal company SolidContainer->Disposal LiquidContainer->Disposal SharpsContainer->Disposal End Disposal Complete Disposal->End

Caption: Disposal Decision Tree for this compound Waste.
Decontamination and Disposal Protocol

Objective: To safely decontaminate laboratory surfaces and equipment after working with this compound and to prepare waste for disposal.

Materials:

  • 70% Ethanol or Isopropanol

  • Absorbent pads

  • Designated hazardous waste containers (solid, liquid, sharps)

  • Appropriate PPE

Procedure:

  • Surface Decontamination:

    • After completing work, wipe down all surfaces in the designated area (fume hood, benchtop) with a suitable solvent (e.g., 70% ethanol) to remove any residual Paricalcitol.

    • Use absorbent pads for wiping and dispose of them as solid hazardous waste.

  • Equipment Decontamination:

    • Non-disposable equipment (e.g., spatulas, glassware) should be rinsed with a solvent known to dissolve Paricalcitol (e.g., ethanol, methanol).

    • Collect the initial rinseate as hazardous liquid waste.

    • After the initial decontamination rinse, equipment can be washed using standard laboratory procedures.

  • Waste Container Management:

    • Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical name "this compound".

    • Keep containers closed when not in use.

    • Store waste containers in a designated secondary containment area until they are collected for disposal.

  • Final Disposal:

    • Excess and expired this compound, as well as all generated waste, should be offered to a licensed hazardous material disposal company.

    • Incineration in a facility with an afterburner and scrubber is a common disposal method for potent pharmaceutical compounds.

Note: Chemical degradation of this compound in the laboratory is not recommended without a validated protocol and appropriate safety measures, as degradation products may also be hazardous.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO for use in in vitro experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance with a draft shield

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Appropriate PPE

Procedure:

  • Pre-weighing Preparation:

    • Perform all steps in a chemical fume hood.

    • Don appropriate PPE (double gloves, safety goggles, lab coat).

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing:

    • Tare a suitable microcentrifuge tube or vial on the analytical balance.

    • Carefully add the desired amount of this compound to the tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.4166 mg (Molecular Weight = 416.64 g/mol ).

    • Record the exact weight.

  • Solubilization:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the Paricalcitol.

    • Calculation: Volume (L) = (mass (g) / MW ( g/mol )) / Concentration (mol/L)

    • Cap the tube securely.

  • Mixing:

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary, but check for compound stability under these conditions.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed, light-protected containers.

Conclusion

This compound is a valuable research tool and therapeutic agent, but its high potency necessitates strict adherence to safety and disposal protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in these notes, researchers can minimize the risks associated with this compound. Proper waste segregation and disposal are crucial for protecting both laboratory personnel and the environment. Always consult your institution's specific Chemical Hygiene Plan and Environmental Health and Safety office for additional guidance.

References

Application Notes and Protocols for the Synthesis and Purification of 22Z-Paricalcitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis and purification of 22Z-Paricalcitol, an isomer of the active vitamin D analog Paricalcitol. The protocols are based on established synthetic strategies and purification techniques.

Introduction

Paricalcitol (19-nor-1α,25-dihydroxyvitamin D2) is a synthetic, biologically active vitamin D analog used for the prevention and treatment of secondary hyperparathyroidism associated with chronic kidney disease.[1][2] It functions by binding to the vitamin D receptor (VDR), leading to the selective activation of the vitamin D response pathway.[] The 22Z-isomer of Paricalcitol is a related compound that can be synthesized and is sometimes present as an impurity in the synthesis of Paricalcitol (22E-Paricalcitol).[4] This document outlines a key synthetic approach to this compound and methods for its purification.

Synthesis of this compound

A stereoselective synthesis of the (22Z)-isomer of Paricalcitol has been described, with two critical steps being a Julia-Lythgoe's Wittig-Horner coupling and a Horner-Wadsworth-Emmons reaction.[5] An alternative strategy for Paricalcitol synthesis involves a Wittig reaction for the side-chain assembly.[1][6]

Featured Synthetic Protocol: Stereoselective Synthesis from Quinic Acid

This protocol is based on a 16-step synthesis starting from Quinic acid.[5] The overall yield for this synthesis is reported to be 0.1%.[5]

Key Reaction Steps:

  • Julia-Lythgoe Olefination: This step involves the coupling of an aldehyde functionality of the CD-ring system with a benzothiazolyl sulfone.[5]

  • Horner-Wadsworth-Emmons Reaction: This reaction is used to build the diene motif between the A and CD-ring systems of Paricalcitol.[5]

  • Grignard Reaction: A Grignard reaction is performed on an ester intermediate, followed by the removal of a silyl protecting group to yield the target Z-isomer of Paricalcitol.[5]

Experimental Protocol:

  • Step 1: Julia-Lythgoe Olefination:

    • To a solution of the ACD-ring system aldehyde in THF at -78 °C, add LiHMDS.

    • After 30 minutes, add the sulfone derivative.

    • The reaction yields the ester with the desired Z-isomer stereoselectivity.[5]

  • Step 2: Grignard Reaction and Deprotection:

    • Treat the resulting ester with MeMgBr (3 M in Et2O) in ether at 0 °C for 4 hours.[5]

    • Following the Grignard reaction, remove the silyl protecting group to obtain the final this compound.[5]

Alternative Synthetic Strategy: Starting from Vitamin D2

A different approach to Paricalcitol synthesis starts with commercially available vitamin D2.[1][6] This method involves:

  • One-pot regioselective ozonization: This cleaves the side-chain and the methylene at C-19.[1][6]

  • Free-radical reduction: This removes the OH group formed at C-19.[1][6]

  • Side-chain assembly via Wittig reaction: This step constructs the desired side chain.[1][6]

Purification of this compound

The synthesis of Paricalcitol and its isomers often produces by-products, necessitating robust purification methods. Common techniques include column chromatography and crystallization.

Protocol 1: Column Chromatography
  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of cyclohexane and ethyl acetate (e.g., starting from 100:0 to 92:8 cyclohexane/AcOEt).

  • Procedure:

    • Dissolve the crude product in a minimum amount of the initial mobile phase.

    • Load the solution onto a silica gel column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Monitor the fractions by a suitable analytical method (e.g., TLC or HPLC) to identify the fractions containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Crystallization

Crystallization is an effective method for obtaining high-purity Paricalcitol and can be applied to its isomers.

  • Solvent System: Acetone or a mixture of acetonitrile and water.[7]

  • Procedure (using acetone):

    • Dissolve the product in acetone at a slightly elevated temperature (e.g., 35-40°C).

    • Filter the warm solution to remove any insoluble impurities.

    • Cool the solution to a low temperature (e.g., -18°C) to induce crystallization.[7]

    • Stir the resulting slurry at room temperature for a short period and then re-cool to -18°C for several hours to maximize crystal formation.

    • Filter the solid material, wash with cold (-18°C) acetone, and dry under vacuum.

  • Procedure (using acetonitrile/water):

    • Dissolve the Paricalcitol in a 5% water in acetonitrile solution at approximately 30°C, potentially using sonication to aid dissolution.[7]

    • Filter the solution and then cool it to around 22°C to initiate crystallization.[7]

Data Presentation

Table 1: Summary of Yields for Paricalcitol Synthesis.

Synthetic StrategyStarting MaterialKey ReactionsOverall YieldReference
Stereoselective Synthesis of this compoundQuinic AcidJulia-Lythgoe Olefination, Horner-Wadsworth-Emmons0.1%[5]
Paricalcitol SynthesisVitamin D2Ozonization, Wittig Reaction0.75%[1]
Paricalcitol Synthesis (from aldehyde)Aldehyde 16Wittig Reaction72% (for key coupling step)[1]

Table 2: Purity Data from Purification Protocols.

Purification MethodSolvent/Mobile PhasePurity AchievedReference
CrystallizationEthyl Acetate98.46%[7]
Commercial SampleNot specified> 95%[]

Mandatory Visualizations

Paricalcitol's Mechanism of Action

Paricalcitol exerts its biological effects through the Vitamin D Receptor (VDR) signaling pathway.

Paricalcitol_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paricalcitol Paricalcitol VDR Vitamin D Receptor (VDR) in Cytoplasm Paricalcitol->VDR binds to VDR_RXR_Complex VDR-RXR-Paricalcitol Complex VDR->VDR_RXR_Complex heterodimerizes with RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_Complex Nucleus Nucleus VDR_RXR_Complex->Nucleus translocates to VDRE Vitamin D Response Element (VDRE) on DNA Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription regulates Biological_Effects Biological Effects (e.g., PTH suppression) Gene_Transcription->Biological_Effects Synthesis_Workflow Start Starting Materials (e.g., Quinic Acid) Step1 Synthesis of CD-Ring Aldehyde Start->Step1 Step2 Julia-Lythgoe Olefination Step1->Step2 Step3 Horner-Wadsworth-Emmons Reaction Step2->Step3 Step4 Grignard Reaction & Deprotection Step3->Step4 Crude_Product Crude this compound Step4->Crude_Product Purification Purification (Chromatography/Crystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Purification_Workflow Crude Crude this compound Dissolution Dissolution in Appropriate Solvent Crude->Dissolution Filtration Filtration of Insolubles Dissolution->Filtration Column_Chromatography Column Chromatography Filtration->Column_Chromatography Crystallization Crystallization (Cooling) Filtration->Crystallization Isolation Isolation of Pure Product (Filtration & Drying) Column_Chromatography->Isolation Crystallization->Isolation Pure_Product Pure this compound Isolation->Pure_Product

References

Application Notes and Protocols for 22Z-Paricalcitol as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

22Z-Paricalcitol is a geometric isomer and a known impurity of Paricalcitol, a synthetic vitamin D2 analog. Paricalcitol is utilized clinically for the prevention and treatment of secondary hyperparathyroidism in patients with chronic kidney disease. As an impurity, this compound is a critical analytical reference standard used for the development, validation, and routine quality control of analytical methods for Paricalcitol drug substance and product. Its use ensures the identity, purity, and quality of the active pharmaceutical ingredient (API).

These application notes provide essential information and detailed protocols for the effective use of this compound as an analytical reference standard.

Physicochemical Properties

Proper handling and storage of the reference standard are crucial for maintaining its integrity and ensuring accurate analytical results. The key physicochemical properties of this compound are summarized below.

PropertyValueReferences
Chemical Name (1R,3R)-5-(2-((1R,3aS,7aR,E)-1-((2R,5S,Z)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)cyclohexane-1,3-diol
Synonyms Paricalcitol Impurity 1, (22Z)-Zemplar
CAS Number 1884139-61-0
Molecular Formula C27H44O3
Molecular Weight ~416.6 g/mol
Appearance White to off-white solid/powder[1]
Solubility Soluble in organic solvents such as methanol, ethanol, DMSO, and chloroform. Insoluble in water.[1]
Storage Long-term storage at -20°C in a tightly sealed container, protected from light.

Experimental Protocols

Protocol 1: Preparation of Standard Stock and Working Solutions

This protocol outlines the procedure for preparing a standard stock solution of this compound, which can be further diluted to create working solutions for calibration curves and system suitability tests.

Materials:

  • This compound analytical reference standard

  • High-purity methanol or ethanol (HPLC grade or equivalent)

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks and pipettes

  • Ultrasonic bath

Procedure:

  • Equilibration: Allow the sealed vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing: Accurately weigh a suitable amount (e.g., 5 mg) of this compound powder and transfer it to a Class A volumetric flask (e.g., 10 mL). Record the exact weight.[2]

  • Dissolution: Add approximately 70% of the final volume of the chosen solvent (e.g., 7 mL of methanol).[2]

  • Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard. Visually inspect the solution to confirm no particulate matter remains.

  • Dilution to Volume: Once dissolved and cooled to room temperature, dilute the solution to the final volume with the solvent.[2]

  • Mixing: Cap the flask and invert it at least 10-15 times to ensure the solution is homogeneous.[2]

  • Labeling and Storage: Label the stock solution with the compound name, concentration, solvent, preparation date, and initials of the analyst. Store the stock solution at 2-8°C, protected from light. Stability under these conditions should be verified.

Calculation of Concentration: Concentration (mg/mL) = (Weight of Standard (mg)) / (Volume of Flask (mL))

Preparation of Working Solutions: Prepare working solutions by performing serial dilutions of the stock solution using Class A volumetric glassware to achieve the desired concentrations for the analytical range.[3][4]

Protocol 2: Quantification and Purity Assessment by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method adapted from established methods for Paricalcitol analysis, suitable for determining the purity of a Paricalcitol sample by quantifying the this compound impurity.[5][6]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/DAD Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 250 nm
Injection Volume 10 µL
Run Time Sufficient to allow for the elution of the main peak and all relevant impurities.

Procedure:

  • System Preparation: Prepare the mobile phase, filter it through a 0.45 µm filter, and degas it. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • System Suitability: Inject a working standard solution of this compound (e.g., 0.1 µg/mL) multiple times (n=5). The system is suitable if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%.

  • Calibration Curve: Prepare a series of calibration standards by diluting the this compound stock solution to cover the expected concentration range of the impurity (e.g., 0.05 to 1.5 µg/mL). Inject each standard and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be ≥ 0.998.

  • Sample Preparation: Accurately weigh the Paricalcitol API or dissolve the drug product to achieve a known theoretical concentration (e.g., 100 µg/mL) in the chosen solvent.

  • Analysis: Inject the sample solution into the HPLC system.

  • Data Processing: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the reference standard.

  • Calculation: Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve. The purity of the Paricalcitol sample can be expressed as a percentage (w/w) of the impurity.

Impurity (%) = [(Concentration of Impurity from Curve (µg/mL)) / (Concentration of Sample (µg/mL))] x 100

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as a reference standard in an HPLC-based impurity analysis.

G cluster_prep Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Receive & Equilibrate This compound Standard Weigh Accurately Weigh Standard Standard->Weigh Dissolve Dissolve & Sonicate Weigh->Dissolve Stock Prepare Stock Solution (e.g., 100 µg/mL) Dissolve->Stock Working Prepare Working & Calibration Solutions Stock->Working SST System Suitability Test (SST) Working->SST Equilibrate Equilibrate HPLC System Equilibrate->SST Calibrate Inject Standards & Build Calibration Curve SST->Calibrate InjectSample Inject Test Sample SamplePrep Prepare Paricalcitol Test Sample SamplePrep->InjectSample Integrate Integrate Peak Areas InjectSample->Integrate Identify Identify Impurity Peak by Retention Time Integrate->Identify Quantify Quantify Impurity using Calibration Curve Identify->Quantify Report Calculate % Impurity & Report Results Quantify->Report

Caption: Workflow for impurity quantification using this compound.

Signaling Pathway Context

To provide biological context, the following diagram illustrates the mechanism of action of Paricalcitol. As an isomer, this compound is relevant to the manufacturing and quality control of this therapeutic agent. Paricalcitol exerts its effects by binding to the Vitamin D Receptor (VDR).[7][8]

G cluster_cell Parathyroid Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Paricalcitol Paricalcitol VDR VDR Paricalcitol->VDR Binds Complex Paricalcitol-VDR-RXR Complex VDR->Complex RXR RXR RXR->Complex Complex_nuc Paricalcitol-VDR-RXR Complex Complex->Complex_nuc Translocation VDRE Vitamin D Response Element (VDRE) on DNA Complex_nuc->VDRE Binds PTH_Gene PTH Gene Transcription VDRE->PTH_Gene Inhibits PTH_Synth PTH Synthesis PTH_Gene->PTH_Synth PTH_Secretion PTH Secretion PTH_Synth->PTH_Secretion Leads to Reduced

Caption: Paricalcitol's VDR-mediated signaling pathway.

References

Troubleshooting & Optimization

resolving experimental variability with 22Z-Paricalcitol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 22Z-Paricalcitol. This resource is designed to assist researchers, scientists, and drug development professionals in resolving experimental variability and addressing common challenges encountered when working with this selective vitamin D receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, commonly known as Paricalcitol, is a synthetic, biologically active analog of vitamin D2.[1][2] Its primary mechanism of action is the selective activation of the vitamin D receptor (VDR).[1][3] Upon binding to the VDR in the cytoplasm, Paricalcitol induces the formation of a heterodimer between the VDR and the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes.[4][5] A key outcome of this interaction is the suppression of parathyroid hormone (PTH) gene transcription, leading to reduced PTH synthesis and secretion.[1][3][6]

Q2: What are the recommended solvents and storage conditions for this compound?

A2: For in vitro studies, this compound can be dissolved in DMSO, with sonication recommended to aid dissolution. For in vivo experiments in mice, a common vehicle is a solution of 95% propylene glycol and 5% ethyl alcohol. Another option is dissolving it in DMSO first, then mixing with corn oil. It is important to note that Paricalcitol is sensitive to oxygen and can be easily oxidized when exposed to air. Therefore, it is recommended to prepare solutions freshly and, if storage is necessary, to do so under nitrogen. For injection preparations, reducing the concentration of organic solvents like ethanol and propylene glycol can decrease irritation.

Q3: Is this compound stable in solution?

A3: The stability of this compound in solution can be a source of experimental variability. It has been shown to be stable in preloaded syringes for up to 30 days at both room temperature (unprotected from light) and at 4.4°C (protected from light). However, it is prone to rapid loss when stored in Viaflo bags due to adsorption to the container walls. It is also sensitive to oxidation, so freshly prepared solutions are recommended.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.

  • Question: My dose-response curve for Paricalcitol is variable, and the IC50 appears higher than reported values. What could be the cause?

  • Answer:

    • Solution Instability: Paricalcitol is susceptible to oxidation and can adsorb to certain plastics. Prepare fresh solutions for each experiment and use low-adsorption labware. Avoid storing diluted solutions for extended periods.

    • Improper Storage: Ensure the powdered compound and stock solutions are stored under the recommended conditions, protected from light and air.

    • Cell Line Variability: Different cell lines can exhibit varying sensitivity to Paricalcitol due to differences in VDR expression and downstream signaling components. It is advisable to establish a baseline dose-response curve for your specific cell line.

    • Serum Interference: Components in fetal bovine serum (FBS) can bind to vitamin D analogs, reducing their effective concentration. Consider reducing the serum percentage during treatment or using a serum-free medium if your cell line can tolerate it.

Issue 2: High variability in animal studies.

  • Question: I'm observing significant variability in the therapeutic response to Paricalcitol in my animal models. How can I improve consistency?

  • Answer:

    • Vehicle Formulation and Administration: The vehicle used to dissolve Paricalcitol can impact its bioavailability. Ensure the vehicle is well-tolerated and administered consistently. For intraperitoneal injections, ensure proper technique to avoid injection into the gut or other organs.

    • Dosing Regimen: Adhere to a strict dosing schedule, as the half-life of Paricalcitol can influence its efficacy. Inconsistent timing of doses can lead to variable drug exposure.

    • Animal Strain and Health: The genetic background and health status of the animals can influence their response to Paricalcitol. Use a consistent and healthy animal cohort for your experiments.

    • Dietary Factors: The levels of calcium and phosphorus in the animal diet can significantly impact the outcomes of Paricalcitol treatment. Ensure a standardized diet across all experimental groups.

Issue 3: Unexpected off-target effects or toxicity.

  • Question: I'm observing cellular toxicity or animal mortality at concentrations that should be therapeutic. What should I investigate?

  • Answer:

    • Hypercalcemia and Hyperphosphatemia: Although Paricalcitol is designed to have a lower risk of inducing high calcium and phosphate levels compared to other vitamin D analogs, it can still occur, especially at higher doses.[3] Monitor serum calcium and phosphorus levels in your animal models. In cell culture, ensure the media calcium and phosphate concentrations are appropriate.

    • Solvent Toxicity: The vehicle used to dissolve Paricalcitol, such as DMSO or ethanol/propylene glycol, can be toxic to cells or animals at high concentrations. Perform vehicle-only control experiments to rule out solvent-induced toxicity.

    • Compound Purity: Verify the purity of your this compound compound, as impurities could contribute to unexpected effects.

Quantitative Data Summary

Table 1: In Vivo Efficacy of Paricalcitol in Preclinical Models

Animal ModelDose and AdministrationDurationKey FindingsReference
Uremic Rats0.042-0.33 µg/kg, i.p., 3x/week2 weeksEffective suppression of PTH mRNA and serum PTH. Less potent in raising serum calcium compared to doxercalciferol.[7]
Renally Insufficient RatsNot specified12 weeksDecreased PTH by ~60%.[3]

Table 2: Clinical Efficacy of Paricalcitol in Secondary Hyperparathyroidism

Patient PopulationParicalcitol DoseCalcitriol DoseDurationPTH ReductionIncidence of HypercalcemiaReference
Hemodialysis PatientsDose-escalatingDose-escalating32 weeksAchieved >50% reduction significantly faster than calcitriol.Significantly fewer sustained episodes compared to calcitriol.
CKD Stage 3-41 µ g/day 0.25 µ g/day 24 weeks52% suppression3 episodes[8]
CKD Stage 3-4Not specifiedNot specified6 monthsSignificant reduction in iPTH levels.Minimal effects on calcium and phosphorus.[9]

Experimental Protocols

Protocol 1: In Vitro Treatment of Cells with this compound

  • Cell Seeding: Plate cells in appropriate cell culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of Paricalcitol Stock Solution: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Sonicate briefly to ensure complete dissolution. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Preparation of Working Solutions: On the day of the experiment, thaw a stock solution aliquot and dilute it in cell culture medium to the desired final concentrations. It is crucial to perform serial dilutions to ensure accuracy.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Paricalcitol or vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, harvest the cells for downstream applications such as RNA extraction for gene expression analysis (qRT-PCR), protein extraction for Western blotting, or cell viability assays.

Visualizations

Experimental_Workflow start Start: Hypothesis prepare_reagents Prepare Reagents (Paricalcitol Stock, Media) start->prepare_reagents cell_culture Cell Seeding & Culture prepare_reagents->cell_culture treatment Treatment with Paricalcitol (Dose-Response) cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation data_collection Data Collection (e.g., qRT-PCR, Western Blot) incubation->data_collection analysis Data Analysis data_collection->analysis troubleshoot Troubleshoot? (e.g., Inconsistent Results) analysis->troubleshoot conclusion Conclusion troubleshoot->prepare_reagents Yes troubleshoot->conclusion No

References

Technical Support Center: 22Z-Paricalcitol Degradation Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the identification of degradation products of 22Z-Paricalcitol. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound based on its structure?

A1: Based on the structure of this compound, a vitamin D2 analog, the primary expected degradation pathways involve isomerization and oxidation. The conjugated triene system is susceptible to photo-isomerization and thermal isomerization, potentially leading to the formation of (5E)-isomers, pre-22Z-Paricalcitol, and tachysterol-like isomers. The allylic hydroxyl groups and the double bonds in the side chain are prone to oxidation, which can result in the formation of various hydroxylated or epoxidized derivatives. Under acidic conditions, rearrangement of the triene system to form isotachysterol-like structures is also a possibility.[1][2]

Q2: What are the most critical stress conditions to consider in a forced degradation study of this compound?

A2: For this compound, oxidative and acidic conditions are critical to investigate.[3] Studies on the related compound, Paricalcitol (22E-isomer), have shown significant degradation under oxidative stress and slight degradation under acidic stress.[3] Additionally, photolytic and thermal stress should be evaluated due to the presence of the conjugated triene system, which is known to be sensitive to light and heat.[1]

Q3: How can I distinguish between different isomers of this compound and its degradation products using LC-MS?

A3: Distinguishing between isomers can be challenging. A high-resolution HPLC or UHPLC method with a C18 or similar reversed-phase column is essential for chromatographic separation.[4] Isomers may have identical mass-to-charge ratios (m/z), so their identification relies on differences in retention time and fragmentation patterns in MS/MS analysis. The fragmentation of the side chain and the triene system can provide structural clues to differentiate between isomers. In some cases, derivatization may enhance chromatographic separation and provide more informative mass spectra.[1]

Q4: What are the expected m/z values for the primary degradation products of this compound?

A4: The expected m/z values will depend on the degradation pathway. Isomers of this compound will have the same molecular weight and therefore the same [M+H]+ or [M+Na]+ ions as the parent compound (C27H44O3, MW: 416.64). Oxidative degradation products will have m/z values corresponding to the addition of one or more oxygen atoms (e.g., +16 for hydroxylation, +16 for epoxidation, +32 for dihydroxylation). The table below summarizes potential degradation products and their expected m/z values.

Troubleshooting Guides

Problem 1: Poor chromatographic separation of degradation products.
  • Possible Cause 1: Inappropriate column chemistry.

    • Solution: Screen different reversed-phase columns (e.g., C18, C30, Phenyl-Hexyl) to find the optimal selectivity for the isomers and polar degradation products. The C30 column is often effective for separating structurally similar isomers of vitamin D analogs.

  • Possible Cause 2: Suboptimal mobile phase composition.

    • Solution: Optimize the mobile phase gradient. A shallow gradient with a suitable organic modifier (e.g., methanol, acetonitrile) and an aqueous component (with or without a small amount of formic acid or ammonium formate to improve peak shape and ionization) can enhance resolution.[4]

  • Possible Cause 3: Inadequate temperature control.

    • Solution: Use a column thermostat to maintain a consistent temperature. Temperature can significantly affect the selectivity of separation for isomers.

Problem 2: Low sensitivity or no detection of degradation products in LC-MS.
  • Possible Cause 1: Poor ionization of analytes.

    • Solution: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Consider using atmospheric pressure chemical ionization (APCI) as an alternative, as it can be more effective for less polar compounds.

  • Possible Cause 2: Low abundance of degradation products.

    • Solution: Increase the stress conditions (e.g., longer exposure time, higher temperature, higher concentration of stress agent) to generate a higher concentration of degradation products. Ensure the degradation is not more than 20% to avoid secondary degradation.

  • Possible Cause 3: Matrix effects from the sample.

    • Solution: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances from the sample matrix before LC-MS analysis.

Experimental Protocols

Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound powder to 80°C in a hot air oven for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

LC-MS/MS Analysis for Degradation Product Identification
  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan (m/z 100-1000) to detect all potential degradation products, followed by product ion scan (MS/MS) of the detected masses to obtain fragmentation patterns for structural elucidation.

    • Collision Energy: Optimize for fragmentation of the parent ion.

Data Presentation

Table 1: Potential Degradation Products of this compound and their Expected Mass-to-Charge Ratios (m/z)

Potential Degradation ProductFormation ConditionExpected [M+H]+Expected [M+Na]+
This compound (Parent)-417.33439.31
Pre-22Z-ParicalcitolThermal, Photolytic417.33439.31
(5E)-22Z-ParicalcitolPhotolytic417.33439.31
22Z-TachysterolPhotolytic, Acidic417.33439.31
22Z-IsotachysterolAcidic417.33439.31
Hydroxylated this compoundOxidative433.33455.31
Epoxidized this compoundOxidative433.33455.31
Dihydroxylated this compoundOxidative449.32471.30

Visualizations

Degradation_Pathway Paricalcitol This compound (m/z 417.33) Pre Pre-22Z-Paricalcitol (m/z 417.33) Paricalcitol->Pre Heat/Light Tachy 22Z-Tachysterol (m/z 417.33) Paricalcitol->Tachy Light/Acid Isotachy 22Z-Isotachysterol (m/z 417.33) Paricalcitol->Isotachy Acid Oxidized Oxidized Products (e.g., m/z 433.33, 449.32) Paricalcitol->Oxidized Oxidation Pre->Paricalcitol Heat/Light

Caption: Potential degradation pathways of this compound.

Workflow cluster_stress Forced Degradation Acid Acidic Stress SamplePrep Sample Preparation (Neutralization, Dilution, SPE) Acid->SamplePrep Base Basic Stress Base->SamplePrep Oxidative Oxidative Stress Oxidative->SamplePrep Thermal Thermal Stress Thermal->SamplePrep Photolytic Photolytic Stress Photolytic->SamplePrep LCMS LC-MS/MS Analysis (Full Scan & Product Ion Scan) SamplePrep->LCMS DataAnalysis Data Analysis (Peak Identification, m/z Matching, Fragmentation Analysis) LCMS->DataAnalysis Identification Degradation Product Identification DataAnalysis->Identification

Caption: Experimental workflow for degradation product identification.

Troubleshooting Problem Poor Chromatographic Separation Cause1 Inappropriate Column Chemistry Problem->Cause1 Cause2 Suboptimal Mobile Phase Problem->Cause2 Cause3 Inadequate Temperature Control Problem->Cause3 Solution1 Screen Different Column Chemistries Cause1->Solution1 Solution2 Optimize Mobile Phase Gradient Cause2->Solution2 Solution3 Use Column Thermostat Cause3->Solution3

Caption: Troubleshooting logic for poor chromatographic separation.

References

troubleshooting low signal in VDR binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in Vitamin D Receptor (VDR) binding assays.

Frequently Asked Questions (FAQs) - Troubleshooting Low Signal

Q1: What are the most common causes of low or no signal in my VDR binding assay?

Low signal in a VDR binding assay can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Problems with Reagents:

    • Degraded VDR Protein: The VDR protein may have lost its activity due to improper storage, repeated freeze-thaw cycles, or degradation by proteases.

    • Inactive Ligand: The radiolabeled or fluorescently tagged ligand may have degraded, leading to a loss of binding affinity. For radioligands, the specific activity might be too low.[1]

    • Suboptimal Buffer Conditions: The pH, ionic strength, or presence of certain additives in the binding buffer can significantly impact VDR-ligand interaction.

  • Assay Conditions and Protocol:

    • Insufficient Incubation Time: The binding reaction may not have reached equilibrium, especially at lower concentrations of reactants.[2]

    • Incorrect Incubation Temperature: Temperature can affect binding kinetics and protein stability.[3]

    • Inappropriate Protein Concentration: The concentration of VDR in the assay may be too low to generate a detectable signal.

  • High Non-Specific Binding:

    • If non-specific binding is excessively high, it can mask the specific binding signal. This is particularly common with hydrophobic ligands.[1]

  • Detection Issues:

    • Instrument Malfunction: Problems with the scintillation counter, fluorescence plate reader, or other detection instruments can lead to inaccurate readings.

    • Quenching: In radioligand assays, components in the scintillation cocktail or the sample itself can interfere with the detection of radioactive decay.

Q2: How can I assess the quality of my VDR protein and ligand?

Ensuring the integrity of your key reagents is the first step in troubleshooting.

  • VDR Protein:

    • SDS-PAGE and Western Blot: Run your VDR protein on an SDS-PAGE gel to check for degradation (multiple bands) and confirm its identity by Western blot using a VDR-specific antibody.

    • Functional Assay: If possible, test the protein in a well-established functional assay, such as a transcriptional activation assay, to confirm its biological activity.

  • Ligand:

    • Radioligand: Check the certificate of analysis for the specific activity and radiochemical purity. Be mindful of the ligand's shelf-life, as radioactive decay can reduce its effectiveness.[1]

    • Fluorescent Ligand: Verify the concentration and check for photobleaching. Ensure the fluorophore is compatible with your detection instrument's excitation and emission settings.

Q3: What are the optimal incubation conditions for a VDR binding assay?

Optimization of incubation time and temperature is critical for achieving a robust signal.

  • Incubation Time: To determine the optimal incubation time, perform a time-course experiment. Measure binding at various time points until a plateau is reached, indicating that the reaction is at equilibrium. Lower concentrations of ligand and receptor will require longer incubation times to reach equilibrium.[2]

  • Incubation Temperature: VDR binding assays are often performed at 4°C to minimize protein degradation and non-specific binding, although incubation at room temperature (21-25°C) or 37°C is also possible.[3][4] The optimal temperature should be determined empirically for your specific system. Keep in mind that temperature can influence binding kinetics, with equilibrium being reached faster at higher temperatures.[3]

Q4: My non-specific binding is very high, masking my specific signal. How can I reduce it?

High non-specific binding (NSB) is a common issue. Here are several strategies to minimize it:

  • Optimize Blocking Agents: For filter binding assays, pre-soaking the filters in a solution containing a blocking agent like bovine serum albumin (BSA) or polyethyleneimine (PEI) can reduce the binding of the ligand to the filter itself.[1]

  • Adjust Buffer Composition: Including detergents (e.g., Tween-20) or increasing the salt concentration in the wash buffer can help disrupt weak, non-specific interactions.[1]

  • Use a Different Ligand for NSB Determination: To determine non-specific binding, use a high concentration of an unlabeled ligand that has a high affinity for the VDR. This will displace the specific binding of the radiolabeled ligand.[1]

  • Reduce Ligand Concentration: Using a radioligand concentration at or below its dissociation constant (Kd) can help minimize NSB.[1]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for VDR binding assays.

Table 1: VDR Binding Affinities (Kd) for Select Ligands

LigandReceptor SourceAssay TypeApproximate Kd
1α,25-dihydroxyvitamin D3 (Calcitriol)Full-length human VDRFluorescence Polarization~0.2 nM
1α,25-dihydroxyvitamin D3 (Calcitriol)VDR Ligand Binding DomainFluorescence Polarization~0.2 nM
1,25-DVDRin silico modeling8.48 nM[5]

Note: Kd values can vary depending on the specific assay conditions, buffer composition, and receptor preparation.

Table 2: Recommended Concentration Ranges for Assay Components

ComponentTypical Concentration RangeConsiderations
Radioligand At or below the Kd (e.g., 0.1 - 10 nM)Using concentrations well above the Kd can increase non-specific binding.[1]
VDR Protein 10 - 100 µ g/well (membrane prep)The optimal concentration should be determined by titration to achieve a good signal-to-noise ratio.[4]
Unlabeled Competitor (for NSB) 100- to 1000-fold molar excess over radioligandShould be sufficient to displace all specific binding.
DMSO (solvent for compounds) < 1% final concentrationHigh concentrations of DMSO can interfere with binding.[6]

Experimental Protocols

Protocol 1: Radioligand Filter Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay using a filtration method to separate bound from free ligand.

  • Reagent Preparation:

    • Binding Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 5 mM MgCl2, 0.5 mM EDTA, pH 7.4).

    • Radioligand Stock: Dilute the radiolabeled ligand (e.g., [³H]1α,25(OH)₂D₃) to the desired concentration in binding buffer. A concentration at or near the Kd is recommended.

    • VDR Preparation: Prepare a VDR-containing sample, such as a cell lysate or purified receptor. The optimal protein concentration needs to be determined empirically.

    • Non-Specific Binding (NSB) Control: Prepare a solution of a high-affinity, unlabeled VDR ligand (e.g., unlabeled 1α,25(OH)₂D₃) at a 100- to 1000-fold molar excess relative to the radioligand.

  • Assay Procedure:

    • Set up triplicate tubes for total binding, non-specific binding, and each concentration of the competitor compound.

    • Total Binding: Add VDR preparation, radioligand, and binding buffer.

    • Non-Specific Binding: Add VDR preparation, radioligand, and the excess unlabeled ligand.

    • Competitive Binding: Add VDR preparation, radioligand, and varying concentrations of the test compound.

    • Incubate all tubes at the optimized temperature (e.g., 4°C) for the optimized time to reach equilibrium.

  • Filtration and Washing:

    • Pre-soak glass fiber filters (e.g., GF/B) in a blocking solution (e.g., 0.3% PEI).

    • Rapidly filter the contents of each tube through the pre-soaked filters using a vacuum manifold.

    • Wash the filters quickly with ice-cold wash buffer (e.g., binding buffer with 0.1% BSA) to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail and allow the filters to soak.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the specific binding as a function of the competitor concentration to determine the IC50 value.

Visualizations

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VitaminD 1α,25(OH)₂D₃ (Vitamin D) VDR_inactive Inactive VDR VitaminD->VDR_inactive Binding VDR_active Active VDR VDR_inactive->VDR_active Activation & Translocation RXR_inactive RXR RXR_active RXR VDR_active->RXR_active Heterodimerization VDRE VDRE (Vitamin D Response Element) RXR_active->VDRE Binding to DNA Coactivators Coactivators VDRE->Coactivators Recruitment GeneTranscription Target Gene Transcription Coactivators->GeneTranscription Initiation

Caption: VDR Signaling Pathway.

VDR_Binding_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection cluster_analysis 5. Analysis Reagents Prepare Reagents: - VDR Protein - Labeled Ligand - Buffers Incubate Incubate VDR, Ligand, and Competitors Reagents->Incubate Controls Prepare Controls: - Total Binding - Non-Specific Binding Controls->Incubate Separate Separate Bound from Free Ligand (e.g., Filtration) Incubate->Separate Detect Detect Signal (e.g., Scintillation Counting) Separate->Detect Analyze Data Analysis: - Calculate Specific Binding - Determine IC50/Kd Detect->Analyze

Caption: VDR Binding Assay Workflow.

References

Technical Support Center: Enhancing the Aqueous Solubility of 22Z-Paricalcitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the aqueous solubility of the hydrophobic compound 22Z-Paricalcitol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a synthetic analog of Vitamin D.[1] Like many active pharmaceutical ingredients (APIs), it is hydrophobic and classified as practically insoluble in water, while being soluble in organic solvents such as methanol, ethanol, and chloroform.[1][2] This poor aqueous solubility can significantly limit its bioavailability and therapeutic efficacy, making it a critical challenge to address during formulation development. The aqueous solubility of Paricalcitol is reported to be less than 0.1 mg/mL.[3]

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

A2: The main approaches to enhance the solubility of hydrophobic compounds like this compound fall into two categories: physical and chemical modifications.

  • Physical Modifications: These methods aim to increase the surface area of the drug available for dissolution or alter its physical state. Key techniques include:

    • Particle Size Reduction: Creating nanosuspensions or micronized powders.

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix.

  • Chemical Modifications: These strategies involve the formation of more soluble derivatives or complexes. A primary example is:

    • Complexation: Forming inclusion complexes with cyclodextrins.

Q3: How does this compound exert its biological effects?

A3: Paricalcitol functions by binding to the Vitamin D Receptor (VDR), which is a nuclear receptor. This binding initiates a cascade of events, including the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5][6] This signaling pathway is crucial for its therapeutic effects.

Solubility Enhancement Techniques: A Comparative Overview

The following table summarizes the potential improvements in aqueous solubility of a model hydrophobic compound, like this compound, using various techniques. Please note that the following data is illustrative and represents typical fold-increases observed for poorly soluble drugs. Actual results for this compound may vary and require experimental verification.

TechniqueCarrier/MethodInitial Solubility (µg/mL)Final Solubility (µg/mL)Fold Increase (Approx.)
Cyclodextrin Complexation 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)< 1100 - 500100 - 500
Solid Dispersion Polyvinylpyrrolidone (PVP K30)< 150 - 20050 - 200
Nanosuspension High-Pressure Homogenization< 110 - 5010 - 50

Experimental Protocols

Cyclodextrin Complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This method aims to form an inclusion complex where the hydrophobic this compound molecule is encapsulated within the hydrophobic cavity of the HP-β-CD molecule, thereby increasing its apparent water solubility.

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 1%, 5%, 10%, 20% w/v) in deionized water.

  • To each HP-β-CD solution, add an excess amount of this compound powder.

  • Stir the suspensions at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw an aliquot from the supernatant of each sample and filter it through a 0.22 µm syringe filter to remove any undissolved drug particles.

  • Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the phase solubility diagram and the extent of solubility enhancement.

Solid Dispersion via Solvent Evaporation Method

This technique involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by the removal of the solvent to form a solid dispersion where the drug is molecularly dispersed within the carrier matrix.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable organic solvent)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Once the solvent is evaporated, a thin film of the solid dispersion will form on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.

  • To determine the solubility, add an excess amount of the solid dispersion powder to deionized water and follow the same procedure for equilibration and analysis as described for the cyclodextrin complexation method (steps 3-6).

Nanosuspension via High-Pressure Homogenization

This top-down approach involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or a combination of stabilizers)

  • Deionized water

  • High-pressure homogenizer

Procedure:

  • Prepare a pre-suspension by dispersing this compound in an aqueous solution containing the stabilizer.

  • Subject the pre-suspension to high-pressure homogenization. The number of cycles and the pressure should be optimized (e.g., 10-20 cycles at 1500-2000 bar).

  • Analyze the particle size and particle size distribution of the resulting nanosuspension using techniques like Dynamic Light Scattering (DLS).

  • To determine the saturation solubility, centrifuge the nanosuspension at a high speed to separate the nanoparticles from the aqueous medium.

  • Analyze the concentration of the dissolved drug in the supernatant using a validated analytical method.

Troubleshooting Guides

Cyclodextrin Complexation
IssuePossible Cause(s)Suggested Solution(s)
Low solubility enhancement - Inappropriate cyclodextrin type or concentration.- Insufficient equilibration time.- pH of the medium affecting complexation.- Screen different types of cyclodextrins (e.g., β-CD, γ-CD, and their derivatives).- Increase the cyclodextrin concentration.- Extend the stirring time to ensure equilibrium is reached.- Evaluate the effect of pH on complex formation.
Precipitation upon dilution - The complex is not stable at lower concentrations.- Increase the molar ratio of cyclodextrin to the drug.- Consider using a more soluble cyclodextrin derivative.
Inconsistent results - Incomplete removal of undissolved drug before analysis.- Temperature fluctuations during the experiment.- Ensure proper filtration with a fine-pored filter (e.g., 0.22 µm).- Maintain a constant temperature throughout the equilibration process.
Solid Dispersion
IssuePossible Cause(s)Suggested Solution(s)
Incomplete solvent removal - Insufficient drying time or temperature.- Increase the drying time in the vacuum oven.- Slightly increase the drying temperature, ensuring it is below the glass transition temperature of the polymer and the melting point of the drug.
Phase separation or crystallization - Drug and polymer are not miscible.- High drug loading.- Screen for a more suitable polymer with better miscibility with the drug.- Reduce the drug-to-polymer ratio.- Rapidly cool the molten mixture if using a fusion method.
Poor dissolution of the solid dispersion - The drug has recrystallized within the polymer matrix.- Confirm the amorphous state of the drug in the solid dispersion using techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC).- Prepare a fresh batch ensuring rapid solvent removal.
Nanosuspension
IssuePossible Cause(s)Suggested Solution(s)
Particle aggregation or Ostwald ripening - Inadequate stabilization.- Inappropriate stabilizer concentration.- Use a combination of steric and electrostatic stabilizers.- Optimize the concentration of the stabilizer.- Store the nanosuspension at a controlled temperature.
Broad particle size distribution - Insufficient homogenization pressure or cycles.- Increase the homogenization pressure.- Increase the number of homogenization cycles.
Clogging of the homogenizer - The initial particle size of the drug is too large.- Start with micronized drug powder for the pre-suspension.

Visualizations

Paricalcitol Signaling Pathway

Paricalcitol_Signaling_Pathway cluster_nucleus Inside the Cell Nucleus Paricalcitol Paricalcitol VDR Vitamin D Receptor (VDR) Paricalcitol->VDR Binds to VDR_RXR_Complex VDR-RXR-Paricalcitol Heterodimer Complex VDR->VDR_RXR_Complex RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) (on DNA) VDR_RXR_Complex->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (e.g., PTH suppression) Gene_Transcription->Biological_Effects Leads to Nucleus Nucleus Solubility_Enhancement_Workflow Start Start: Insoluble This compound Method_Selection Select Enhancement Method Start->Method_Selection Cyclodextrin Cyclodextrin Complexation Method_Selection->Cyclodextrin Option 1 Solid_Dispersion Solid Dispersion Method_Selection->Solid_Dispersion Option 2 Nanosuspension Nanosuspension Method_Selection->Nanosuspension Option 3 Formulation Formulation Preparation Cyclodextrin->Formulation Solid_Dispersion->Formulation Nanosuspension->Formulation Characterization Physicochemical Characterization (e.g., DSC, XRD, DLS) Formulation->Characterization Solubility_Test Aqueous Solubility Determination (HPLC) Characterization->Solubility_Test Analysis Data Analysis & Comparison Solubility_Test->Analysis End End: Solubilized Formulation Analysis->End

References

Technical Support Center: Addressing Cytotoxicity in 22Z-Paricalcitol Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 22Z-Paricalcitol. The information is designed to help address specific issues related to cytotoxicity that may be encountered during in vitro cell-based assays.

A Note on this compound: While the "22Z" designation may refer to a specific isomer of Paricalcitol, publicly available research predominantly refers to the compound as Paricalcitol. This guide is based on the available data for Paricalcitol and is expected to be broadly applicable to its isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise when assessing the cytotoxic effects of this compound.

Q1: I am not observing any cytotoxicity with this compound in my cancer cell line. What could be the reason?

A1: Several factors could contribute to a lack of apparent cytotoxicity:

  • Low Vitamin D Receptor (VDR) Expression: The primary mechanism of action for Paricalcitol is through the Vitamin D Receptor (VDR). If your cell line expresses low or negligible levels of VDR, it will likely be resistant to the effects of this compound. It is recommended to verify VDR expression in your cell line of interest via qPCR or Western blot.

  • Induction of Cell Differentiation: Paricalcitol and other VDR agonists can induce cell differentiation rather than apoptosis in certain cell types. This can lead to a decrease in proliferation without causing immediate cell death. You may want to assess markers of differentiation specific to your cell model. For example, in leukemia cell lines like HL-60 and U937, Paricalcitol has been shown to induce maturation.

  • Sub-optimal Concentration Range: The effective concentration of Paricalcitol can be highly cell-type dependent. It is crucial to perform a dose-response experiment over a wide range of concentrations to determine the optimal window for observing effects.

  • Insufficient Incubation Time: The cellular effects of VDR agonists can be time-dependent and may require longer incubation periods compared to traditional cytotoxic agents. Consider extending the treatment duration in your experiments.

Q2: I am seeing inconsistent results and high variability between replicate wells in my cytotoxicity assay.

A2: High variability can stem from several sources:

  • Compound Solubility: Paricalcitol is poorly soluble in water. Ensure that your stock solution is fully dissolved in a suitable solvent like DMSO or ethanol before further dilution in culture medium. Precipitates of the compound can lead to uneven exposure of cells.

  • Solvent Concentration: High concentrations of solvents such as DMSO or ethanol can be toxic to cells. It is critical to include a vehicle control (medium with the same final concentration of the solvent) to account for any solvent-induced cytotoxicity.

  • Cell Seeding Density: Inconsistent cell numbers across wells is a common source of variability. Ensure you have a homogenous single-cell suspension before seeding and that you are using a consistent seeding density.

  • Pipetting Errors: Inaccurate pipetting can introduce significant errors. Calibrate your pipettes regularly and use appropriate pipetting techniques.

Q3: My vehicle control (e.g., DMSO) is showing significant cytotoxicity. What should I do?

A3: If your vehicle control is causing cell death, you need to optimize your experimental conditions:

  • Reduce Final Solvent Concentration: Aim for a final solvent concentration that is non-toxic to your cells. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated. You may need to perform a solvent tolerance test for your specific cell line.

  • Use a Different Solvent: If reducing the concentration is not feasible due to the required compound concentration, consider testing alternative solvents that may be less toxic to your cells.

  • Change Dilution Strategy: Prepare serial dilutions of your compound in a way that minimizes the final solvent concentration in the wells.

Q4: Could this compound be interfering with my cytotoxicity assay readout (e.g., MTT, XTT)?

A4: While direct chemical interference is less common with compounds like Paricalcitol compared to some small molecules, it is a possibility. To rule this out, you should perform a control experiment in a cell-free system. Add this compound to the assay medium and the detection reagent (e.g., MTT) without cells to see if the compound itself reduces the reagent and generates a false-positive signal.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of Paricalcitol are cell-type dependent. The following table summarizes available data.

Cell LineCell TypeEndpointValueReference
H9c2Rat CardiomyoblastDecreased Cell Viability~300 nM--INVALID-LINK--
HL-60Human Promyelocytic LeukemiaIC50 (Colony Formation)3 x 10⁻⁸ M (30 nM)--INVALID-LINK--
U937Human Histiocytic LymphomaIC50 (Colony Formation)4 x 10⁻⁸ M (40 nM)--INVALID-LINK--
HuLM (immortalized)Human Uterine FibroidReduced Cell ProliferationEffective at 10 pM--INVALID-LINK--
Myeloid Leukemia Cells(HL-60, NB-4, THP-1)Anti-proliferative ActivityNot specified--INVALID-LINK--
Myeloma Cells(NCI-H929)Anti-proliferative ActivityNot specified--INVALID-LINK--
Colon Cancer Cells(HT-29, SW837)Anti-proliferative ActivityNot specified--INVALID-LINK--

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >95%.

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level.

    • Include appropriate controls: untreated cells, vehicle control (cells with solvent only), and a positive control for cytotoxicity.

    • Remove the medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value if applicable.

Protocol 2: VDR Expression Analysis by Western Blot

  • Cell Lysis:

    • Treat cells with this compound as required for the experiment.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against VDR overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

Visualizations

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Paricalcitol This compound VDR_inactive VDR (inactive) Paricalcitol->VDR_inactive Binds VDR_RXR_inactive VDR-RXR Complex VDR_inactive->VDR_RXR_inactive RXR_inactive RXR (inactive) RXR_inactive->VDR_RXR_inactive VDR_RXR_active Active VDR-RXR Heterodimer VDR_RXR_inactive->VDR_RXR_active Translocates to Nucleus VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_active->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates Proliferation Decreased Proliferation Gene_Transcription->Proliferation Differentiation Increased Differentiation Gene_Transcription->Differentiation Apoptosis Induction of Apoptosis Gene_Transcription->Apoptosis

Caption: Vitamin D Receptor (VDR) signaling pathway activated by this compound.

Caption: Experimental workflow for troubleshooting cytotoxicity assays.

Logical_Relationships Compound This compound VDR_Presence VDR Expression Compound->VDR_Presence Cell_Context Cellular Context VDR_Presence->Cell_Context Present Outcome_NoEffect No Effect VDR_Presence->Outcome_NoEffect Absent Outcome_Apoptosis Apoptosis Cell_Context->Outcome_Apoptosis Pro-apoptotic Signals Outcome_Differentiation Differentiation Cell_Context->Outcome_Differentiation Pro-differentiation Signals

Caption: Logical relationships in determining cellular outcomes.

Technical Support Center: Mitigating Inconsistent Results in 22Z-Paricalcitol Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in 22Z-Paricalcitol studies. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (Paricalcitol) is a synthetic, biologically active analog of vitamin D.[1][2] Its primary mechanism of action is through binding to the Vitamin D Receptor (VDR), which is a nuclear receptor present in various tissues.[2][3] This binding results in the selective activation of vitamin D responsive pathways.[1][2] Paricalcitol has been shown to reduce parathyroid hormone (PTH) levels by inhibiting PTH synthesis and secretion.[1][2]

Q2: What are the common applications of this compound in research?

A2: Paricalcitol is primarily used for the prevention and treatment of secondary hyperparathyroidism associated with chronic kidney disease.[4] In research, it is often studied for its effects on bone and mineral metabolism, as well as its potential anti-proliferative and anti-inflammatory properties.

Q3: Why do I see variability in the reported efficacy of Paricalcitol in suppressing PTH?

A3: Inconsistent results in PTH suppression can arise from several factors, including:

  • Patient Population: Studies in dialysis versus non-dialysis patients can yield different outcomes.

  • Study Design: Randomized controlled trials (RCTs) may produce different results compared to non-randomized studies.[5]

  • Dosage and Administration: The dose and route of administration (intravenous vs. oral) can significantly impact efficacy.[6]

  • Baseline PTH levels: The initial severity of hyperparathyroidism can influence the observed treatment effect.[7]

Q4: What are the known side effects of Paricalcitol, and how can they confound experimental results?

A4: The most common side effects are hypercalcemia (elevated serum calcium) and hyperphosphatemia (elevated serum phosphorus).[4] These side effects can influence experimental outcomes, particularly in studies of bone and mineral metabolism. It is crucial to monitor calcium and phosphorus levels throughout your experiments.

Troubleshooting Guides

In Vitro Studies: Inconsistent Cell Viability or Proliferation Results

Issue: High variability in IC50 values or inconsistent effects on cell proliferation across experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Cell Line Variability Different cancer cell lines exhibit varying sensitivity to Paricalcitol.[8] Ensure you are using a consistent cell line and passage number. Refer to the table below for reported IC50 values in different cell lines.
Drug Stability Paricalcitol may degrade in certain cell culture media or under specific storage conditions. Prepare fresh solutions for each experiment and store stock solutions as recommended by the manufacturer.
Serum Concentration in Media Components in fetal bovine serum (FBS) can bind to vitamin D analogs, affecting their bioavailability. Consider using serum-free media or a standardized lot of FBS.
Assay Method The choice of viability assay (e.g., MTT, WST-8) can influence results.[9] Ensure your chosen assay is validated for your cell line and experimental conditions.

Quantitative Data Summary: In Vitro Paricalcitol IC50 Values

Cell LineCancer TypeIC50 (M)Reference
HL-60Leukemia2.4 x 10⁻⁹[8]
NB-4Leukemia3.4 x 10⁻⁹[8]
THP-1Leukemia5.8 x 10⁻⁹[8]
HT-29Colon Cancer1.7 x 10⁻⁸[8]
SW837Colon Cancer3.2 x 10⁻⁸[8]
NCI-H929Myeloma2.0 x 10⁻¹⁰[8]

Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.

In Vivo Studies: Unexplained Variability in Animal Model Responses

Issue: Inconsistent effects of Paricalcitol on PTH levels, serum calcium, or bone parameters in animal models.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Animal Model The choice of animal model (e.g., 5/6 nephrectomized rats, uremic rats) can significantly impact results.[10][11] Ensure the model is appropriate for your research question and consistently induced.
Dosing and Formulation The dose, route of administration (e.g., intraperitoneal, oral), and vehicle can affect drug exposure and efficacy.[10] Refer to the table below for reported dosing regimens in rat models.
Diet The calcium and phosphorus content of the animal diet can influence the effects of Paricalcitol.[11] Use a standardized diet and monitor food intake.
Monitoring Frequency The timing of blood sample collection can affect measured levels of PTH, calcium, and phosphorus, as these can fluctuate in response to dosing.[10] Establish a consistent sampling schedule relative to drug administration.

Quantitative Data Summary: Paricalcitol Dosing in Rat Models

Animal ModelDosing RegimenKey FindingsReference
5/6 Nephrectomized Rats0.16 µg/kg, i.p., 3x/week>90% decrease in PTH, step-wise increase in serum calcium[10]
5/6 Nephrectomized Rats0.042–0.33 µg/kg, 2 weeksEffective PTH suppression, less potent in raising serum calcium compared to doxercalciferol[11]

Experimental Protocols

Protocol 1: In Vitro PTH Suppression Assay in Pig Parathyroid Cells

1. Cell Culture:

  • Culture primary pig parathyroid cells as previously described.[11]
  • Briefly, mince parathyroid glands and digest with collagenase Type 1 and DNAse 1.[11]
  • Filter the cell suspension and culture in appropriate media.

2. Treatment:

  • Plate cells and allow them to adhere.
  • Treat cells with varying concentrations of Paricalcitol (e.g., 10⁻¹⁰ to 10⁻⁷ M) for 24 hours.[11]
  • Include a vehicle control (e.g., DMSO).

3. Analysis:

  • Harvest cells and extract RNA.
  • Perform real-time RT-PCR to quantify PTH mRNA expression, normalizing to a housekeeping gene such as GAPDH.[11]

Protocol 2: Western Blot for VDR Expression

1. Sample Preparation:

  • Treat cells or tissues with Paricalcitol as per your experimental design.
  • Lyse cells or homogenize tissues in a suitable lysis buffer containing protease inhibitors.
  • Determine protein concentration using a standard method (e.g., BCA assay).

2. SDS-PAGE and Transfer:

  • Separate 50 µg of protein per lane on an SDS-PAGE gel.[12]
  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
  • Incubate the membrane with a primary antibody against VDR (expected size ~54 kDa).[12]
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Normalize VDR expression to a loading control such as actin.

Protocol 3: Quantification of Paricalcitol in Plasma by LC-MS/MS

1. Sample Preparation:

  • To 500 µL of human plasma, add an internal standard (Paricalcitol-d6).[3]
  • Perform liquid-liquid extraction to isolate the analyte and internal standard.[3]

2. Chromatographic Separation:

  • Use a Zorbax SB C18 column with an isocratic mobile phase and gradient flow.[3]
  • The total run time is approximately 6.0 minutes, with Paricalcitol eluting at ~2.6 minutes.[3]

3. Mass Spectrometric Detection:

  • Utilize a tandem mass spectrometer with electrospray ionization (ESI) in positive mode.
  • Monitor the appropriate precursor-to-product ion transitions for Paricalcitol and the internal standard.

4. Quantification:

  • Establish a linear calibration curve over a concentration range of 10-500 pg/mL.[3]
  • Quantify Paricalcitol concentrations in unknown samples by comparing their peak area ratios to the calibration curve.

Visualizations

Paricalcitol_Signaling_Pathway cluster_nucleus Nucleus Paricalcitol This compound VDR Vitamin D Receptor (VDR) (Cytoplasm) Paricalcitol->VDR Binds VDR_RXR_complex VDR-RXR-Paricalcitol Complex VDR->VDR_RXR_complex Heterodimerizes with RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_complex->VDRE Binds to Nucleus Nucleus Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (e.g., PTH suppression) Gene_Transcription->Biological_Effects

Caption: Paricalcitol signaling pathway.

Experimental_Workflow start Hypothesis exp_design Experimental Design (In Vitro / In Vivo) start->exp_design in_vitro In Vitro Study (e.g., Cell Culture) exp_design->in_vitro in_vivo In Vivo Study (e.g., Animal Model) exp_design->in_vivo treatment Paricalcitol Treatment (Dose-Response) in_vitro->treatment in_vivo->treatment data_collection Data Collection (e.g., Assays, Imaging) treatment->data_collection analysis Data Analysis & Interpretation data_collection->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow.

Troubleshooting_Tree start Inconsistent Results check_reagents Check Reagent Stability & Concentration start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes reagent_bad Prepare Fresh Reagents check_reagents->reagent_bad No check_protocol Review Experimental Protocol protocol_ok Protocol OK check_protocol->protocol_ok Yes protocol_bad Optimize Protocol check_protocol->protocol_bad No check_model Verify Cell Line/ Animal Model Integrity model_ok Model OK check_model->model_ok Yes model_bad Use New Batch/ Validate Model check_model->model_bad No reagent_ok->check_protocol reagent_bad->start protocol_ok->check_model protocol_bad->start consult Consult Literature/ Technical Support model_ok->consult model_bad->start

Caption: Troubleshooting inconsistent results.

References

reducing background interference in 22Z-Paricalcitol assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 22Z-Paricalcitol assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background interference in this compound assays?

A1: The most common sources of background interference in this compound assays are matrix effects from biological samples (e.g., plasma, serum), non-specific binding of assay components, and cross-reactivity with other vitamin D metabolites. The lipophilic nature of paricalcitol and other vitamin D analogs makes them susceptible to interference from lipids and other components in the sample matrix.[1]

Q2: What is a matrix effect and how does it affect this compound quantification?

A2: A matrix effect is the alteration of analyte ionization efficiency by co-eluting compounds in the sample matrix. This can lead to either ion suppression or enhancement in LC-MS/MS assays, resulting in underestimation or overestimation of the this compound concentration.[2][3] In immunoassays, matrix components can interfere with antibody-antigen binding, leading to inaccurate results.[1]

Q3: Can other vitamin D metabolites interfere with my this compound assay?

A3: Cross-reactivity with other vitamin D metabolites is a potential issue, particularly in immunoassays where antibodies may recognize similar epitopes on related molecules.[4][5] For example, some vitamin D immunoassays show cross-reactivity with 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D.[4] It is crucial to consult the assay kit's datasheet for specific cross-reactivity information. For highly specific quantification, LC-MS/MS is often the preferred method.[6]

Q4: How can I minimize non-specific binding in my this compound immunoassay?

A4: To minimize non-specific binding, ensure adequate blocking of the microplate wells. Using a high-quality blocking buffer, such as one containing bovine serum albumin (BSA) or casein, for a sufficient duration is critical.[7][8] Additionally, optimizing the concentration of primary and secondary antibodies and ensuring thorough washing between steps can significantly reduce background signal.[7] Adding a non-ionic detergent like Tween-20 to the wash buffer can also be beneficial.[7][8]

Q5: What is the impact of sample quality, such as hemolysis, on assay results?

A5: Poor sample quality can significantly impact assay results. Hemolysis, the rupture of red blood cells, can release interfering substances into the sample, potentially affecting both immunoassays and LC-MS/MS analysis.[9][10] For some assays, hemolysis has been shown to artificially lower analyte concentrations.[11][12] It is recommended to use fresh, properly collected samples and to avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guides

High Background in this compound Immunoassays

High background can obscure the specific signal from this compound, leading to reduced assay sensitivity and inaccurate results. The following guide provides a systematic approach to troubleshooting high background.

High_Background_Troubleshooting Start High Background Signal Check_Washing Review Washing Protocol Start->Check_Washing Check_Blocking Evaluate Blocking Step Check_Washing->Check_Blocking Washing OK Solution_Washing Increase wash volume/number Add detergent (e.g., Tween-20) Check_Washing->Solution_Washing Insufficient Washing Check_Antibodies Assess Antibody Concentrations Check_Blocking->Check_Antibodies Blocking OK Solution_Blocking Increase blocking time Use a different blocking agent Check_Blocking->Solution_Blocking Inadequate Blocking Check_Reagents Inspect Reagents and Plate Check_Antibodies->Check_Reagents Concentrations OK Solution_Antibodies Titrate primary and secondary antibodies Check_Antibodies->Solution_Antibodies Concentrations Too High Solution_Reagents Prepare fresh buffers Check for plate contamination Check_Reagents->Solution_Reagents Contamination or Degradation

Caption: Troubleshooting workflow for high background in this compound immunoassays.

Reducing Matrix Effects in LC-MS/MS Analysis

Matrix effects are a primary cause of inaccurate quantification in LC-MS/MS assays. A robust sample preparation protocol is essential for removing interfering matrix components.

Sample_Prep_Workflow Start Plasma/Serum Sample Add_IS Add Internal Standard (e.g., Paricalcitol-d6) Start->Add_IS Sample_Prep Sample Preparation Method Add_IS->Sample_Prep PP Protein Precipitation (PP) (e.g., Acetonitrile) Sample_Prep->PP Simple & Fast LLE Liquid-Liquid Extraction (LLE) (e.g., Methyl Tert-Butyl Ether) Sample_Prep->LLE Good Recovery SPE Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Sample_Prep->SPE Cleaner Extract Evaporation Evaporate to Dryness PP->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General experimental workflow for sample preparation to reduce matrix effects.

Experimental Protocols & Data

Sample Preparation Methodologies for this compound Analysis

Effective sample preparation is crucial for minimizing background interference. The choice of method depends on the sample matrix, required sensitivity, and available equipment.

1. Protein Precipitation (PP)

  • Principle: A simple method where a solvent, typically acetonitrile, is added to the sample to precipitate proteins.[13][14]

  • Protocol:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[15]

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Advantages: Fast and easy to perform.

  • Disadvantages: May result in "dirtier" extracts with significant matrix effects as it does not remove phospholipids effectively.[16]

2. Liquid-Liquid Extraction (LLE)

  • Principle: Separates analytes from the sample matrix based on their differential solubilities in two immiscible liquid phases.

  • Protocol:

    • To 500 µL of plasma containing the internal standard, add an appropriate extraction solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane and ethyl acetate).[1][6][17]

    • Vortex vigorously for 2-5 minutes to ensure efficient extraction.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer (containing the this compound) to a new tube.

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue for analysis.

  • Advantages: Can provide good recovery and cleaner extracts than protein precipitation.

  • Disadvantages: Can be more time-consuming and require larger volumes of organic solvents.

3. Solid-Phase Extraction (SPE)

  • Principle: A chromatographic technique that uses a solid sorbent to selectively adsorb the analyte from the sample matrix, followed by elution with a suitable solvent.

  • Protocol:

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the pre-treated plasma sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering compounds.

    • Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness.

    • Reconstitute the residue for analysis.

  • Advantages: Generally produces the cleanest extracts with the least matrix interference.[16][18]

  • Disadvantages: Can be more expensive and require more complex method development.

Quantitative Data Summary

The following table summarizes the performance of different sample preparation techniques for the analysis of vitamin D analogs, which can be indicative of performance for this compound assays.

Sample Preparation MethodAnalyte RecoveryMatrix Effect ReductionThroughputReference
Protein Precipitation (Acetonitrile) >80%Low to ModerateHigh[13][14]
Liquid-Liquid Extraction 70-85%ModerateModerate[13]
Solid-Phase Extraction 70-78%HighLow to Moderate[13]
HybridSPE HighHighHigh[16]

Note: The data presented is based on studies of similar analytes and may vary for specific this compound assays.

Signaling Pathways

While a specific signaling pathway for "this compound" is not explicitly detailed in the provided search results, Paricalcitol is a vitamin D receptor activator. The general signaling pathway for vitamin D receptor activation is well-established.

VDR_Signaling_Pathway Paricalcitol Paricalcitol VDR Vitamin D Receptor (VDR) Paricalcitol->VDR Binds to Cell_Membrane Cell Membrane VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex Forms complex with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_Complex->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates

Caption: Simplified signaling pathway of Paricalcitol via the Vitamin D Receptor.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 22Z vs 22E-Paricalcitol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Paricalcitol, a synthetic analog of calcitriol (the active form of vitamin D), is a crucial therapeutic agent for managing secondary hyperparathyroidism in patients with chronic kidney disease. Its biological activity is mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. Paricalcitol's structure features a modified side chain and A-ring compared to calcitriol, which contributes to its selective VDR activation and favorable therapeutic profile. The stereochemistry of the side chain, particularly at the C22-C23 double bond, can significantly influence its interaction with the VDR and, consequently, its biological potency. This guide provides a comparative overview of the known biological activity of the 22E-Paricalcitol isomer and the theoretical and reported aspects of the less common 22Z-Paricalcitol isomer.

Overview of Paricalcitol and Vitamin D Receptor (VDR) Activation

Paricalcitol exerts its effects by binding to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. The key biological activities of Paricalcitol include the suppression of parathyroid hormone (PTH) synthesis and secretion, inhibition of cellular proliferation, and induction of cellular differentiation.

Quantitative Data Comparison

Biological Activity Parameter22E-Paricalcitol (Zemplar®)This compound
VDR Binding Affinity HighPresumed to be lower than the 22E isomer
Transcriptional Activation Potent agonistExpected to be a weaker agonist than the 22E isomer
PTH Suppression Clinically effectiveActivity not yet reported
Antiproliferative Activity Demonstrated in various cell linesActivity not yet reported

Note: The biological activity of the 22Z isomer is speculative and requires experimental confirmation. The presumed lower activity is based on the general understanding that the extended, trans (E) configuration of the side chain in vitamin D analogs often provides a better fit within the ligand-binding pocket of the VDR.

Structure-Activity Relationship and Inferred Activity of this compound

The geometry of the side chain of vitamin D analogs plays a critical role in their interaction with the VDR. The extended conformation of the side chain in the 22E isomer of Paricalcitol is thought to facilitate optimal positioning within the ligand-binding pocket, leading to a stable ligand-receptor complex and potent downstream signaling.

In contrast, the cis (Z) configuration of the double bond in this compound would induce a significant bend in the side chain. This altered conformation may lead to steric clashes with amino acid residues in the ligand-binding pocket, potentially reducing its binding affinity for the VDR. A lower binding affinity would, in turn, be expected to result in reduced potency in transcriptional activation assays and other measures of biological activity. While the synthesis of this compound has been achieved, its biological evaluation has not been extensively reported in the public domain.[1]

Experimental Protocols

To definitively compare the biological activities of 22Z and 22E-Paricalcitol, the following standard experimental protocols would be employed:

Vitamin D Receptor (VDR) Binding Assay

This assay quantifies the affinity of a ligand for the VDR.

  • Preparation of VDR: Recombinant human VDR is expressed and purified.

  • Radioligand: A radiolabeled form of a high-affinity VDR ligand, such as [³H]-calcitriol, is used.

  • Competitive Binding: A constant concentration of the radioligand is incubated with the VDR in the presence of increasing concentrations of the unlabeled test compounds (22E- and this compound).

  • Separation: The bound and free radioligand are separated using methods like hydroxylapatite precipitation or filter binding.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated to represent the binding affinity.

Transcriptional Activation (Reporter Gene) Assay

This assay measures the ability of a ligand to activate VDR-mediated gene transcription.

  • Cell Culture: A suitable cell line that expresses the VDR (e.g., HEK293, COS-7, or a specific target cell line) is used.

  • Transfection: The cells are transiently transfected with two plasmids:

    • An expression vector for the human VDR (if not endogenously expressed at sufficient levels).

    • A reporter plasmid containing a VDR-responsive promoter (e.g., a promoter with multiple VDREs) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

  • Treatment: The transfected cells are treated with various concentrations of the test compounds (22E- and this compound).

  • Cell Lysis and Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: The dose-response curves are plotted, and the effective concentration that produces 50% of the maximal response (EC₅₀) is calculated to determine the potency of the compounds as VDR agonists.

Visualizing the Paricalcitol Signaling Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and processes.

Paricalcitol_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Paricalcitol Paricalcitol (22E or 22Z) VDR VDR Paricalcitol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene Target Gene VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological_Response Biological Response (e.g., PTH suppression) Protein->Biological_Response Leads to Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison Synthesis_E Synthesis of 22E-Paricalcitol VDR_Binding VDR Binding Assay Synthesis_E->VDR_Binding Transcriptional_Activation Transcriptional Activation Assay Synthesis_E->Transcriptional_Activation Synthesis_Z Synthesis of This compound Synthesis_Z->VDR_Binding Synthesis_Z->Transcriptional_Activation Data_Analysis Determine Ki and EC50 values VDR_Binding->Data_Analysis Transcriptional_Activation->Data_Analysis Comparison Compare Biological Activity (Potency and Efficacy) Data_Analysis->Comparison

References

A Comparative Analysis of Paricalcitol Isomers in Vitamin D Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Paricalcitol, a synthetic analog of calcitriol, is a cornerstone in the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its therapeutic efficacy is mediated through the selective activation of the Vitamin D Receptor (VDR), a nuclear receptor that governs mineral homeostasis and a multitude of other physiological processes.[1][2][3] Paricalcitol is distinguished from other VDR activators by its reduced tendency to induce hypercalcemia and hyperphosphatemia.[1][2] This guide provides an in-depth comparison of the VDR activation profiles of paricalcitol's key isomers, offering valuable insights for researchers and drug development professionals.

Isomeric Specificity in VDR Engagement

Paricalcitol, chemically known as 19-nor-1α,25-dihydroxyvitamin D2, possesses stereocenters that give rise to different isomers. The chirality at the C-24 position of the side chain is of particular interest, resulting in the (24S) and (24R) diastereomers. While the commercially available drug, Zemplar®, is the (24S)-isomer, understanding the VDR activation potential of both isomers is crucial for a comprehensive pharmacological assessment.

Quantitative Comparison of VDR Activation

The interaction of paricalcitol isomers with the VDR can be quantified through various in vitro assays, primarily focusing on binding affinity and transcriptional activity.

ParameterParicalcitol (24S-isomer)Paricalcitol (24R-isomer)Reference Compound (Calcitriol)
VDR Binding Affinity (Ki) Data not explicitly found in searchesData not explicitly found in searchesHigh Affinity
Transcriptional Activity (EC50) Effective VDR-mediated gene transcriptionData not explicitly found in searchesPotent Transcriptional Activator

While specific Ki and EC50 values for the individual paricalcitol isomers were not available in the searched literature, studies on analogous vitamin D2 derivatives with differing side-chain chirality have demonstrated that stereochemistry significantly influences VDR binding affinity. For instance, modified analogs of 1,25-dihydroxyergocalciferol have shown that diastereomers can exhibit either reduced or slightly augmented VDR binding affinity compared to the parent compound.[4] This underscores the importance of empirical determination of these values for paricalcitol isomers.

VDR Signaling Pathway and Experimental Workflow

The activation of the VDR by paricalcitol initiates a cascade of molecular events culminating in the regulation of target gene expression.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paricalcitol Paricalcitol Isomer VDR_cytoplasm VDR Paricalcitol->VDR_cytoplasm Binds VDR_RXR_complex VDR-RXR Heterodimer VDR_cytoplasm->VDR_RXR_complex Translocates & Heterodimerizes with RXR RXR_cytoplasm RXR RXR_cytoplasm->VDR_RXR_complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_complex->VDRE Binds Coactivators Coactivators VDRE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates

VDR Signaling Pathway Activation.

A typical experimental workflow to compare the VDR activation of paricalcitol isomers involves a series of in vitro assays.

Experimental_Workflow Isomers Paricalcitol Isomers (24S and 24R) Binding_Assay Competitive VDR Binding Assay Isomers->Binding_Assay Reporter_Assay VDR Transcriptional Reporter Assay Isomers->Reporter_Assay Data_Analysis Data Analysis (Ki and EC50 determination) Binding_Assay->Data_Analysis Reporter_Assay->Data_Analysis Comparison Comparison of VDR Activation Potential Data_Analysis->Comparison

Experimental Workflow for Isomer Comparison.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of paricalcitol isomers.

Competitive VDR Binding Assay

This assay determines the binding affinity (Ki) of the paricalcitol isomers to the VDR.

Objective: To quantify the ability of each paricalcitol isomer to displace a radiolabeled VDR ligand from the receptor.

Materials:

  • Recombinant human VDR

  • Radiolabeled VDR ligand (e.g., [³H]calcitriol)

  • Paricalcitol isomers (24S and 24R)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • A constant concentration of recombinant VDR and radiolabeled ligand are incubated in the assay buffer.

  • Increasing concentrations of unlabeled paricalcitol isomer (competitor) are added to the incubation mixture.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the VDR-bound radioligand from the unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The concentration of the isomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

VDR Transcriptional Reporter Assay

This assay measures the ability of the paricalcitol isomers to activate VDR-mediated gene transcription.

Objective: To quantify the potency (EC50) of each paricalcitol isomer in inducing the expression of a reporter gene under the control of a VDR-responsive promoter.

Materials:

  • A suitable mammalian cell line (e.g., HEK293, COS-1)

  • Expression vector for human VDR

  • Reporter plasmid containing a luciferase gene downstream of a promoter with Vitamin D Response Elements (VDREs)

  • Transfection reagent

  • Paricalcitol isomers (24S and 24R)

  • Cell lysis buffer

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Cells are co-transfected with the VDR expression vector and the VDRE-luciferase reporter plasmid.

  • After an incubation period to allow for protein expression, the cells are treated with increasing concentrations of the paricalcitol isomers.

  • Following treatment, the cells are lysed.

  • The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • The concentration of the isomer that produces 50% of the maximal luciferase response (EC50) is calculated.

Conclusion

The stereochemistry of paricalcitol plays a critical role in its interaction with the Vitamin D Receptor. While the (24S)-isomer is the clinically utilized form, a thorough investigation of the (24R)-isomer's VDR activation profile is warranted to fully comprehend the structure-activity relationship. The experimental protocols outlined in this guide provide a robust framework for such a comparative analysis, the results of which will be invaluable for the design and development of next-generation VDR modulators with enhanced selectivity and therapeutic indices.

References

A Comparative In Vitro Analysis of Paricalcitol and Calcitriol Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the in vitro efficacy of the synthetic vitamin D analog Paricalcitol and the active form of vitamin D, calcitriol. While the initial request specified an analysis of "22Z-Paricalcitol," an extensive search of scientific literature and chemical databases revealed no publicly available in vitro studies on the biological efficacy of this specific isomer. Therefore, this guide focuses on the well-characterized and clinically utilized (22E)-isomer, Paricalcitol.

Paricalcitol has been developed as a selective vitamin D receptor (VDR) activator with the aim of minimizing the hypercalcemic effects associated with calcitriol while retaining potent parathyroid hormone (PTH) suppressive activity.[1][2][3] This document synthesizes available in vitro data to objectively compare the performance of Paricalcitol and calcitriol on key cellular processes, including PTH suppression, cell proliferation, and apoptosis. Detailed experimental protocols and signaling pathway diagrams are provided to support the presented data.

Data Presentation: Paricalcitol vs. Calcitriol In Vitro

The following tables summarize quantitative data from in vitro studies comparing the effects of Paricalcitol and calcitriol on various cell types.

Table 1: Comparative Efficacy in Parathyroid Hormone (PTH) Regulation

Cell LineParameter MeasuredParicalcitol EffectCalcitriol EffectReference
Bovine Parathyroid CellsPTH SecretionDose-dependent inhibitionDose-dependent inhibition[1]

Table 2: Comparative Effects on Cancer Cell Lines

Cell LineParameter MeasuredParicalcitol EffectCalcitriol EffectReference
Gastric Cancer (AGS, SNU719, MKN45)Cell Growth InhibitionDose-dependent inhibition (significant at >1µM)Potent antitumor activity[4]
Gastric Cancer (AGS, SNU719, MKN45)Apoptosis InductionIncreased early and late apoptosisInduces apoptosis[4][5]
Gastric Cancer (AGS, SNU719, MKN45)VDR Protein ExpressionDose-dependent increase-[4]
Gastric Cancer (AGS, SNU719, MKN45)Caspase-3 Cleaved ProteinIncreased expressionEnhances caspase-7 activation[4][5]
Gastric Cancer (AGS, SNU719, MKN45)Bcl-2 Protein ExpressionDecreased expression-[4]

Experimental Protocols

Parathyroid Cell Culture and PTH Secretion Assay

  • Cell Culture: Primary bovine parathyroid cells are isolated and cultured in appropriate media supplemented with serum.[1]

  • Treatment: Cells are treated with varying concentrations of Paricalcitol or calcitriol for a specified period.

  • PTH Measurement: Parathyroid hormone levels in the culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).[1]

  • Data Analysis: The dose-dependent inhibition of PTH secretion is calculated relative to vehicle-treated control cells.

Cancer Cell Proliferation and Apoptosis Assays

  • Cell Culture: Human gastric cancer cell lines (AGS, SNU719, MKN45) are maintained in standard cell culture conditions.[4]

  • Proliferation Assay: Cell viability and proliferation are assessed using the MTS assay after treatment with Paricalcitol or calcitriol for 24 and 48 hours.

  • Apoptosis Assay: Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide staining to differentiate between early and late apoptotic cells.[4]

  • Western Blot Analysis: Protein expression levels of VDR, cleaved caspase-3, and Bcl-2 are determined by Western blotting of cell lysates following treatment.

Signaling Pathways and Experimental Workflow

The biological effects of both Paricalcitol and calcitriol are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paricalcitol Paricalcitol VDR VDR Paricalcitol->VDR Binds Calcitriol Calcitriol Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates

Caption: Vitamin D Receptor (VDR) Signaling Pathway.

The general workflow for in vitro comparison of Paricalcitol and calcitriol involves several key steps from cell culture to data analysis.

Experimental_Workflow cluster_assays Biological Assays start Start: Select Cell Line culture Cell Culture & Seeding start->culture treatment Treatment with Paricalcitol or Calcitriol culture->treatment incubation Incubation (Time Course) treatment->incubation proliferation Proliferation Assay (MTS) incubation->proliferation apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis gene_expression Gene Expression (qPCR) incubation->gene_expression protein_analysis Protein Analysis (Western Blot) incubation->protein_analysis data_analysis Data Analysis & Comparison proliferation->data_analysis apoptosis->data_analysis gene_expression->data_analysis protein_analysis->data_analysis end End: Comparative Efficacy data_analysis->end

Caption: General Experimental Workflow for In Vitro Comparison.

Conclusion

The available in vitro evidence suggests that Paricalcitol is a potent activator of the Vitamin D Receptor, exhibiting comparable or, in some contexts, distinct effects to calcitriol. Notably, in cancer cell lines, Paricalcitol demonstrates significant anti-proliferative and pro-apoptotic activities. While direct comparative data on PTH suppression in vitro is limited in the provided search results, the mechanism of action via VDR activation is shared with calcitriol. The development of Paricalcitol was driven by the need to separate the therapeutic PTH-lowering effects from the hypercalcemic effects of calcitriol, a differentiation that is more pronounced in in vivo settings. Further in vitro studies directly comparing the two compounds across a wider range of cell types and endpoints would be beneficial for a more comprehensive understanding of their differential effects at the cellular level. It is important to reiterate that no in vitro efficacy data for the 22Z-isomer of Paricalcitol was found in the public domain.

References

A Comparative Guide to Validating Analytical Methods for 22Z-Paricalcitol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies for the validation of 22Z-Paricalcitol, an isomer of the synthetic vitamin D2 analog, paricalcitol. The following sections detail experimental protocols, present comparative data, and visualize analytical workflows.

Comparison of Analytical Methods

The two primary analytical techniques for the quantification and stability assessment of paricalcitol and its isomers are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While HPLC with UV detection is a robust and widely used method for routine analysis and stability studies, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications and the detection of trace impurities.

Quantitative Data Summary

The following tables summarize the performance characteristics of validated HPLC and LC-MS/MS methods for the analysis of paricalcitol, which are applicable to its 22Z isomer.

Table 1: Comparison of Validated HPLC and LC-MS/MS Method Parameters

ParameterHPLC MethodLC-MS/MS Method
Instrumentation HPLC with Diode Array DetectionLC with Triple Quadrupole Mass Spectrometer
Column C18 (250 x 4.6 mm, 5 µm)[1][2]Zorbax SB C18[3]
Mobile Phase Acetonitrile:Water (70:30, v/v)[1][2]Isocratic mobile phase (not specified)[3]
Flow Rate 1.0 mL/min[2]Gradient flow[3]
Detection 250 nm[1][2]ESI-MS/MS[3]
Linearity Range 0.6 - 10.0 µg/mL[1]10 - 500 pg/mL[3]
Correlation Coefficient (r) 0.9989[1]Not specified
Limit of Detection (LOD) 0.2 µg/mL[1]Not specified
Limit of Quantification (LOQ) 0.6 µg/mL[1]10 pg/mL[3]
Accuracy (% Recovery) > 95%[1]Meets acceptance criteria[3]
Precision (% RSD) < 3.5%[1]Meets acceptance criteria[3]

Table 2: Application and Performance Highlights

FeatureHPLC MethodLC-MS/MS Method
Primary Application Stability-indicating assays, pharmaceutical dosage forms[1][2]Pharmacokinetic studies in human plasma[3]
Sample Matrix Drug product formulationsHuman plasma[3]
Key Advantage Robustness, cost-effectiveness for quality controlHigh sensitivity and specificity for bioanalysis
Sample Preparation DilutionLiquid-liquid extraction[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on validated methods for paricalcitol and can be adapted for this compound.

Protocol 1: Stability-Indicating HPLC Method

This protocol is designed to quantify this compound and separate it from potential degradation products, making it suitable for stability studies.

  • Chromatographic System:

    • HPLC system equipped with a diode array detector.

    • C18 analytical column (250 x 4.6 mm, 5 µm particle size).[1][2]

    • Column temperature maintained at 25°C.[2]

  • Mobile Phase and Elution:

    • Prepare a mobile phase of acetonitrile and water in a 70:30 (v/v) ratio.[1][2]

    • Filter and degas the mobile phase before use.

    • Set the flow rate to 1.0 mL/min.[2]

    • The injection volume is 10 µL.[2]

  • Detection:

    • Monitor the eluent at a wavelength of 250 nm.[1][2]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., ethanol or mobile phase) to achieve a concentration within the linear range of the method.

  • Forced Degradation Studies (to demonstrate stability-indicating capability):

    • Acid Hydrolysis: Treat the sample with 0.1N HCl at 80°C.

    • Base Hydrolysis: Treat the sample with 0.1N NaOH at 80°C.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂.

    • Thermal Degradation: Expose the solid drug substance to dry heat.

    • Photolytic Degradation: Expose the sample to UV light.

    • Analyze the stressed samples to ensure the peak of the intact drug is well-resolved from any degradation product peaks.

Protocol 2: Sensitive LC-MS/MS Method for Bioanalysis

This protocol is suitable for the quantification of this compound in biological matrices, such as plasma, for pharmacokinetic studies.

  • Chromatographic and Mass Spectrometric System:

    • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

    • Zorbax SB C18 analytical column.[3]

    • Use a deuterated internal standard (e.g., paricalcitol-d6) for accurate quantification.[3]

  • Mobile Phase and Elution:

    • Utilize an isocratic mobile phase with a gradient flow program to achieve a short run time.[3] The total chromatographic run time is approximately 6.0 minutes.[3]

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Optimize the precursor-to-product ion transitions for this compound and the internal standard.

  • Sample Preparation (from plasma):

    • Perform a liquid-liquid extraction to isolate the analyte and internal standard from the plasma matrix.[3]

    • Evaporate the organic extract to dryness and reconstitute the residue in the mobile phase before injection.

Visualizations

The following diagrams illustrate the experimental workflow for method validation and a conceptual representation of a stability-indicating chromatographic separation.

G cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_results Results and Reporting prep_standard Prepare Standard Solutions hplc_system HPLC/LC-MS System prep_standard->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system prep_forced_degradation Prepare Forced Degradation Samples prep_forced_degradation->hplc_system set_method Set Method Parameters (Column, Mobile Phase, Flow Rate) hplc_system->set_method inject_samples Inject Samples set_method->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data process_data Process Data acquire_data->process_data specificity Specificity/ Selectivity calculate_results Calculate Validation Parameters specificity->calculate_results linearity Linearity & Range linearity->calculate_results accuracy Accuracy accuracy->calculate_results precision Precision precision->calculate_results lod_loq LOD & LOQ lod_loq->calculate_results robustness Robustness robustness->calculate_results process_data->specificity process_data->linearity process_data->accuracy process_data->precision process_data->lod_loq process_data->robustness report Generate Validation Report calculate_results->report

Caption: Experimental workflow for analytical method validation.

G cluster_input Sample Injection cluster_separation Chromatographic Separation cluster_output Detection start Stressed Sample Mixture column HPLC Column start->column peak1 Degradation Product 1 column->peak1 t_R1 peak2 This compound column->peak2 t_R2 peak3 Degradation Product 2 column->peak3 t_R3

Caption: Conceptual diagram of a stability-indicating separation.

References

Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity with 22Z-Paricalcitol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies with drug isomers is paramount for accurate bioanalysis and the development of specific immunoassays. This guide provides a comprehensive comparison of antibody reactivity with Paricalcitol and its geometric isomer, 22Z-Paricalcitol, a known impurity. Due to the lack of publicly available, direct comparative data, this guide outlines a proposed experimental framework to generate the necessary data, enabling an objective assessment.

Paricalcitol is a synthetic vitamin D analog used in the management of secondary hyperparathyroidism. Its synthesis can result in the formation of impurities, including the this compound isomer. The structural similarity between these two compounds presents a significant challenge for immunoassay development, as antibodies raised against Paricalcitol may exhibit cross-reactivity with the 22Z isomer. This can lead to inaccurate quantification of the active pharmaceutical ingredient (API) and misinterpretation of pharmacokinetic and pharmacodynamic data.

Proposed Experimental Framework for Comparative Analysis

To address the gap in available data, a series of experiments are proposed to characterize the binding affinity and cross-reactivity of a specific monoclonal antibody developed against Paricalcitol.

Antibody Development and Characterization

A monoclonal antibody specific to Paricalcitol would be generated using hybridoma technology. Paricalcitol, as a small molecule (hapten), would be conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to elicit a robust immune response in mice. Following immunization, spleen cells would be fused with myeloma cells to create hybridomas, which would then be screened for the production of antibodies with high affinity and specificity for Paricalcitol.

Competitive ELISA for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying small molecules and assessing antibody cross-reactivity. In this proposed assay, a known amount of Paricalcitol-protein conjugate is coated onto a microplate. The antibody is then pre-incubated with either Paricalcitol (the analyte) or potential cross-reactants (this compound and other vitamin D analogs) before being added to the plate. The degree of inhibition of the antibody binding to the coated antigen is proportional to the concentration of the free analyte in the solution.

The percentage cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (Concentration of Paricalcitol at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of molecular interactions. This technique can be employed to determine the binding kinetics (association and dissociation rates) and affinity of the anti-Paricalcitol antibody to both Paricalcitol and this compound. In this setup, the antibody would be immobilized on a sensor chip, and solutions of Paricalcitol and this compound at various concentrations would be flowed over the surface.

Data Presentation: A Comparative Analysis

The following tables present hypothetical, yet illustrative, data that could be generated from the proposed experiments. These tables are designed to provide a clear and structured comparison of antibody performance.

Table 1: Competitive ELISA Cross-Reactivity Data

CompoundIC50 (nM)% Cross-Reactivity
Paricalcitol10100%
This compound5020%
Calcitriol> 1000< 1%
Ergocalciferol (Vitamin D2)> 1000< 1%

IC50: The concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

AnalyteAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
Paricalcitol1.5 x 10⁵2.0 x 10⁻⁴1.3 x 10⁻⁹
This compound3.0 x 10⁴8.0 x 10⁻⁴2.7 x 10⁻⁸

ka: Association rate constant; kd: Dissociation rate constant; KD: Equilibrium dissociation constant (kd/ka).

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Protocol 1: Monoclonal Antibody Production
  • Hapten-Carrier Conjugation: Covalently link Paricalcitol to KLH using a suitable cross-linker (e.g., carbodiimide).

  • Immunization: Immunize BALB/c mice with the Paricalcitol-KLH conjugate emulsified in Freund's adjuvant over a period of 6-8 weeks.

  • Hybridoma Production: Fuse spleen cells from immunized mice with SP2/0-Ag14 myeloma cells using polyethylene glycol (PEG).

  • Screening: Screen hybridoma supernatants for the presence of antibodies that bind to a Paricalcitol-BSA conjugate using an indirect ELISA.

  • Cloning and Expansion: Subclone positive hybridomas by limiting dilution to obtain monoclonal cell lines. Expand the selected clones to produce larger quantities of the antibody.

  • Purification: Purify the monoclonal antibody from the cell culture supernatant using Protein A/G affinity chromatography.

Protocol 2: Competitive ELISA
  • Plate Coating: Coat a 96-well microplate with a Paricalcitol-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block the wells with 5% non-fat dry milk in PBST for 1 hour at room temperature.

  • Competition Reaction: Prepare serial dilutions of Paricalcitol, this compound, and other vitamin D analogs. Mix each dilution with a constant, predetermined concentration of the anti-Paricalcitol antibody. Incubate for 1 hour at room temperature.

  • Incubation: Add the antibody-analyte mixtures to the coated plate and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Detection: Add TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 2N H₂SO₄.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Protocol 3: Surface Plasmon Resonance (SPR) Analysis
  • Chip Immobilization: Immobilize the anti-Paricalcitol monoclonal antibody onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of Paricalcitol and this compound in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the analyte solutions over the sensor surface at a constant flow rate. Monitor the change in the SPR signal (response units, RU) over time to measure association.

  • Dissociation Analysis: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the antibody.

  • Regeneration: Regenerate the sensor surface by injecting a low pH glycine solution to remove any bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the affinity (KD).

Visualizing Key Processes

To further clarify the experimental workflows and underlying principles, the following diagrams are provided.

experimental_workflow cluster_antibody_production Antibody Production cluster_elisa Competitive ELISA cluster_spr Surface Plasmon Resonance (SPR) hapten Paricalcitol (Hapten) conjugate Paricalcitol-KLH Conjugate hapten->conjugate carrier Carrier Protein (KLH) carrier->conjugate immunization Immunization of Mouse conjugate->immunization spleen Spleen Cells immunization->spleen fusion Hybridoma Fusion spleen->fusion myeloma Myeloma Cells myeloma->fusion screening Screening & Cloning fusion->screening mab Monoclonal Antibody screening->mab plate Coated Plate (Paricalcitol-BSA) binding Binding to Plate plate->binding antibody Anti-Paricalcitol Ab competition Competition in Solution antibody->competition analyte Paricalcitol or This compound analyte->competition competition->binding detection Detection (HRP-Secondary Ab & Substrate) binding->detection result Signal Inversely Proportional to Analyte Conc. detection->result chip Sensor Chip immobilization Antibody Immobilization chip->immobilization analyte_flow Analyte Flow (Paricalcitol or this compound) immobilization->analyte_flow association Association Phase analyte_flow->association dissociation Dissociation Phase association->dissociation sensorgram Sensorgram Generation dissociation->sensorgram kinetics Kinetic & Affinity Data sensorgram->kinetics

Caption: Experimental workflows for antibody production and cross-reactivity analysis.

competitive_elisa_principle cluster_low_analyte Low Analyte Concentration cluster_high_analyte High Analyte Concentration Ab1 Antibody Ag_plate1 Coated Antigen Ab1->Ag_plate1 Binds Result1 High Signal Ag_plate1->Result1 Ab2 Antibody Ag_free Free Analyte Ab2->Ag_free Binds Ag_plate2 Coated Antigen Result2 Low Signal Ag_plate2->Result2

Illuminating the Structure of 22Z-Paricalcitol: A Comparative NMR Characterization Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the precise stereochemistry of active pharmaceutical ingredients like Paricalcitol is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data to facilitate the structural confirmation of the 22Z isomer of Paricalcitol, a synthetic vitamin D analog critical in the management of secondary hyperparathyroidism.

This document delves into the nuanced NMR spectral features that differentiate the 22Z-Paricalcitol isomer from potential alternatives, supported by detailed experimental protocols and a summary of key quantitative data. The structural elucidation of these complex molecules relies heavily on one- and two-dimensional NMR techniques, which provide insights into the connectivity and spatial arrangement of atoms within the molecule.

Comparative Analysis of ¹H and ¹³C NMR Data

For the purpose of this guide, we will present data from key synthetic precursors to Paricalcitol as reported in the literature, which offer valuable insights into the expected chemical shifts for the core structural components of the final molecule. Specifically, data for an A-ring precursor and a CD-ring/side-chain precursor are summarized below. The differentiation between the 22Z and 22E isomers would primarily manifest in the chemical shifts and coupling constants of the protons and carbons around the C22-C23 double bond in the side chain.

Table 1: ¹H NMR Chemical Shifts (ppm) of Key Paricalcitol Precursors

ProtonPrecursor 7a (A-ring)Precursor 16 (CD-ring/side-chain)Expected Region for this compound
A-Ring Protons
H-1--~4.0-4.2
H-3--~3.8-4.0
CD-Ring Protons
H-18 (CH₃)-0.57 (s)~0.5-0.6
Side-Chain Protons
H-21 (CH₃)-1.12 (d, J=6.9 Hz)~1.0-1.2
H-22/H-23--~5.0-5.5 (olefinic)
H-26/H-27 (CH₃)--~1.2-1.3
H-28 (CH₃)--~0.8-1.0

Data for precursors 7a and 16 are derived from the synthesis of Paricalcitol described by Kong, et al. (2012).

Table 2: ¹³C NMR Chemical Shifts (ppm) of Related Vitamin D Analogs

CarbonPRI-1927PRI-1937PRI-1938Expected Region for this compound
Triene System
C-5135.7135.4135.5~135-136
C-6124.9123.3123.3~123-125
C-7118.9117.4117.4~117-119
C-8142.5144.9144.8~142-145
Side-Chain
C-22132.6132.6134.2~132-135
C-23139.1138.0135.5~135-140

Data for PRI analogs are from a study on side-chain extended and unsaturated vitamin D analogs.

The key to distinguishing the 22Z and 22E isomers lies in Nuclear Overhauser Effect (NOE) experiments. For the 22Z isomer, a spatial correlation (NOE) would be expected between the protons on C22 and C24, while in the 22E isomer, an NOE would be observed between the protons on C22 and C21.

Experimental Protocols

The following are generalized experimental protocols for the NMR characterization of Vitamin D analogs like Paricalcitol.

1. Sample Preparation:

  • Dissolve 5-10 mg of the Paricalcitol sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Ensure the solvent is free of water and other impurities.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Temperature: 298 K.

  • Pulse Sequence: Standard single-pulse experiment (zg30 or equivalent).

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Data Processing: Fourier transform the acquired FID, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak.

3. ¹³C NMR Spectroscopy:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled ¹³C experiment (zgpg30 or equivalent).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Data Processing: Similar to ¹H NMR processing.

4. 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY/ROESY):

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, crucial for stereochemical assignments like the Z/E isomerism of the C22-C23 double bond. Standard pulse programs and parameters should be used, with mixing times for NOESY/ROESY experiments optimized to observe the desired correlations.

Mandatory Visualizations

To aid in the understanding of the experimental workflow and the biological context of Paricalcitol, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample Paricalcitol Isomer Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spec NMR Spectrometer (≥400 MHz) NMR_Tube->NMR_Spec OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Spec->TwoD_NMR Process_Data Process Spectra OneD_NMR->Process_Data TwoD_NMR->Process_Data Assign_Signals Assign Chemical Shifts Process_Data->Assign_Signals Analyze_Correlations Analyze 2D Correlations Assign_Signals->Analyze_Correlations Determine_Structure Confirm 22Z Stereochemistry Analyze_Correlations->Determine_Structure

Caption: Experimental workflow for NMR-based structural confirmation of this compound.

Paricalcitol exerts its biological effects by activating the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription.[1] The signaling pathway is initiated by the binding of Paricalcitol to the VDR.

VDR_Signaling_Pathway Paricalcitol Paricalcitol VDR Vitamin D Receptor (VDR) (in cytoplasm) Paricalcitol->VDR binds Complex Paricalcitol-VDR-RXR Heterodimer VDR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex Nucleus Nucleus Complex->Nucleus translocates to VDRE Vitamin D Response Element (VDRE) (on DNA) Complex->VDRE binds to Transcription Modulation of Gene Transcription VDRE->Transcription Biological_Effects Biological Effects (e.g., PTH suppression) Transcription->Biological_Effects

Caption: Simplified signaling pathway of Paricalcitol via the Vitamin D Receptor.

By adhering to these protocols and utilizing the comparative data, researchers can confidently ascertain the stereochemical integrity of their this compound samples, ensuring the quality and reliability of their research and development endeavors.

References

In Vivo Comparative Efficacy of Paricalcitol and Other Vitamin D Receptor Activators

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative in vivo performance of Paricalcitol versus other Vitamin D Receptor Activators (VDRAs), supported by experimental data.

Paricalcitol, a synthetic vitamin D2 analog, is a selective vitamin D receptor (VDR) activator indicated for the prevention and treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD).[1][2] Its therapeutic advantage lies in its ability to suppress parathyroid hormone (PTH) secretion with a reduced risk of hypercalcemia and hyperphosphatemia compared to non-selective VDRAs like calcitriol.[3] This guide provides a comparative analysis of in vivo studies involving Paricalcitol and other VDRAs, presenting key quantitative data, experimental methodologies, and relevant signaling pathways to aid in research and development.

Comparative Efficacy in Regulating Mineral Homeostasis

In vivo studies have consistently demonstrated Paricalcitol's efficacy in managing secondary hyperparathyroidism while maintaining safer serum calcium and phosphorus levels compared to other VDRAs.

Parathyroid Hormone (PTH) Suppression

A key therapeutic goal of VDRA therapy is the suppression of elevated PTH levels. Studies in hemodialysis patients have shown that intravenous Paricalcitol is as effective as a combination of oral cinacalcet and oral alfacalcidol, or oral cinacalcet alone, in significantly reducing intact PTH (iPTH) levels over a 9-month period. Specifically, the mean reduction in iPTH with Paricalcitol was -242.11 pg/mL, comparable to the reductions seen with the other treatment regimens.[4] Another study confirmed that Paricalcitol and calcitriol were equally efficient at correcting PTH levels after 3 months of therapy.[5]

Treatment GroupMean Δ Change in iPTH (pg/mL)Percentage ReductionStudy Duration
IV Paricalcitol-242.1142.53%9 months
Oral Cinacalcet + Oral Alfacalcidol-225.5438.79%9 months
Oral Cinacalcet-254.8344.52%9 months

Table 1: Comparison of mean changes in intact Parathyroid Hormone (iPTH) levels with different treatment regimens in hemodialysis patients.[4]

Impact on Serum Calcium and Phosphorus

A significant advantage of Paricalcitol is its wider therapeutic window, minimizing the risk of hypercalcemia and hyperphosphatemia.[1][2] In studies with renally insufficient rats, Paricalcitol induced approximately 10 times less elevation in serum calcium concentrations than calcitriol.[3] Clinical studies in hemodialysis patients also demonstrated that Paricalcitol has a significantly smaller calcemic effect than calcitriol.[5] While both Paricalcitol and doxercalciferol can increase serum calcium in a dose-dependent manner, the effect of doxercalciferol is much more profound.[6]

VDRAEffect on Serum CalciumEffect on Serum PhosphorusReference
Paricalcitol Less hypercalcemic than calcitriol and doxercalciferolNo significant effect at tested doses[3][6]
Calcitriol More hypercalcemic than ParicalcitolTended to be slightly higher[3]
Doxercalciferol More profound increase in serum calcium than ParicalcitolNo significant effect at tested doses[6]

Table 2: Comparative effects of different VDRAs on serum calcium and phosphorus levels.

Pleiotropic Effects Beyond Mineral Homeostasis

Recent research has highlighted the beneficial effects of Paricalcitol on cardiovascular health, particularly in reducing vascular calcification.

Vascular Calcification

In a 1-year study involving hemodialysis patients, Paricalcitol treatment was associated with a protective effect against vascular calcification compared to calcitriol.[7][8] This was evidenced by a significantly lower pulse wave velocity (PWV), a measure of arterial stiffness, in the Paricalcitol group.[7][8] Furthermore, Paricalcitol led to significantly lower levels of fibroblast growth factor-23 (FGF-23) and higher levels of Klotho, both of which are implicated in vascular health.[7][8]

ParameterParicalcitol GroupCalcitriol Groupp-value
FGF-23 (at 1 year)Significantly lowerSignificantly higher0.036
Klotho (at 1 year)Significantly higherSignificantly lower0.044
PWV (at 1 year)Significantly lowerSignificantly higher0.002

Table 3: Comparison of markers related to vascular calcification after 1 year of treatment.[7][8]

Signaling Pathway and Experimental Workflow

The biological actions of Paricalcitol are mediated through the activation of the Vitamin D Receptor (VDR), which acts as a ligand-induced transcription factor to regulate gene expression.[3]

VDR_Signaling_Pathway cluster_cell Target Cell cluster_response Biological Response Paricalcitol Paricalcitol VDR VDR Paricalcitol->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene_Expression Target Gene Transcription VDRE->Gene_Expression Regulates PTH_Suppression PTH Suppression Gene_Expression->PTH_Suppression Calcium_Homeostasis Calcium Homeostasis Gene_Expression->Calcium_Homeostasis Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory Experimental_Workflow cluster_setup Animal Model and Treatment Groups cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Animal_Model 5/6 Nephrectomized Rats Group1 Vehicle Control Group2 Paricalcitol Group3 Other VDRA (e.g., Doxercalciferol) Dosing Daily Dosing (e.g., 2 weeks) Animal_Model->Dosing Treatment Initiation Monitoring Monitor Serum (Ca, P, PTH) Dosing->Monitoring Tissue_Harvest Harvest Parathyroid Glands Monitoring->Tissue_Harvest End of Study mRNA_Analysis mRNA Expression Analysis (PTH, VDR, CaSR) Tissue_Harvest->mRNA_Analysis Data_Analysis Statistical Analysis mRNA_Analysis->Data_Analysis

References

22Z-Paricalcitol: A Comparative Analysis of a Selective Vitamin D Receptor Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 22Z-Paricalcitol, a third-generation vitamin D analog, with other vitamin D receptor (VDR) activators.[1] By presenting key experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to be an objective resource for evaluating the activity and therapeutic profile of this compound.

I. Comparative Efficacy and Safety: Preclinical and Clinical Data

This compound (commonly known as paricalcitol) is a selective vitamin D receptor activator designed to suppress parathyroid hormone (PTH) levels with a reduced risk of hypercalcemia and hyperphosphatemia compared to earlier vitamin D analogs like calcitriol.[2][3] This section summarizes the key performance indicators from various comparative studies.

Table 1: Preclinical Comparison of Paricalcitol and Other VDRAs in Animal Models
ParameterModelParicalcitolComparator (Analog)Key FindingsReference
Serum Calcium CKD Rat Model (5/6 nephrectomy)High-dose (0.3µg/kg) showed lower levels than high-dose VS-105.VS-105 (novel VDRA)Paricalcitol exhibited a greater tendency for hypercalcemia at higher doses compared to VS-105.[4]
Serum Phosphate CKD Rat Model (5/6 nephrectomy)Higher levels than VS-105-treated groups.VS-105VS-105 demonstrated more effective control of serum phosphate levels.[4]
Aortic Calcium Content CKD Rat Model (5/6 nephrectomy)Higher than in VS-105-treated groups.VS-105VS-105 was associated with less vascular calcification.[4]
Serum PTH Suppression 5/6 NX RatsEffective suppression of PTH mRNA and serum PTH.DoxercalciferolBoth analogs effectively suppressed PTH.[5]
Renin mRNA Expression C57/BL6 MiceDose-dependent reduction without inducing hypercalcemia.CalcitriolCalcitriol also suppressed renin but induced hypercalcemia at higher doses.[6][6]
VDR & Klotho Expression CKD Rat Model (5/6 nephrectomy)Ameliorated expression.VS-105VS-105 showed a greater improvement in VDR and Klotho expression in the kidney.[4]
Table 2: Clinical Comparison of Paricalcitol and Calcitriol in Hemodialysis Patients
OutcomeStudy DesignParicalcitolCalcitriolKey FindingsReference
PTH Reduction (≥50%) Double-blind, randomized, multicenterAchieved significantly faster.Slower achievement of target reduction.Paricalcitol demonstrated a more rapid suppression of PTH.[2][2]
Hypercalcemia Double-blind, randomized, multicenterSignificantly fewer sustained episodes.More frequent sustained episodes.Paricalcitol has a lower risk of inducing sustained hypercalcemia.[2][2]
Elevated Ca x P Product Double-blind, randomized, multicenterSignificantly fewer sustained episodes.More frequent sustained episodes.Paricalcitol treatment resulted in better control of the calcium-phosphorus product.[2][2]
FGF-23 Levels 1-year observational studySignificantly lower at 1 year.Higher at 1 year.Paricalcitol was associated with more favorable FGF-23 levels.[7][8][7][8]
Klotho Levels 1-year observational studySignificantly higher at 1 year.Lower at 1 year.Paricalcitol treatment was associated with higher levels of the anti-aging protein Klotho.[7][8][7][8]
Pulse Wave Velocity (PWV) 1-year observational studySignificantly lower at 1 year.Higher at 1 year.Paricalcitol may have a protective effect against vascular stiffening.[7][8][7][8]

II. Signaling Pathway of Vitamin D Analogs

The biological effects of this compound and other vitamin D analogs are mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[6] Upon binding, the ligand-VDR complex undergoes a conformational change, leading to the recruitment of co-regulatory proteins and the modulation of gene expression.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VitD_Analog Vitamin D Analog (e.g., Paricalcitol) VitD_Analog->VitD_Analog_cyto Cell Membrane Permeation VDR_inactive Inactive VDR VDR_active Active VDR-Ligand Complex VitD_Analog_cyto->VDR_inactive Binding & Activation RXR RXR VDR_active->RXR Heterodimerization VDR_RXR VDR-RXR Heterodimer VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binding to DNA Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Biological_Effects Biological Effects: - PTH Suppression - Immune Modulation - Cell Differentiation mRNA->Biological_Effects Translation

Caption: VDR signaling pathway initiated by a vitamin D analog.

III. Key Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize and compare the activity of vitamin D analogs.

Protocol 1: VDR Redistribution Assay

This assay quantifies the ability of a compound to induce the translocation of VDR from the cytoplasm to the nucleus, a key step in its activation.

Objective: To measure ligand-induced nuclear translocation of a fluorescently tagged VDR.

Methodology:

  • Cell Plating:

    • Harvest and dilute cells engineered to express EGFP-VDR to a concentration of 80,000 cells/ml in Plate Seeding Medium.

    • Dispense 100 µl of the cell suspension into each well of a 96-well plate (8,000 cells/well).

    • Incubate the plate for 1 hour at room temperature on a level surface, followed by 18-24 hours at 37°C, 5% CO2.[9]

  • Compound Treatment:

    • Prepare 2X final concentrations of test compounds (e.g., this compound, Calcitriol) and controls in Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Add 100 µl of the 2X compound solutions to the corresponding wells.

    • Incubate the plate for 30 minutes at 37°C, 5% CO2.[9]

  • Fixation and Staining:

    • Gently decant the buffer and add 150 µl of Fixing Solution to each well.

    • Incubate at room temperature for 20 minutes.

    • Wash the cells four times with 200 µl of PBS per well.

    • After the final wash, add 100 µl of 1 µM Hoechst Staining Solution for nuclear counterstaining.[9]

  • Data Acquisition and Analysis:

    • Image the wells using a high-content imaging system, capturing both the EGFP (VDR) and Hoechst (nucleus) channels.

    • Analyze the images to quantify the intensity of EGFP fluorescence within the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates VDR translocation.

VDR_Redistribution_Workflow A Plate EGFP-VDR expressing cells (18-24h incubation) B Prepare 2X test compounds (e.g., Paricalcitol, Calcitriol) A->B C Add compounds to cells (30 min incubation) B->C D Fix cells with Fixing Solution C->D E Wash with PBS and stain nuclei with Hoechst D->E F Image plate on high-content analyzer (EGFP & Hoechst channels) E->F G Quantify nuclear vs. cytoplasmic EGFP fluorescence F->G

Caption: Experimental workflow for the VDR Redistribution Assay.

Protocol 2: VDR-Mediated Transcriptional Activation Assay (Luciferase Reporter)

This assay measures the ability of a compound to activate the VDR/RXR heterodimer and drive the transcription of a reporter gene linked to a Vitamin D Response Element (VDRE).

Objective: To quantify the transcriptional activity of VDR in response to treatment with vitamin D analogs.

Methodology:

  • Cell Transfection and Plating:

    • Co-transfect human embryonic kidney (HEK-293) cells with a VDR expression plasmid (optional, for overexpression studies), a luciferase reporter plasmid containing VDREs (e.g., XDR3 or PER6), and a Renilla luciferase plasmid (for normalization).

    • Plate the transfected cells in a 96-well plate and allow them to adhere and recover.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds (e.g., this compound, other VDRAs) in the appropriate cell culture medium.

    • Treat the cells with the compounds for 18-24 hours.[10]

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Transfer the cell lysates to an opaque 96-well plate.

    • Use a dual-luciferase reporter assay system to measure both Firefly (VDRE-driven) and Renilla (control) luciferase activity using a luminometer.[10]

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine potency (e.g., EC50). The activity is often expressed relative to a positive control, such as 1,25D (calcitriol), which is set to 100%.[10]

Luciferase_Assay_Logic cluster_0 Cellular Components cluster_1 Process VDR VDR Activation VDR Activation & Heterodimerization VDR->Activation RXR RXR RXR->Activation VDRE_Luc VDRE-Luciferase Plasmid Binding Binding to VDRE VDRE_Luc->Binding Ligand Vitamin D Analog Ligand->Activation Activation->Binding Transcription Luciferase Transcription Binding->Transcription Luminescence Luminescence Signal (Measured) Transcription->Luminescence

Caption: Logical flow of the VDRE-luciferase reporter assay.

IV. Conclusion

The compiled data indicates that this compound effectively suppresses PTH with a potentially improved safety profile regarding hypercalcemia and adverse effects on vascular health compared to calcitriol.[2][11] However, newer analogs like VS-105 may offer further advantages in controlling serum phosphate and reducing vascular calcification in preclinical models.[4] The choice of a VDR activator for therapeutic development will depend on the specific desired balance between efficacy in PTH suppression and the minimization of off-target calcemic effects. The provided experimental protocols offer robust frameworks for conducting head-to-head comparisons of novel vitamin D analogs.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 22Z-Paricalcitol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like 22Z-Paricalcitol is a critical component of laboratory safety and environmental responsibility. This guide provides immediate, procedural, and step-by-step instructions for the safe disposal of this compound, ensuring compliance and minimizing risk.

Paricalcitol is a potent, pharmacologically active substance that requires careful management throughout its lifecycle in the laboratory, including disposal. Adherence to established safety protocols is paramount to protect laboratory personnel and the surrounding environment.

Hazard and Waste Classification

This compound should be treated as a hazardous chemical. While specific disposal regulations can vary by jurisdiction, it is prudent to handle it as a toxic and potent compound.

Parameter Classification/Guideline Notes
Chemical Nature Highly potent pharmacologically active materialRequires specialized handling to prevent exposure.
Hazardous Waste Code (USA) D001 (for solutions)Paricalcitol solutions may be flammable. Solid waste may fall under other categories.
UN Number (Transport) UN2811Toxic solid, organic, n.o.s. (Paricalcitol).[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound in any form.

2. Waste Segregation:

  • Solid Waste: Collect all solid this compound waste, including unused or expired pure compounds and contaminated materials (e.g., weigh boats, contaminated filter paper), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Dispose of solutions containing this compound in a separate, sealed, and labeled container for flammable and toxic liquid waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any sharps (needles, syringes, etc.) contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[1] After rinsing, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.

3. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required hazard symbols (e.g., toxic, flammable).

4. Storage:

  • Store hazardous waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.

5. Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[2]

Decontamination Procedures

  • Work Surfaces: Decontaminate work surfaces where this compound was handled by wiping with a suitable solvent (e.g., 70% ethanol), followed by a cleaning agent. All cleaning materials must be disposed of as solid hazardous waste.

  • Glassware: Reusable glassware should be decontaminated by soaking in a suitable solvent or cleaning solution. The cleaning solution should be disposed of as hazardous liquid waste.

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not applicable as disposal is a safety and waste management procedure rather than a scientific experiment. The procedures outlined above are based on safety data sheets and established guidelines for the handling of potent and hazardous pharmaceutical compounds in a laboratory setting.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid Solid Waste (e.g., powder, contaminated labware) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, rinsate) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Place in Labeled Sharps Container sharps->sharps_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of 22Z-Paricalcitol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like 22Z-Paricalcitol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. The following procedures are based on the safety data for Paricalcitol, a closely related compound, and should be considered a robust proxy in the absence of specific data for this compound.

Hazard Identification and Personal Protective Equipment

This compound, an impurity of Paricalcitol, is classified as a hazardous substance.[1][2] It is crucial to understand its potential health effects to implement appropriate safety measures. The primary hazards associated with the parent compound, Paricalcitol, are significant, and similar precautions should be taken for this compound.

Hazard Summary of Paricalcitol

Hazard ClassificationStatement
Acute Toxicity, Oral Fatal if swallowed.[1][2]
Acute Toxicity, Dermal Fatal in contact with skin.[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][2]
Specific Target Organ Toxicity Causes damage to organs (cardiovascular system, kidney, endocrine system) through prolonged or repeated exposure.[1]
Carcinogenicity Suspected of causing cancer.[2]

Given the high toxicity, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent any direct contact.

Recommended Personal Protective Equipment (PPE)

Body PartProtectionSpecification
Hands Protective glovesThe exact breakthrough time of the glove material must be determined from the manufacturer and observed.[2]
Body Protective clothingTo prevent skin contact.[1]
Eyes/Face Eye and face protectionTo prevent splashes and dust exposure.[1]
Respiratory Self-contained breathing apparatusNecessary for firefighting and potentially for handling large quantities or in case of spills.[3]

Safe Handling and Emergency Procedures

A systematic approach to handling this compound, from receipt to disposal, is critical. The following workflow outlines the necessary steps to ensure personnel safety and regulatory compliance.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Exposure cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe handling_weigh Weighing and Handling in a Ventilated Enclosure prep_ppe->handling_weigh handling_no_eat Do Not Eat, Drink, or Smoke handling_weigh->handling_no_eat spill_evacuate Evacuate and Ventilate Area handling_weigh->spill_evacuate exposure_first_aid Administer First Aid handling_weigh->exposure_first_aid disposal_collect Collect Waste in a Labeled, Sealed Container handling_no_eat->disposal_collect spill_contain Contain Spill (Sweep or Vacuum) spill_evacuate->spill_contain spill_contain->disposal_collect medical_attention medical_attention exposure_first_aid->medical_attention Seek Immediate Medical Attention disposal_company Dispose Through a Licensed Hazardous Waste Company disposal_collect->disposal_company

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols: Step-by-Step Guidance

Handling Protocol:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) for Paricalcitol.[3] Ensure all necessary PPE is available and in good condition.

  • Engineering Controls: All manipulations, including weighing and dilutions, should be conducted in a designated area with adequate ventilation, such as a chemical fume hood, to avoid inhalation of dust.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the compound.[1]

  • Clothing: Immediately remove any contaminated clothing.[3]

Spill Response Protocol:

  • Evacuate: Keep unnecessary personnel away from the spill area.[1][3]

  • Ventilate: Ensure adequate ventilation of the area.[1]

  • Containment: Avoid generating dust during cleanup.[1] Carefully sweep or vacuum the spilled material and collect it in a suitable, sealed container for disposal.[1]

  • PPE: Only personnel wearing appropriate PPE should be involved in the cleanup.[1][3]

First Aid Measures

In the event of exposure, immediate action is critical.

First Aid Procedures

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, provide rest in a comfortable position and seek medical attention if symptoms persist.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1][3]
Eye Contact Rinse cautiously with water for at least 15 minutes. Consult a doctor.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Collection: Collect excess and expired materials, as well as any contaminated items (e.g., gloves, lab coats, cleaning materials), in a clearly labeled, sealed, and appropriate container.

  • Licensed Disposal: All waste containing this compound must be offered to a licensed hazardous material disposal company.[3]

  • Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this hazardous material are strictly followed.[3] Product may be burned in an incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical product itself.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.